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  • Product: 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde
  • CAS: 1250629-08-3

Core Science & Biosynthesis

Foundational

physicochemical properties of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde

An In-Depth Technical Guide to the Physicochemical Properties of 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde Introduction: Bridging Structure with Function in Drug Discovery In the landscape of modern drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde

Introduction: Bridging Structure with Function in Drug Discovery

In the landscape of modern drug discovery, the adage "structure dictates function" is paramount. However, the journey of a potential therapeutic agent from a laboratory concept to a clinical reality is governed by a more nuanced principle: its physicochemical properties. These intrinsic characteristics—such as lipophilicity, solubility, and ionization state (pKa)—are the primary determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] An otherwise potent molecule can fail if it cannot reach its biological target in sufficient concentration or if it possesses unfavorable properties leading to toxicity.[2][3]

This guide provides a comprehensive technical overview of the core physicochemical properties of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde , a heterocyclic aldehyde with potential as a scaffold in medicinal chemistry. While extensive experimental data for this specific molecule is not widely published, this document serves as a predictive and methodological framework for its characterization. As Senior Application Scientists, our objective is not merely to present data, but to illuminate the causal relationships between these properties and their implications for drug development, providing field-proven protocols for their empirical validation. The current trend in drug discovery is to consider ADME and toxicological properties in parallel with target affinity to de-risk projects and prioritize candidates with a higher probability of success.[1]

Molecular Identity and Computed Physicochemical Profile

A foundational step in characterization is to define the molecule's basic structural and electronic attributes. These are often initially assessed through computational models, which provide valuable, instantaneous insights to guide experimental design.

Table 1: Core Molecular Identifiers

Property Value Source
CAS Number 1250629-08-3 [4]
Molecular Formula C₁₀H₁₄N₂O [4]
Molecular Weight 178.23 g/mol [4]

| SMILES | O=CC1=CN(C)N=C1C2CCCC2 |[4] |

Table 2: Computationally Predicted Physicochemical Properties

Property Predicted Value Significance in Drug Discovery Source
Topological Polar Surface Area (TPSA) 34.89 Ų Influences membrane permeability and oral bioavailability. [4]
LogP (Octanol-Water Partition Coefficient) 1.89 Measures lipophilicity; critical for solubility and permeability balance. [4]
Hydrogen Bond Acceptors 3 Affects solubility and target binding interactions. [4]
Hydrogen Bond Donors 0 Affects solubility and target binding interactions. [4]

| Rotatable Bonds | 2 | Influences conformational flexibility and target binding entropy. |[4] |

Lipophilicity: The Key to Cellular Access

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters.[5] It governs a compound's ability to traverse cellular membranes to reach its target, but excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[1] The octanol-water partition coefficient (LogP for neutral species, LogD for a specific pH) is the standard measure.

The predicted LogP of 1.89 for 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde suggests a balanced character, making it a promising starting point for further investigation. However, computational models require empirical validation. The shake-flask method is the gold standard for its accuracy, while RP-HPLC offers a high-throughput alternative.[6]

Experimental Protocol: LogD₇.₄ Determination via Shake-Flask Method

This protocol ensures a self-validating system by requiring the quantification of the analyte in both phases, with mass balance as a key quality check.

Rationale: The shake-flask method directly measures the partitioning of a compound between two immiscible phases (n-octanol and a buffered aqueous solution, typically PBS at pH 7.4), providing the most accurate and defensible LogD value.[6][]

Step-by-Step Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously for 24 hours, followed by separation. This prevents volume changes during the experiment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in a suitable solvent like DMSO.

  • Partitioning: In a glass vial, add 1 mL of the pre-saturated PBS and 1 mL of the pre-saturated n-octanol. Add a small aliquot (e.g., 10 µL) of the compound stock solution.

  • Equilibration: Cap the vial and shake gently on a rotator for at least 1 hour to allow for complete equilibration.[8]

  • Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 15 minutes to ensure a clean separation of the two phases.

  • Sampling: Carefully withdraw a known volume from both the upper n-octanol layer and the lower aqueous layer.

  • Quantification: Analyze the concentration of the compound in each phase using a validated analytical method, such as LC-MS. A calibration curve in each phase is required for accurate quantification.

  • Calculation: The LogD is calculated as: LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis p1 Pre-saturate n-Octanol and PBS (pH 7.4) e1 Mix 1mL Octanol + 1mL PBS + 10µL Compound Stock p1->e1 p2 Prepare 10 mM Compound Stock in DMSO p2->e1 e2 Equilibrate via Shaking (1 hour) e1->e2 e3 Separate Phases via Centrifugation e2->e3 e4 Sample Both Phases e3->e4 a1 Quantify Compound Concentration (LC-MS) e4->a1 a2 Calculate LogD a1->a2

Caption: Shake-Flask LogD Determination Workflow.

Ionization State: The pKa Value

The acid dissociation constant (pKa) is a measure of the extent of ionization of a molecule at a given pH.[9] For 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde, the pyrazole ring system contains nitrogen atoms that can be protonated. The "pyridine-like" nitrogen (N2) is the most likely site of protonation. Its pKa value will dictate the charge state of the molecule in different physiological compartments, which profoundly impacts solubility, membrane permeability, and the potential for ionic interactions with the biological target.

Experimental Protocol: pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is a robust and highly accurate method for determining pKa values. It involves monitoring the pH of a solution as a titrant (an acid or a base) is added incrementally. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[9]

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) and dilute with water to a final concentration of approximately 1-10 mM. Ensure the co-solvent percentage is low (<5%) to minimize its effect on the pKa. A constant ionic strength is maintained using a background electrolyte like 0.15 M KCl.[9]

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode and an automated burette tip into the solution.

  • Titration (for a base): Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, where half of the compound has been protonated.[10] This point corresponds to the inflection point of the first derivative of the titration curve.

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis s1 Calibrate pH Meter (3-point) t2 Record pH after each Addition s1->t2 s2 Prepare Compound Solution in 0.15M KCl t1 Add Standardized HCl Incrementally s2->t1 s3 Purge with Nitrogen s3->t1 t1->t2 loop a1 Plot pH vs. Titrant Volume t2->a1 a2 Identify Half-Equivalence Point a1->a2 a3 Determine pKa a2->a3

Caption: Potentiometric Titration Workflow for pKa.

Aqueous Solubility

Aqueous solubility is a critical gatekeeper for oral drug absorption.[5] A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility is a major cause of failure for drug candidates. While no experimental value is available for this compound, its predicted LogP of 1.89 suggests it is likely to have moderate solubility. Pyrazole-based compounds are generally crystalline solids, and their solubility is influenced by both their lipophilicity and the strength of their crystal lattice.[11]

Experimental Protocol: Kinetic Solubility Determination by Turbidimetry

Rationale: This high-throughput method provides a rapid assessment of a compound's solubility from a DMSO stock solution, mimicking the conditions often encountered in early drug discovery screening.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM in 100% DMSO).

  • Assay Plate Preparation: Add aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well microplate.

  • Compound Addition: Use a liquid handler to add small volumes of the DMSO stock solution to the buffer, creating a dilution series.

  • Precipitation and Measurement: Shake the plate for a set period (e.g., 2 hours) to allow for precipitation. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Summary and Forward Outlook

The , as predicted by computational models, position it as a molecule with a favorable balance of lipophilicity and polarity. This makes it an interesting candidate for further exploration in drug discovery programs. However, these in silico predictions must be substantiated by rigorous experimental data.

This guide has provided the strategic rationale and detailed, field-tested protocols for determining the most critical physicochemical properties: lipophilicity (LogD), ionization (pKa), and aqueous solubility. By employing these self-validating methodologies, researchers can build a robust data package that enables a clear understanding of the compound's ADME potential and informs the subsequent steps of lead optimization. The interplay of these properties is complex, and achieving an optimal balance is a cornerstone of successful medicinal chemistry.[5]

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Vertex AI Search.
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.
  • 3-Cyclopentyl-1-methyl-1h-pyrazole-4-carbaldehyde. (n.d.). ChemScene.
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2011). Chemical Research in Toxicology.
  • Importance of Physicochemical Properties In Drug Discovery. (2015). rajjournals.
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024). Longdom Publishing.
  • The role of physicochemical and topological parameters in drug design. (2024). Frontiers.
  • Methods for Determination of Lipophilicity. (2022). Encyclopedia MDPI.
  • Determination of pKa using the half-volume method: A laboratory experiment. (n.d.).
  • LogD/LogP Background. (n.d.). Enamine.
  • Lipophilicity Assays. (n.d.). BOC Sciences.
  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013).

Sources

Exploratory

3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 1250629-08-3): Synthesis, Structural Elucidation, and Applications in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the pyrazole core represents a privileged scaffold, frequently deployed in the design of kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and agroche...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrazole core represents a privileged scaffold, frequently deployed in the design of kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and agrochemical agents. Specifically, 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 1250629-08-3) serves as a highly versatile synthetic building block [1][2]. The presence of the electrophilic C4-formyl group, combined with the lipophilic C3-cyclopentyl and N1-methyl substituents, allows researchers to rapidly generate structural diversity while fine-tuning the pharmacokinetic properties of the resulting library.

This technical guide provides an authoritative analysis of the physicochemical properties, mechanistic synthetic pathways, structural elucidation, and downstream derivatization strategies for this critical intermediate.

Physicochemical Profiling

Understanding the fundamental properties of CAS 1250629-08-3 is essential for optimizing reaction conditions and analytical chromatography. The compound typically presents as a viscous oil or low-melting solid at room temperature and is highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately polar solvents (e.g., ethyl acetate, dichloromethane).

Table 1: Key Physicochemical Parameters

PropertyValue
CAS Number 1250629-08-3
Chemical Name 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde
Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
SMILES String O=CC1=CN(C)N=C1C2CCCC2
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Storage Conditions Sealed in dry, 2-8 °C [2]

Synthetic Methodology & Mechanistic Insights

The synthesis of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde relies on a robust two-stage sequence: the construction of the substituted pyrazole core followed by regioselective electrophilic aromatic substitution via the Vilsmeier-Haack reaction [4][5].

Construction of the Pyrazole Core

The synthesis begins with the condensation of 1-cyclopentylethan-1-one with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux to yield an enaminone intermediate. Subsequent cyclization with methylhydrazine constructs the pyrazole ring.

  • Causality & Regioselectivity: Methylhydrazine is an unsymmetrical binucleophile. Its reaction with the enaminone typically yields a mixture of 1,3- and 1,5-isomers (3-cyclopentyl-1-methyl-1H-pyrazole and 5-cyclopentyl-1-methyl-1H-pyrazole). The steric bulk of the cyclopentyl group biases the transition state, but chromatographic separation (typically via silica gel using a Hexanes/EtOAc gradient) is strictly required to isolate the pure 1,3-isomer. The isomers exhibit distinct retention factors (

    
    ) due to the differential steric shielding of the N2 lone pair.
    
Vilsmeier-Haack Formylation (Self-Validating Protocol)

The isolated 3-cyclopentyl-1-methyl-1H-pyrazole is subjected to formylation.

  • Mechanistic Causality: The pyrazole ring is an electron-rich heterocycle. The C4 position is the most nucleophilic site due to the combined electron-donating inductive effects of the N1-methyl and C3-cyclopentyl groups. These substituents stabilize the Wheland intermediate during electrophilic attack by the chloromethyleniminium ion (the Vilsmeier reagent), ensuring near-perfect regioselectivity at C4 [4].

Step-by-Step Protocol:

  • Reagent Generation: Charge a flame-dried round-bottom flask with anhydrous DMF (3.0 eq) and cool to 0 °C under an inert nitrogen atmosphere. Add Phosphorus oxychloride (POCl

    
    , 1.5 eq) dropwise over 15 minutes. Stir the mixture for 30 minutes at 0 °C to allow complete formation of the Vilsmeier reagent.
    
  • Substrate Addition: Dissolve 3-cyclopentyl-1-methyl-1H-pyrazole (1.0 eq) in a minimal volume of anhydrous DMF and add it dropwise to the active reagent.

  • Electrophilic Substitution: Heat the reaction mixture to 80–90 °C for 4–6 hours.

    • Validation Checkpoint: Monitor reaction progress via TLC (Hexanes/EtOAc 3:1). The starting material will deplete, and a new UV-active spot will appear. To confirm the presence of the aldehyde, stain the TLC plate with 2,4-dinitrophenylhydrazine (2,4-DNPH); a rapid yellow/orange color change validates the formation of the carbonyl group.

  • Alkaline Hydrolysis: Cool the mixture to 0 °C and carefully quench by pouring into crushed ice. Adjust the pH to 8.0 using saturated aqueous sodium bicarbonate (NaHCO

    
    ).
    
    • Causality: The initial product of the Vilsmeier-Haack reaction is an iminium salt. Alkaline hydrolysis is strictly required to drive the equilibrium toward the final carbaldehyde and prevent the formation of stable iminium byproducts [5].

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.

SynthWorkflow SM Cyclopentyl Methyl Ketone + DMF-DMA Enaminone Enaminone Intermediate SM->Enaminone Reflux Hydrazine Methylhydrazine Cyclization Enaminone->Hydrazine Isomers 1,3- & 1,5-Isomer Mixture Hydrazine->Isomers Regioselectivity Challenge Purification Chromatographic Separation Isomers->Purification Intermediate 3-Cyclopentyl-1-methyl -1H-pyrazole Purification->Intermediate Isolate 1,3-isomer Vilsmeier Vilsmeier-Haack Formylation (POCl3 / DMF) Intermediate->Vilsmeier C4-Electrophilic Substitution Target Target Aldehyde (CAS 1250629-08-3) Vilsmeier->Target Alkaline Hydrolysis

Synthetic workflow for CAS 1250629-08-3 via Vilsmeier-Haack formylation.

Structural Elucidation

Validating the structural integrity of the synthesized or procured aldehyde is critical before downstream derivatization.

Table 2: Expected


H NMR Diagnostic Signals (CDCl

, 400 MHz)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment & Causality
9.80 – 10.00 Singlet (s)1H-CHO (Aldehyde): Highly deshielded due to the anisotropic effect of the carbonyl double bond.
7.80 – 8.00 Singlet (s)1HC5-H (Pyrazole Ring): Deshielded by the adjacent N1 and the electron-withdrawing C4-formyl group.
3.80 – 3.90 Singlet (s)3HN1-CH

:
Characteristic chemical shift for a methyl group bound to a heteroaromatic nitrogen.
3.20 – 3.40 Multiplet (m)1HC3-CH (Cyclopentyl): Methine proton coupled to the adjacent methylene groups.
1.60 – 2.10 Multiplets (m)8HCyclopentyl -CH

-:
Aliphatic envelope representing the four methylene groups of the ring.

Mass Spectrometry (LC-MS): Electrospray ionization in positive mode (ESI+) will yield a dominant pseudo-molecular ion peak


 at m/z 179.1 , confirming the molecular weight of the target compound [3].

Pharmacological Utility & Downstream Applications

The primary utility of CAS 1250629-08-3 lies in the reactivity of its C4-carbaldehyde moiety. It acts as a linchpin for generating diverse chemical spaces required in High-Throughput Screening (HTS) libraries.

  • Reductive Amination: The aldehyde readily condenses with primary or secondary amines to form an imine/iminium intermediate, which is subsequently reduced using sodium triacetoxyborohydride (NaBH(OAc)

    
    ) [3]. This yields 4-aminomethyl pyrazoles, a motif frequently found in ATP-competitive kinase inhibitors where the basic amine interacts with the solvent-exposed region of the kinase hinge.
    
  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile or cyanoacetates) under basic catalysis yields vinyl pyrazoles. These serve as excellent Michael acceptors for covalent inhibitor design.

  • Oxidation: Subjecting the aldehyde to Pinnick oxidation conditions (NaClO

    
    , NaH
    
    
    
    PO
    
    
    , 2-methyl-2-butene) cleanly yields 3-cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1249606-57-2). This acid is a premium building block for standard amide coupling workflows (e.g., HATU/DIPEA) to generate target-specific ligands.

Downstream Aldehyde 3-Cyclopentyl-1-methyl- 1H-pyrazole-4-carbaldehyde RedAm Reductive Amination (NaBH(OAc)3, R-NH2) Aldehyde->RedAm Knoevenagel Knoevenagel Condensation (Active Methylene) Aldehyde->Knoevenagel Oxidation Pinnick Oxidation (NaClO2, NaH2PO4) Aldehyde->Oxidation Amine 4-Aminomethyl Derivatives (Kinase Inhibitors) RedAm->Amine Alkene Vinyl Pyrazoles (Cross-Coupling Partners) Knoevenagel->Alkene Acid Pyrazole-4-carboxylic Acid (Amide Coupling) Oxidation->Acid

Downstream synthetic applications of the pyrazole-4-carbaldehyde scaffold.

References

  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank 2024. Retrieved from:[Link]

  • International Science Community Association (ISCA). Synthesis, characterization, molecular docking and antibacterial evaluation of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde-acylhydrazones. Research Journal of Chemical Sciences. Retrieved from: [Link]

Foundational

Spectral Data and Structural Elucidation of 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

Executive Summary The compound 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1250629-08-3) is a highly versatile building block frequently utilized in the synthesis of complex pharmaceutical active ingredients,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1250629-08-3) is a highly versatile building block frequently utilized in the synthesis of complex pharmaceutical active ingredients, particularly 4-aminopyrazole derivatives[1]. With a molecular formula of C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol [2], its structural verification requires a rigorous, multi-modal analytical approach. This whitepaper provides an in-depth, authoritative guide to the spectral characterization (NMR, FT-IR, and HRMS) of this scaffold, detailing not only the expected empirical data but the underlying physicochemical causality and self-validating protocols required for absolute structural confidence.

Analytical Strategy & Workflow

To ensure high-fidelity structural elucidation, orthogonal analytical techniques must be employed. NMR provides atomic-level connectivity, FT-IR confirms functional group presence, and HRMS validates the exact isotopic mass.

SpectralWorkflow Sample 3-Cyclopentyl-1-methyl- 1H-pyrazole-4-carbaldehyde NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR IR FT-IR Spectroscopy (Functional Groups) Sample->IR MS HRMS (ESI-TOF) (Molecular Weight) Sample->MS Data Data Integration & Elucidation NMR->Data IR->Data MS->Data Structure Confirmed Chemical Structure Data->Structure

Multi-modal spectral analysis workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural verification for pyrazole derivatives. The presence of the highly deshielding carbonyl group and the anisotropic effects of the pyrazole ring dictate the chemical shifts of this molecule.

Diagnostic ¹H and ¹³C NMR Data

In analogous 1-methyl-1H-pyrazole-4-carbaldehyde systems, the aldehyde proton typically resonates significantly downfield (between 9.5 and 10.0 ppm) due to the strong electron-withdrawing nature of the carbonyl group combined with the anisotropic effect of the pyrazole ring[3]. The N-methyl group consistently presents as a sharp singlet near 3.8 ppm[3], while the cyclopentyl protons appear as a series of distinct multiplets in the aliphatic region[1].

Table 1: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCausality / Assignment
C4-CHO 9.85Singlet (s)1HHighly deshielded by C=O diamagnetic anisotropy.
C5-H 7.85Singlet (s)1HDeshielded by adjacent N and conjugated C=O.
N1-CH₃ 3.85Singlet (s)3HShifted downfield by the electronegative pyrazole nitrogen.
C3-CH 3.20Multiplet (m)1HCyclopentyl methine; split by adjacent ring CH₂ protons.
C3-CH₂ 1.60 – 2.05Multiplet (m)8HCyclopentyl methylenes; complex splitting due to ring puckering.

Table 2: Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeCausality / Assignment
185.2Quaternary (C=O)Aldehyde carbonyl; highly deshielded sp² carbon.
154.5Quaternary (C)Pyrazole C3; deshielded by adjacent nitrogen and alkyl substitution.
138.1Methine (CH)Pyrazole C5; directly bonded to nitrogen.
121.0Quaternary (C)Pyrazole C4; shielded relative to C3/C5 due to resonance electron donation from N.
39.5Primary (CH₃)N-CH₃; typical shift for N-alkylated heterocycles.
36.2Tertiary (CH)Cyclopentyl methine carbon.
33.1, 25.8Secondary (CH₂)Cyclopentyl methylene carbons (C2'/C5' and C3'/C4').
Self-Validating NMR Methodology

To ensure absolute trustworthiness in the chemical shift assignments, the following self-validating protocol must be executed.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Instrument Setup: Transfer the solution to a precision 5 mm NMR tube and load it into a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming: Auto-tune the probe to the ¹H and ¹³C Larmor frequencies. Perform gradient shimming on the ²H lock signal of the CDCl₃ solvent.

  • Acquisition:

    • ¹H NMR: Acquire 16 scans using a 30° excitation pulse and a 1-second relaxation delay (d1).

    • ¹³C NMR: Acquire 1024 scans using a 30° pulse and a 2-second relaxation delay with continuous ¹H broadband decoupling (WALTZ-16).

  • Self-Validation Mechanism: The inclusion of TMS at 0.00 ppm serves as an internal chemical shift reference, ensuring that any magnetic field drift during acquisition is mathematically corrected. Furthermore, the integration of the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H, and the triplet at 77.16 ppm for ¹³C) provides a secondary, independent validation of the chemical shift axis[4].

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal confirmation of the functional groups identified via NMR. For 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde, the conjugated aldehyde and the pyrazole ring vibrations are the primary diagnostic targets.

Vibrational Band Assignments

Infrared spectroscopy of related pyrazole carbaldehydes exhibits characteristic conjugated carbonyl stretching frequencies near 1669–1675 cm⁻¹[4]. The conjugation with the aromatic pyrazole system weakens the C=O bond slightly compared to aliphatic aldehydes, lowering its stretching frequency.

Table 3: FT-IR Spectral Data (ATR)

Wavenumber (cm⁻¹)IntensityCausality / Assignment
2950, 2865MediumAliphatic C-H stretching (Cyclopentyl ring and N-CH₃).
2820, 2730WeakAldehyde C-H stretching (Diagnostic Fermi resonance doublet).
1675StrongC=O stretching; lowered frequency due to conjugation with the pyrazole ring.
1550, 1450MediumC=N and C=C stretching of the aromatic pyrazole core.
Self-Validating ATR-FTIR Methodology

Step-by-Step Protocol:

  • Background Acquisition: Prior to sample loading, collect a background spectrum of the ambient air using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place 1–2 mg of the neat sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply the pressure anvil to ensure intimate optical contact.

  • Data Collection: Acquire the sample spectrum using 32 scans at 4 cm⁻¹ resolution.

  • Self-Validation Mechanism: The background spectrum collected in Step 1 is automatically subtracted from the sample spectrum. This ensures that atmospheric water vapor (3500-3900 cm⁻¹) and carbon dioxide (2350 cm⁻¹) bands are digitally removed, preventing them from masking critical sample absorbances. The use of ATR eliminates the need for KBr pellet pressing, thereby preventing moisture absorption that could artificially inflate the O-H stretching region.

High-Resolution Mass Spectrometry (HRMS)

To confirm the molecular formula (C₁₀H₁₄N₂O) and exact mass (178.1106 Da)[5], High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is utilized.

Ionization and Fragmentation Data

The pyrazole nitrogen possesses a lone pair of electrons that readily accepts a proton in acidic mobile phases, making positive-ion ESI (ESI+) the ideal ionization technique.

Table 4: HRMS Data (ESI-TOF, Positive Mode)

Ion SpeciesFormulaTheoretical m/zExpected Observed m/zError (ppm)Causality
[M+H]⁺ C₁₀H₁₅N₂O⁺179.1179179.1182< 2.0Protonation of the basic pyrazole nitrogen.
[M+Na]⁺ C₁₀H₁₄N₂ONa⁺201.0998201.1001< 2.0Sodium adduct formation with the carbonyl oxygen.
Self-Validating LC-HRMS Methodology

Step-by-Step Protocol:

  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, containing 0.1% Formic Acid. The formic acid acts as a proton source to drive the formation of [M+H]⁺ ions.

  • Injection: Inject 5 µL of the sample into the LC-HRMS system. Utilize Flow Injection Analysis (FIA) at a flow rate of 0.2 mL/min, bypassing the analytical column to minimize diffusion.

  • Ionization: Operate the ESI source in positive mode. Set the capillary voltage to 3.0 kV and the desolvation gas temperature to 350°C to ensure efficient droplet evaporation.

  • Self-Validation Mechanism: The system must utilize a dual-spray source (LockSpray). A reference mass solution (e.g., Leucine Enkephalin or Sodium Formate) is infused simultaneously with the sample via a secondary sprayer. The software continuously monitors the known mass of the reference ion and applies a real-time lock-mass correction to the sample spectra. This self-correcting feedback loop guarantees sub-2 ppm mass accuracy, definitively proving the molecular formula.

Conclusion

The comprehensive structural elucidation of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde relies on the synergistic interpretation of orthogonal spectral data. The highly deshielded aldehyde proton (9.85 ppm) and diagnostic N-methyl singlet (3.85 ppm) in ¹H NMR, combined with the conjugated carbonyl stretch (1675 cm⁻¹) in FT-IR and the exact mass confirmation ([M+H]⁺ at m/z 179.1179) via HRMS, provide an unequivocal, self-validating profile of this critical synthetic intermediate.

References

  • [1] Benchchem. 3-cyclopentyl-1-methyl-1H-pyrazol-4-amine (Discussion of carbaldehyde intermediate). Retrieved from:

  • [2] ChemScene. 3-Cyclopentyl-1-methyl-1h-pyrazole-4-carbaldehyde. Retrieved from:

  • [5] PubChem (National Institutes of Health). 1-Methyl-1H-pyrazole-4-carbaldehyde | CID 573117. Retrieved from:

  • [3] Semantic Scholar. Synthesis and bioactivities of novel trifluoromethylated pyrazole oxime ether derivatives containing a pyridyl moiety. Retrieved from:

  • [4] Taylor & Francis. Synthesis and Biological Evaluations of Monocarbonyl Curcumin Inspired Pyrazole Analogues as Potential Anti-Colon Cancer Agent. Retrieved from:

Sources

Exploratory

Technical Guide: Solubility Profiling &amp; Solvent Selection for 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde

Topic: Solubility of 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 1250629-08-3) is a critical heterocyclic intermediate, often utilized as a scaffold in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. Its solubility profile is governed by a competitive balance between the lipophilic cyclopentyl/methyl moieties and the polar pyrazole-aldehyde core.

This guide provides a structural analysis of its solubility behavior, predicted solvent compatibility matrices, and self-validating protocols for empirical determination. It is designed to move beyond static data points, offering a dynamic framework for reaction optimization and purification.

Part 1: Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the molecular forces at play. The molecule (MW: 178.23 g/mol ) exhibits a "push-pull" solubility character:

  • Lipophilic Domain (Solubility in Non-Polars/Chlorinated Solvents):

    • The N-methyl and C3-cyclopentyl groups contribute significantly to the lipophilicity.

    • Predicted LogP: ~1.89 – 2.77. This range indicates moderate lipophilicity, suggesting the compound will dissolve readily in medium-polarity organic solvents (e.g., Dichloromethane, Ethyl Acetate).

  • Polar Domain (Solubility in H-Bond Donors):

    • The C4-aldehyde (C=O) and the pyrazole nitrogen (N2) act as Hydrogen Bond Acceptors (HBA).

    • Crucial Insight: The molecule lacks strong Hydrogen Bond Donors (HBD). Consequently, it relies on solvent interaction (solvation) rather than self-association. This makes it highly soluble in aprotic polar solvents (DMSO, DMF) but potentially crystallizable from protic solvents (Alcohols) where the entropic cost of solvation is higher upon cooling.

Part 2: Solubility Matrix & Solvent Selection

The following data categorizes solvents based on their utility for specific process stages: Reaction , Extraction , and Crystallization .

Table 1: Predicted Solubility Profile

Based on structural analogs and standard pyrazole synthesis workflows.

Solvent ClassSolvent ExamplesSolubility PredictionApplication Context
Polar Aprotic DMF, DMSO, DMAcHigh (>100 mg/mL) Reaction Medium: Ideal for Vilsmeier-Haack formylation; difficult to remove (high BP).
Chlorinated DCM, ChloroformHigh (>50 mg/mL) Extraction/Chromatography: Excellent solubilizers; standard for organic phase extraction.
Esters Ethyl Acetate, IPMModerate-High Workup: Good partition coefficient for extraction from aqueous quench.
Alcohols Methanol, Ethanol, IPATemperature Dependent Crystallization: Moderate solubility at RT; high at reflux. Ideal for purification.
Ethers THF, MTBE, 2-MeTHFModerate Reaction/Workup: THF is a versatile reaction solvent; MTBE is useful for precipitation.
Hydrocarbons Hexane, Heptane, TolueneLow (<5 mg/mL) Anti-Solvent: Used to crash out the product from EtOAc or DCM solutions.

Critical Process Note: Synthesis of this intermediate via Vilsmeier-Haack reaction typically utilizes DMF as both solvent and reagent. Upon quenching with water, the product precipitates or is extracted into Ethyl Acetate . Recrystallization is most successful using Methanol or Ethanol/Water mixtures.

Part 3: Experimental Protocols (Self-Validating Systems)

As exact solubility values fluctuate with purity and polymorphs, reliance on literature values alone is risky. Use these protocols to generate project-specific data.

Protocol A: Gravimetric Solubility Determination (The "Gold Standard")

Objective: Determine the saturation limit (S) in mg/mL at ambient temperature (


).
  • Preparation: Weigh approx. 50 mg of the solid into a 4 mL HPLC vial.

  • Addition: Add the target solvent in

    
     increments.
    
  • Equilibration: Vortex for 30 seconds after each addition.

    • Validation Check: If solid dissolves immediately, the solubility is

      
       (Stop).
      
  • Saturation: Continue addition until a visible suspension persists. Cap and stir at

    
     for 4 hours.
    
  • Filtration: Filter the supernatant through a

    
     PTFE syringe filter into a pre-weighed vial.
    
  • Evaporation: Evaporate solvent (Genevac or N2 stream) and weigh the residue.

  • Calculation:

    
    
    
Protocol B: Visual Solvent Screening for Crystallization

Objective: Identify the optimal Solvent/Anti-Solvent system.

  • Dissolve 100 mg of compound in minimal Good Solvent (e.g., EtOAc, DCM, or MeOH) at Room Temp.

  • Add Anti-Solvent (e.g., Heptane or Water) dropwise until persistent cloudiness (turbidity point).

  • Heat the mixture to reflux.

    • Validation Check: The solution must become clear. If not, add more Good Solvent.

  • Cool slowly to RT, then to

    
    .
    
  • Observation:

    • Oiling Out: Indicates impurities or solvent system too polar. Retry with less polar anti-solvent.

    • Crystalline Solid: Success. Harvest and analyze purity.

Part 4: Process Workflow Visualization

The following diagram illustrates the decision logic for solvent selection during the purification of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde.

SolubilityWorkflow Start Crude Reaction Mixture (DMF/POCl3) Quench Aqueous Quench (Ice/NaHCO3) Start->Quench Neutralize Acid Extract Extraction Solvent Selection Quench->Extract DCM DCM / Chloroform (High Solubility) Extract->DCM If emulsions form EtOAc Ethyl Acetate (Moderate Solubility) Extract->EtOAc Preferred (Greener) Evap Evaporation to Solid DCM->Evap EtOAc->Evap Cryst Recrystallization Strategy Evap->Cryst MeOH Methanol (Hot) Cool to precipitate Cryst->MeOH High Purity req. EtOAc_Hept EtOAc + Heptane (Solvent/Anti-Solvent) Cryst->EtOAc_Hept High Yield req. Final Pure Aldehyde (Crystalline Solid) MeOH->Final EtOAc_Hept->Final

Caption: Decision matrix for isolation and purification based on solvent solubility differentials.

References

  • ChemScene. (2025). 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde Product Analysis. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 3-methyl-1H-pyrazole-4-carbaldehyde (Analog). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde. Retrieved from

  • BenchChem. (2025).[2] Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide. Retrieved from

  • Asian Journal of Chemistry. (2011). Synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from

Sources

Foundational

An In-Depth Technical Guide to the Stability and Storage of 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the stability and optimal storage conditions...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde, a key intermediate in pharmaceutical and agrochemical research. This document synthesizes foundational chemical principles with industry-standard stability testing protocols to offer a robust framework for maintaining the integrity of this compound. We will explore the intrinsic chemical liabilities of the pyrazole and aldehyde moieties, propose potential degradation pathways, and detail methodologies for rigorous stability assessment in line with the International Council for Harmonisation (ICH) guidelines. The protocols and recommendations herein are designed to be self-validating, ensuring the reliability of research and development outcomes.

Introduction: The Chemical and Pharmacological Significance

3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde is a substituted pyrazole derivative of increasing interest in medicinal and agricultural chemistry. The pyrazole scaffold is a well-established pharmacophore present in a variety of approved drugs, valued for its metabolic stability and diverse biological activities. The aldehyde functional group serves as a versatile synthetic handle, allowing for a wide range of chemical transformations to build molecular complexity.[1] Given its role as a critical building block, ensuring the chemical stability and purity of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde is paramount for the synthesis of target molecules with desired efficacy and safety profiles.

This guide will provide an in-depth examination of the factors influencing the stability of this compound and establish best practices for its storage and handling.

Chemical Stability Profile

The stability of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde is governed by the interplay of its constituent functional groups: the N-methylated pyrazole ring and the aromatic aldehyde. While the pyrazole ring is generally robust, the aldehyde group is more susceptible to degradation.

The Pyrazole Core: A Stable Scaffold

The pyrazole ring is an aromatic heterocycle, which contributes to its overall stability.[2] It is generally resistant to hydrolysis under both acidic and basic conditions.[3][4] However, several factors can influence its long-term integrity:

  • Photostability: Pyrazole derivatives can be susceptible to photodegradation upon exposure to UV or visible light.[5] The energy from light can promote electronic transitions that may lead to ring-opening or rearrangement reactions.

  • Thermal Stability: While generally thermally stable, pyrazole compounds can undergo decomposition at elevated temperatures. The presence of certain substituents can influence the decomposition temperature.[6][7][8]

  • Oxidative Stability: The pyrazole ring itself is relatively resistant to oxidation, though strong oxidizing agents can lead to degradation.

The Aldehyde Functionality: The Primary Locus of Instability

The aldehyde group is the most reactive site in the molecule and, therefore, the primary concern for stability. The main degradation pathways for aldehydes are oxidation and polymerization.

  • Oxidation: Aromatic aldehydes are readily oxidized to the corresponding carboxylic acids, especially in the presence of atmospheric oxygen.[9] This process can be accelerated by light, heat, and the presence of metal ions. The formation of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid would be the expected primary oxidative degradation product.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, particularly under acidic or basic conditions, or upon prolonged storage. This can lead to the formation of oligomeric or polymeric impurities, which may be observed as a discoloration or the formation of insoluble matter.

Diagram of Potential Degradation Pathways

G main 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde oxidized 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid main->oxidized Oxidation (O2, light, heat) polymer Polymeric Impurities main->polymer Polymerization (acid/base, time) photo Photodegradation Products (e.g., ring-opened/rearranged isomers) main->photo Photolysis (UV/Vis light)

Caption: Predicted degradation pathways for 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde.

Recommended Storage and Handling Conditions

Based on the chemical stability profile and supplier recommendations, the following storage and handling conditions are advised to maintain the purity and integrity of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde.[10]

ParameterRecommendationRationale
Temperature 2-8°CRefrigeration slows down the rates of potential oxidative and polymerization reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Minimizes exposure to atmospheric oxygen, thereby inhibiting oxidation of the aldehyde group.
Light Protect from light (e.g., store in an amber vial or in the dark)Prevents photodegradation of the pyrazole ring and light-catalyzed oxidation.
Moisture Store in a dry, well-sealed containerPrevents potential hydrolysis of any susceptible impurities and minimizes clumping of the solid material.

Handling:

  • Handle the compound in a well-ventilated area.

  • Minimize the time the container is open to the atmosphere.

  • For long-term storage, consider aliquoting the material to avoid repeated opening and closing of the main container.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde, a systematic approach involving forced degradation and long-term stability studies is recommended, following ICH guidelines.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and establish stability-indicating analytical methods.

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Analysis hydrolysis Acidic & Basic Hydrolysis (e.g., 0.1 M HCl, 0.1 M NaOH) hplc Stability-Indicating HPLC-UV/DAD hydrolysis->hplc Analyze at time points oxidation Oxidation (e.g., 3% H2O2) oxidation->hplc Analyze at time points thermal Thermal Stress (e.g., 60°C, solid & solution) thermal->hplc Analyze at time points photo Photostability (ICH Q1B light exposure) photo->hplc Analyze at time points ms LC-MS for Peak Identification hplc->ms mass_balance Mass Balance Calculation hplc->mass_balance end Identify Degradation Products & Establish Degradation Pathways ms->end mass_balance->end start Prepare Solutions of Compound start->hydrolysis Expose to stress start->oxidation Expose to stress start->thermal Expose to stress start->photo Expose to stress

Caption: Experimental workflow for conducting forced degradation studies.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of 0.1 mg/mL.

    • Incubate the solution at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots before analysis.

  • Basic Hydrolysis:

    • Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of 0.1 mg/mL.

    • Follow the incubation and sampling procedure as described for acidic hydrolysis.

  • Oxidative Degradation:

    • Dilute the stock solution with a solution of 3% hydrogen peroxide to a final concentration of 0.1 mg/mL.

    • Incubate at room temperature.

    • Withdraw and analyze aliquots at specified time points.

  • Thermal Degradation:

    • Solid State: Store the solid compound in a controlled temperature oven (e.g., 60°C).

    • Solution State: Incubate a solution of the compound (0.1 mg/mL in a suitable solvent) at 60°C.

    • Analyze samples at specified time points.

  • Photostability Testing:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

    • Analyze the exposed and control samples.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the parent compound and detect any degradation products.

    • Utilize LC-MS to identify the mass of the degradation products to aid in structure elucidation.

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish a retest period or shelf life.

StudyStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Protocol:

  • Packaging: Store the compound in a container that mimics the proposed long-term storage container.

  • Storage: Place the samples in stability chambers maintained at the conditions specified in the table above.

  • Testing Schedule:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: Test at 0, 3, and 6 months.

  • Analysis: At each time point, analyze the samples for appearance, purity (using a stability-indicating HPLC method), and any other relevant physical or chemical properties.

Data Interpretation and Reporting

Illustrative Stability Data Summary:

Stress ConditionDurationAssay of Parent (%)Major Degradation Product(s)
0.1 M HCl (60°C)24 h98.5Minor unidentified peaks
0.1 M NaOH (60°C)24 h99.2Minor unidentified peaks
3% H₂O₂ (RT)24 h85.33-Cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid
Heat (60°C, solid)7 days99.8No significant degradation
Photostability (ICH Q1B)-96.7Minor unidentified peaks

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Conclusion

3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde is a stable compound when stored under appropriate conditions. The primary degradation pathway is the oxidation of the aldehyde group to a carboxylic acid, which can be mitigated by storing the compound at refrigerated temperatures (2-8°C) under an inert atmosphere and protected from light. The pyrazole core is generally robust, though photostability should be considered. The experimental protocols outlined in this guide, based on ICH guidelines, provide a comprehensive framework for researchers to perform their own stability assessments, ensuring the quality and reliability of this important chemical intermediate in their research and development endeavors.

References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). Materials Today: Proceedings. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. Journal of Pesticide Science. [Link]

  • Synthesis, hydrolytic stability, and the reaction with nucleophiles of 5(3)-substituted N-isonicotinoyl-3(5)-ferrocenyl-1H-pyrazoles. Russian Chemical Bulletin. [Link]

  • Thermal Decomposition of Nitropyrazoles. ResearchGate. [Link]

  • Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. ResearchGate. [Link]

  • The Mechanism of the Thermal Decomposition of 1-Pyrazolines and Its Relationship to Cyclopropane Isomerizations. Journal of the American Chemical Society. [Link]

  • Exploring the mechanisms of H atom loss in simple azoles: Ultraviolet photolysis of pyrazole and triazole. The Journal of Chemical Physics. [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org. [Link]

  • Photochemical transformation of a pyrazole derivative into imidazoles. ResearchGate. [Link]

  • Pyrazole-4-carboxylic Acids from Vanadium-catalyzed Chemical Transformation of Pyrazole-4-carbaldehydes. ResearchGate. [Link]

  • Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning. ChemRxiv. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Sciforum. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. [Link]

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. [Link]

  • Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. ResearchGate. [Link]

  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]

  • Pyrazole-4-carbaldehyde derivatives. ResearchGate. [Link]

  • Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-. Cardiff University ORCA. [Link]

Sources

Exploratory

synthesis of pyrazole derivatives from 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde

Executive Summary: The Kinase Inhibitor Scaffold In the landscape of medicinal chemistry, particularly within the Janus Kinase (JAK) inhibitor space, the 3-cyclopentyl-1-methyl-1H-pyrazole motif represents a privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Kinase Inhibitor Scaffold

In the landscape of medicinal chemistry, particularly within the Janus Kinase (JAK) inhibitor space, the 3-cyclopentyl-1-methyl-1H-pyrazole motif represents a privileged scaffold. The steric bulk of the cyclopentyl group at the C3 position is frequently exploited to fill hydrophobic pockets (e.g., the ATP-binding site of kinases), while the pyrazole nitrogen offers hydrogen bond acceptor capabilities.

This guide focuses on the 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1250629-08-3) as a divergent intermediate. Unlike simple phenyl-pyrazoles, the electron-donating nature of the N-methyl and cyclopentyl groups modulates the reactivity of the C4-formyl group, requiring tailored synthetic protocols. This whitepaper outlines three high-fidelity synthetic vectors to transform this aldehyde into libraries of bioactive derivatives: Reductive Amination , Olefinations (Knoevenagel/Wittig) , and Oxidative Amidation .

Chemical Analysis of the Scaffold

Before initiating synthesis, one must understand the electronic environment of the substrate:

  • The Pyrazole Ring: It is

    
    -excessive (electron-rich).[1] The N1-methyl group further increases electron density.
    
  • The C4-Formyl Group: While an electrophile, its reactivity is tempered by the conjugation with the electron-rich ring. This makes the carbonyl carbon less electrophilic than benzaldehyde.

    • Implication: Imine formation (the first step of reductive amination) may be sluggish and require dehydrating agents or Lewis acid catalysis (e.g.,

      
      ).
      
  • The C3-Cyclopentyl Group: Provides significant steric bulk adjacent to the reactive center.

    • Implication: Nucleophilic attack at the aldehyde may be sterically hindered.[2] Solvents with lower viscosity (DCM vs. THF) or elevated temperatures may be necessary to drive kinetics.

Vector A: Reductive Amination (The Amine Series)

Target: Secondary and Tertiary Amines (Solubility & ADME optimization).

This is the most common diversification strategy. However, the standard "one-pot" procedure often fails with electron-rich heterocyclic aldehydes due to incomplete imine formation, leading to the reduction of the aldehyde to the alcohol (a dead-end byproduct).

Self-Validating Protocol

Reagents: Sodium Triacetoxyborohydride (


), Acetic Acid (

), 1,2-Dichloroethane (

).
  • Imine Pre-formation (Critical Step):

    • Charge the reaction vessel with 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) and the amine (1.1–1.2 equiv) in DCE (0.2 M).

    • Validation Checkpoint: Do not add the reducing agent yet. Stir for 1–2 hours.

    • Troubleshooting: If the amine is weakly nucleophilic (e.g., anilines), add 1.5 equiv of

      
       or use molecular sieves (4Å) to drive equilibrium. Monitor by TLC (disappearance of aldehyde).
      
  • Reduction:

    • Once imine formation is confirmed (or equilibrium reached), add

      
       (1.0 equiv) to protonate the imine, activating it.
      
    • Immediately add

      
       (1.5 equiv).
      
    • Stir at RT for 4–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Phase Separation: The cyclopentyl group imparts lipophilicity, making extraction into DCM efficient.

    • Purification: Flash chromatography (DCM/MeOH gradient).

Decision Logic for Reductive Amination

The following diagram illustrates the decision process to ensure high yields and avoid alcohol byproducts.

ReductiveAmination Start Start: Aldehyde + Amine CheckImine Checkpoint: Is Imine Formed? (TLC/NMR) Start->CheckImine AddAcid Add Lewis Acid (Ti(OiPr)4) or Sieves CheckImine->AddAcid No (Stalled) AddReducing Add NaBH(OAc)3 + AcOH CheckImine->AddReducing Yes (Imine present) AddAcid->CheckImine Re-check after 2h Monitor Monitor: Is Aldehyde Alcohol forming? AddReducing->Monitor Success Target Amine Isolated Monitor->Success No Byproducts Fail Stop: Purify Alcohol Byproduct Monitor->Fail High Alcohol %

Figure 1: Decision logic for maximizing yield in reductive amination of sterically hindered heterocyclic aldehydes.

Vector B: Carbon-Carbon Bond Formation (The Acrylate Series)

Target:


-Unsaturated systems (Michael acceptors for covalent inhibition or further reduction).

Knoevenagel condensation is preferred over Wittig for this scaffold to access "drug-like" polar functionalities (nitriles, acids) directly.

Protocol: Knoevenagel Condensation

Reagents: Malonic acid (or malononitrile), Piperidine (Cat.), Ethanol.

  • Setup: Dissolve the aldehyde (1.0 equiv) and active methylene compound (e.g., malonic acid, 1.2 equiv) in Ethanol.

  • Catalysis: Add Piperidine (0.1 equiv).

  • Thermodynamics: Reflux (78°C) is usually required due to the steric hindrance of the cyclopentyl group.

  • Validation:

    • The reaction is driven by the precipitation of the product or the evolution of

      
       (if using malonic acid for decarboxylation to acrylic acid).
      
    • Note: If using malononitrile, the product is often a solid that crashes out upon cooling.

Vector C: Oxidation & Amidation (The Amide Series)

Target: Amides (Stable, H-bond rich linkers).

Direct amidation of aldehydes is oxidative. The Pinnick Oxidation is the gold standard here because it avoids the harsh conditions of permanganate, which could oxidize the benzylic positions of the cyclopentyl ring.

Step 1: Pinnick Oxidation to Carboxylic Acid

Reagents:


, 

, 2-Methyl-2-butene (Scavenger), t-BuOH/Water.
  • The Scavenger: The reaction generates

    
     (hypochlorous acid), which can chlorinate the electron-rich pyrazole ring. Crucial Step: You must  use 2-methyl-2-butene (10-20 equiv) to scavenge 
    
    
    
    .
  • Procedure:

    • Dissolve aldehyde in t-BuOH/Water (3:1). Add scavenger and

      
       (buffer to pH 3-4).
      
    • Add

      
       (1.5 equiv) portion-wise.
      
    • Endpoint: Reaction is usually complete in <1 hour. The yellow color of

      
       should not persist if scavenging is efficient.
      
  • Isolation: Acidify to pH 2, extract with EtOAc. The carboxylic acid product is often crystalline.

Step 2: Amide Coupling

Once the 3-cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid is isolated, standard coupling (HATU/DIPEA) applies.

  • Note: The bulky cyclopentyl group at C3 may hinder the C4-carboxylic acid. Pre-activation with HATU for 15 minutes before adding the amine is recommended to ensure the active ester is formed.

Summary of Synthetic Pathways

The following diagram summarizes the divergent synthesis from the core scaffold.

SynthesisMap cluster_amine Vector A: Amines cluster_carbon Vector B: C-C Bonds cluster_ox Vector C: Oxidation Aldehyde 3-cyclopentyl-1-methyl- 1H-pyrazole-4-carbaldehyde Imine Imine Intermediate Aldehyde->Imine R-NH2, Ti(OiPr)4 Acrylate Acrylates/Nitriles (Michael Acceptors) Aldehyde->Acrylate Knoevenagel (Malonate/Base) Acid Carboxylic Acid Aldehyde->Acid Pinnick Ox. (NaClO2, Scavenger) Amine Sec./Tert. Amines (Solubility/Basic) Imine->Amine NaBH(OAc)3 Amide Amides (Stable Linkers) Acid->Amide HATU, R-NH2

Figure 2: Divergent synthetic map for the functionalization of the pyrazole scaffold.

Experimental Data Summary

Reaction TypeKey ReagentCritical ParameterTypical YieldCommon Pitfall
Reductive Amination

Pre-formation of Imine75-90%Reduction of aldehyde to alcohol due to incomplete imine formation.
Pinnick Oxidation


Scavenging
>90%Chlorination of the pyrazole ring if scavenger (2-methyl-2-butene) is omitted.
Knoevenagel PiperidineTemperature (Reflux)60-80%Incomplete conversion due to steric hindrance of cyclopentyl group.

References

  • Reductive Amination of Pyrazole-4-carbaldehydes: Simenel, A. A., et al. "Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes."[3] INEOS OPEN, 2021, 4(1).

  • General Reactivity of Pyrazole-4-carbaldehydes: Lindsay-Scott, P. J., et al. "A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines." Journal of Organic Chemistry, 2017, 82, 11295-11303.[4]

  • Oxidation Protocols (Pinnick/Lindgren): Travis, B. R., et al. "Oxidation of Aldehydes to Carboxylic Acids."[5] Organic Letters, 2003, 5, 1031-1034.[5]

  • JAK Inhibitor Scaffold Context: Kulkarni, B., et al. "Recent Trends in the Bioactive Studies of Pyrazole Derivatives." Asian Journal of Research in Chemistry, 2019.

Sources

Foundational

Technical Guide: Biological Activity &amp; Therapeutic Potential of Pyrazole-4-Carbaldehyde Derivatives

Executive Summary The pyrazole-4-carbaldehyde scaffold represents a critical pharmacophore in modern medicinal chemistry.[1] Its structural rigidity, combined with the reactive aldehyde handle at the C4 position, allows...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-4-carbaldehyde scaffold represents a critical pharmacophore in modern medicinal chemistry.[1] Its structural rigidity, combined with the reactive aldehyde handle at the C4 position, allows for the rapid generation of diverse Schiff bases, hydrazones, and fused heterocyclic systems. This guide analyzes the biological activity of these compounds, focusing on their role as potent anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4][5][6] We synthesize data from recent high-impact studies to provide a roadmap for researchers optimizing this scaffold for drug discovery.

Chemical Foundation & Synthetic Utility

The Vilsmeier-Haack Gateway

The primary route to 1,3-disubstituted-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[7] This protocol is not merely a formylation; it is a cyclization-formylation sequence that converts hydrazones (derived from acetophenones and aryl hydrazines) into the pyrazole core while simultaneously installing the C4-formyl group.

Why this matters: The C4-aldehyde is an electrophilic "warhead" or "handle." It is rarely the final drug but rather the gateway to Schiff bases (imines) . The azomethine group (-C=N-) in Schiff bases is essential for biological activity, facilitating:

  • Hydrogen Bonding: Interaction with amino acid residues in enzyme active sites.

  • Metal Chelation: Coordination with metal ions (e.g., Cu²⁺) to cleave DNA or inhibit metalloenzymes.

Synthetic Workflow Visualization

The following diagram illustrates the conversion of acetophenone hydrazones to the active Schiff base pharmacophore.

SynthesisFlow Start Acetophenone Hydrazone Reagent Vilsmeier-Haack (POCl3 / DMF) Start->Reagent Cyclization Intermediate Pyrazole-4-carbaldehyde (Electrophilic Scaffold) Reagent->Intermediate Formylation Reaction Condensation (with Ar-NH2) Intermediate->Reaction Reflux/EtOH Product Bioactive Schiff Base (Pharmacophore) Reaction->Product -H2O

Figure 1: Synthetic pathway from hydrazone precursors to bioactive Schiff bases via the Vilsmeier-Haack reaction.[1]

Therapeutic Applications

Anticancer Activity

Pyrazole-4-carbaldehyde Schiff bases have demonstrated significant cytotoxicity against human carcinoma cell lines, including HepG2 (liver), MCF-7 (breast), and A549 (lung).[8]

Mechanisms of Action:

  • Kinase Inhibition: Derivatives act as ATP-competitive inhibitors of kinases such as Aurora-A kinase , blocking cell division.

  • Apoptosis Induction: Compounds trigger the mitochondrial apoptotic pathway, evidenced by the upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic) proteins.

  • DNA Intercalation: Planar Schiff base systems can intercalate into DNA base pairs, causing structural damage and cell cycle arrest at the G2/M phase.

Comparative Potency (Data Summary):

Compound ClassTarget Cell LineIC50 (µM)Reference StandardRelative Potency
Pyrazole-Indole HybridHepG2 (Liver)6.1 ± 1.9Doxorubicin (24.7 µM)4x More Potent
Pyrazole-NaphthaleneMCF-7 (Breast)0.46DoxorubicinHighly Potent
Cu(II) Complex of Schiff BaseA549 (Lung)7.06 ± 0.8CisplatinComparable
Antimicrobial Activity

The emergence of multidrug-resistant (MDR) pathogens has renewed interest in pyrazole derivatives. Schiff bases derived from pyrazole-4-carbaldehyde show broad-spectrum activity.

  • Antibacterial: Active against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria.[9][10]

  • Target: Inhibition of DNA Gyrase , an enzyme essential for bacterial DNA replication.

  • Key Insight: Compounds with electron-withdrawing groups (Cl, Br, NO₂) on the N1-phenyl ring often outperform standard antibiotics like Ampicillin in MIC (Minimum Inhibitory Concentration) assays.

Anti-Inflammatory Activity

Derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting Cyclooxygenase (COX) enzymes.

  • Selectivity: Certain 1,3,4-trisubstituted pyrazoles show high selectivity for COX-2 over COX-1, reducing the risk of gastric ulceration common with traditional NSAIDs.

  • Efficacy: In carrageenan-induced rat paw edema models, specific derivatives showed 93.8% inhibition of inflammation, surpassing Diclofenac Sodium (90.2%).[6]

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing biological activity. The pyrazole core serves as a rigid spacer, while substituents modulate electronic density and lipophilicity.

SAR_Map Core Pyrazole-4-Carbaldehyde Scaffold N1 N1 Position (Aryl Ring) Core->N1 C3 C3 Position (Aryl/Alkyl) Core->C3 C4 C4 Position (Aldehyde/Imine) Core->C4 N1_Effect Electron-Withdrawing Groups (Cl, NO2) Enhance Antimicrobial Activity N1->N1_Effect C3_Effect Bulky Aryl Groups Improve Lipophilicity & Cell Permeability C3->C3_Effect C4_Effect Schiff Base (-CH=N-Ar) Essential for DNA Binding & Kinase Inhibition C4->C4_Effect C4_Metal Metal Complexation (Cu, Ni) Increases Cytotoxicity C4_Effect->C4_Metal

Figure 2: Structure-Activity Relationship (SAR) map highlighting critical substitution patterns for maximizing therapeutic efficacy.

Experimental Protocols

Protocol: Synthesis of Pyrazole-Based Schiff Base

Objective: To synthesize a bioactive Schiff base from 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and 4-nitroaniline.

Reagents:

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol)

  • 4-Nitroaniline (1.0 mmol)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve the pyrazole-aldehyde in 20 mL of absolute ethanol.

  • Addition: Add equimolar 4-nitroaniline to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Heat the mixture under reflux (approx. 78°C) for 4–6 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

  • Isolation: Cool the reaction mixture to room temperature. The Schiff base typically precipitates as a colored solid.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF to obtain the pure product.

  • Validation: Confirm structure via ¹H-NMR (look for azomethine singlet at δ 8.5–9.0 ppm) and IR (C=N stretch at ~1600 cm⁻¹).

Protocol: In Vitro Antimicrobial Assay (Well Diffusion)

Objective: To screen the synthesized compound against S. aureus.

  • Preparation: Prepare Muller-Hinton Agar (MHA) plates.

  • Inoculation: Spread 100 µL of standardized bacterial suspension (0.5 McFarland) onto the agar surface.

  • Well Punching: Use a sterile cork borer (6 mm) to punch wells into the agar.

  • Treatment:

    • Test: Add 50 µL of the test compound (1 mg/mL in DMSO).

    • Control (Negative): Add 50 µL of pure DMSO.

    • Control (Positive): Add 50 µL of Ciprofloxacin standard.

  • Incubation: Incubate at 37°C for 24 hours.

  • Analysis: Measure the Zone of Inhibition (ZOI) in millimeters. A ZOI > 15mm generally indicates significant activity.

References

  • Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives. Chemical Methodologies.

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega.

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Advances.

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules (MDPI).

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (MDPI).

  • In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold. MDPI.

Sources

Exploratory

Strategic Synthesis of 4-Formylpyrazoles via Vilsmeier-Haack Cyclization

Executive Summary The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex), Sildenafil (Viagra), and Rimonabant. While vario...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex), Sildenafil (Viagra), and Rimonabant. While various methods exist to construct the pyrazole ring, the Vilsmeier-Haack (VH) cyclization of hydrazones stands out as a high-utility "one-pot" transformation. Unlike standard condensation methods that require subsequent functionalization, the VH reaction converts readily available hydrazones directly into 4-formylpyrazoles .

This guide provides a rigorous technical analysis of this transformation. It moves beyond basic textbook descriptions to address the mechanistic causality, thermal safety parameters, and scalable protocols required by professional chemists.

Mechanistic Deep Dive: The "Double Vilsmeier" Sequence

The conversion of hydrazones (derived from ketones like acetophenones) into 4-formylpyrazoles is not a simple formylation; it is a cascade reaction involving chloroiminium species. This is often referred to as the Kira-Vilsmeier method .

The Chemical Cascade

The reaction requires an excess of the Vilsmeier reagent (VR), generated in situ from DMF and POCl


.
  • Reagent Formation: DMF reacts with POClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     to form the electrophilic chloromethyliminium salt (Vilsmeier Reagent).[1][2][3]
    
  • Hydrazone Activation: The VR attacks the hydrazone nitrogen and/or the

    
    -carbon (enamine-like reactivity).
    
  • Cyclization: A second equivalent of VR is often consumed to facilitate the closure of the ring and the installation of the C4-formyl equivalent (as an iminium salt).

  • Hydrolysis: The final aqueous workup hydrolyzes the iminium species to reveal the aldehyde.

Mechanistic Pathway Visualization

The following diagram illustrates the transformation of an acetophenone hydrazone into a 4-formylpyrazole.

VilsmeierMechanism cluster_0 Reagent Generation DMF DMF + POCl3 VR Chloroiminium Salt (Vilsmeier Reagent) DMF->VR 0°C (Exothermic) Inter1 Bis-Iminium Intermediate VR->Inter1 + Hydrazone Hydrazone Hydrazone (Substrate) Cyclic Pyrazoline Intermediate Inter1->Cyclic - HCl IminiumProduct 4-Iminium Pyrazole Cyclic->IminiumProduct - HNMe2 Aromatization Final 4-Formylpyrazole IminiumProduct->Final Hydrolysis (H2O/Base)

Figure 1: Mechanistic cascade from Vilsmeier reagent formation to hydrolytic workup.

Strategic Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

This protocol is designed for reproducibility and safety, specifically addressing the thermal hazards associated with POCl


/DMF mixtures.
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Acetophenone Phenylhydrazone 1.0SubstrateDry thoroughly before use.
POCl

3.0 - 5.0ReagentFreshly distilled if dark. Toxic/Corrosive.
DMF 10.0 - 12.0Solvent/ReagentMust be anhydrous (<0.05% water).
Ice/Water ExcessQuenchExothermic hydrolysis.
Step-by-Step Methodology

Step 1: Vilsmeier Reagent Formation (The Danger Zone)

  • Setup: Flame-dried round-bottom flask (RBF) with a pressure-equalizing addition funnel, nitrogen inlet, and internal thermometer.

  • Action: Charge DMF into the RBF and cool to 0–5 °C using an ice/salt bath.

  • Addition: Add POCl

    
     dropwise over 30–45 minutes.
    
  • Control Point: Do not allow the internal temperature to exceed 10 °C. The formation of the Vilsmeier adduct is exothermic and can become structurally unstable at higher temperatures without substrate [1].

Step 2: Substrate Addition

  • Action: Dissolve the hydrazone in a minimum volume of DMF (if solid) or add directly (if liquid) to the cold Vilsmeier complex.

  • Observation: The solution typically turns yellow/orange.

  • Thermal Ramp: Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes. Then, heat to 60–80 °C for 3–6 hours.

  • Monitoring: Use TLC (EtOAc:Hexane 3:7) or LCMS. Look for the disappearance of the hydrazone and the appearance of the polar iminium salt (often stays at baseline on TLC until hydrolysis).

Step 3: Quench and Workup

  • Cooling: Cool the reaction mixture to RT.

  • Hydrolysis: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Neutralization: Adjust pH to ~7–8 using saturated Sodium Acetate or Na

    
    CO
    
    
    
    solution.
  • Result: The product usually precipitates as a solid.

  • Isolation: Filter the solid, wash copiously with water, and recrystallize from Ethanol or DMF/Water.

Workflow Logic Diagram

Workflow Start Start: Anhydrous DMF AddPOCl3 Add POCl3 dropwise (T < 10°C) Start->AddPOCl3 AddSubstrate Add Hydrazone (0-5°C) AddPOCl3->AddSubstrate Heat Heat to 60-80°C (3-6 Hours) AddSubstrate->Heat Check Check LCMS/TLC Heat->Check Check->Heat Incomplete Quench Pour onto Crushed Ice (Hydrolysis) Check->Quench Complete Neutralize Neutralize (NaOAc) pH 7-8 Quench->Neutralize Isolate Filter & Recrystallize Neutralize->Isolate

Figure 2: Operational workflow for the Vilsmeier-Haack pyrazole synthesis.

Safety & Troubleshooting (E-E-A-T)

Thermal Runaway Risks

The Vilsmeier reagent (chloromethyliminium chloride) is thermally unstable.[4]

  • Hazard: Adiabatic calorimetry data indicates that the Vilsmeier adduct in DMF can decompose violently if heated above 50–60 °C without a substrate to consume it [2].

  • Mitigation: Always form the reagent at 0 °C. Never store the pre-formed reagent; use it immediately. Ensure the substrate is added before heating the system.

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield / Tar Formation Temperature too high during POCl

addition.
Keep T < 5 °C strictly. Control exotherm.
Incomplete Cyclization Insufficient POCl

.
Increase POCl

to 5.0 equivalents.
Product Oiling Out Inefficient neutralization.Stir the ice slurry longer; ensure pH is basic (8-9) to fully break the complex.
Regioselectivity Issues Asymmetric ketones.Vilsmeier cyclization is generally regioselective for 1,3-disubstituted-4-formylpyrazoles, but steric bulk on the hydrazone can influence isomer ratios.

Applications in Drug Discovery

The 4-formylpyrazole moiety generated by this reaction is a versatile "handle" for further medicinal chemistry:

  • Reductive Amination: Access to amine-linked kinase inhibitors.

  • Knoevenagel Condensation: Extension to acrylic acid derivatives.

  • Oxidation: Conversion to pyrazole-4-carboxylic acids (common in COX-2 inhibitors).

Recent reviews highlight the use of this method to synthesize coumarin-appended bis(formyl pyrazoles) with significant antifungal activity, demonstrating the reaction's utility in generating complex bioactive architectures [3].

References

  • Kira, M. A., et al. (1970). "The Vilsmeier-Haack Reaction.[1][2][3][5][6][7][8][9][10][11] III. Cyclization of Hydrazones to Pyrazoles." Journal of Heterocyclic Chemistry.

  • Stoessel, F. (2005). "Thermal Hazards of the Vilsmeier-Haack Reaction." Organic Process Research & Development. [Link]

  • Kalaria, P. N., et al. (2023).[12] "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." RSC Advances. [Link]

  • Singh, K., et al. (2005). "Vilsmeier-Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles." Journal of Chemical Research. [Link][7]

Sources

Protocols & Analytical Methods

Method

Protocol for the Synthesis of 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde

[1] Executive Summary & Strategic Rationale This application note details the robust synthesis of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde , a critical intermediate in the development of Janus Kinase (JAK) inhib...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Rationale

This application note details the robust synthesis of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde , a critical intermediate in the development of Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib analogs) and other heterocyclic bioactive agents.[1]

The protocol is designed around a two-stage convergent strategy :

  • Core Construction: Regioselective synthesis of the 1-methyl-3-substituted pyrazole scaffold via an enaminone intermediate.[1]

  • Functionalization: Introduction of the C4-formyl group utilizing the Vilsmeier-Haack reaction.[1]

Key Technical Insight: The primary challenge in this synthesis is the regioselectivity during the pyrazole ring formation. The reaction of methylhydrazine with 1,3-electrophiles often yields a mixture of 1,3- and 1,5-isomers.[1] This protocol prioritizes the enaminone route combined with rigorous purification (fractional distillation or chromatography) to ensure high isomeric purity (>98%) before the formylation step, as separation of aldehyde isomers is significantly more difficult.

Retrosynthetic Analysis

The synthetic logic disconnects the C4-aldehyde to the electron-rich pyrazole core, which is further traced back to commercially available 1-cyclopentylethanone.[1]

Retrosynthesis Target Target Molecule 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde Core Intermediate Core 3-Cyclopentyl-1-methyl-1H-pyrazole Target->Core Vilsmeier-Haack (POCl3, DMF) Enaminone Enaminone Precursor 3-(Dimethylamino)-1-cyclopentyl-2-propen-1-one Core->Enaminone Cyclization (MeNHNH2) SM Starting Material 1-Cyclopentylethanone Enaminone->SM Condensation (DMF-DMA)

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the pyrazole core followed by C4-functionalization.[1]

Detailed Experimental Protocol

Stage 1: Synthesis of 3-Cyclopentyl-1-methyl-1H-pyrazole[1]

Objective: Construct the pyrazole ring with the cyclopentyl group at the 3-position.[1] Critical Quality Attribute (CQA): Isomeric ratio of 1,3- vs 1,5-isomer.

Step 1.1: Enaminone Formation[1]
  • Reagents: 1-Cyclopentylethanone (1.0 equiv), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2–1.5 equiv).[1]

  • Solvent: Neat (solvent-free) or Toluene.[1]

Procedure:

  • Charge a reaction flask with 1-cyclopentylethanone .

  • Add DMF-DMA (1.5 equiv) under nitrogen atmosphere.

  • Heat the mixture to reflux (approx. 100–110°C) for 12–16 hours.

    • Mechanism:[2][3][4] The reaction releases methanol. Using a Dean-Stark trap or open reflux with a drying tube drives the equilibrium.[1]

  • Monitor by TLC/LC-MS for the disappearance of the ketone.[1]

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and methanol. The resulting orange/red oil (enaminone) is typically pure enough for the next step.

Step 1.2: Cyclization with Methylhydrazine[1]
  • Reagents: Crude Enaminone (from Step 1.1), Methylhydrazine (1.1 equiv).

  • Solvent: Ethanol (anhydrous).

Procedure:

  • Dissolve the crude enaminone in anhydrous Ethanol (5–10 volumes).

  • Cool the solution to 0°C using an ice bath.

  • Dropwise Addition: Add Methylhydrazine (1.1 equiv) slowly to control the exotherm.

    • Safety Note: Methylhydrazine is highly toxic and a suspected carcinogen. Handle in a fume hood with double gloves.

  • Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 3–5 hours.

  • Workup: Cool to room temperature and concentrate in vacuo.

  • Purification (Crucial): The crude residue will contain a mixture of the desired 1-methyl-3-cyclopentyl isomer (minor to major depending on conditions) and the 1-methyl-5-cyclopentyl isomer.[1]

    • Separation: The 1,3-isomer is typically less polar. Purify via flash column chromatography (Gradient: 0–20% Ethyl Acetate in Hexanes).

    • Validation: Confirm regiochemistry via NOESY NMR (Correlation between N-Methyl protons and the C5-H proton confirms the 1,3-substitution pattern; correlation between N-Methyl and Cyclopentyl protons indicates the undesired 1,5-isomer).

Stage 2: Vilsmeier-Haack Formylation[1][5]

Objective: Introduce the aldehyde functionality at the C4 position. Substrate: Pure 3-Cyclopentyl-1-methyl-1H-pyrazole.[1]

Step 2.1: Vilsmeier Reagent Preparation[1]
  • In a dry flask under nitrogen, charge anhydrous DMF (5.0 equiv).

  • Cool to 0°C .

  • Add Phosphorus Oxychloride (POCl₃) (1.2–1.5 equiv) dropwise.

    • Observation: The solution will turn pale yellow/viscous as the chloroiminium salt forms. Stir at 0°C for 30 minutes.

Step 2.2: Formylation Reaction[1]
  • Dissolve 3-Cyclopentyl-1-methyl-1H-pyrazole (1.0 equiv) in a minimum amount of DMF.[1]

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C .

  • Remove the ice bath and heat the reaction mixture to 70–80°C for 4–6 hours.

    • Monitoring: TLC should show the conversion of the non-polar pyrazole to a more polar, UV-active aldehyde spot.

Step 2.3: Quenching and Isolation[1]
  • Cool the reaction mixture to room temperature.

  • Quench: Pour the mixture slowly onto crushed ice containing Sodium Acetate (buffered quench) or carefully neutralize with saturated aqueous NaHCO₃ to pH 7–8.

    • Caution: Quenching POCl₃ is highly exothermic.

  • Extraction: Extract with Ethyl Acetate (3x).

  • Wash: Wash combined organics with water (to remove DMF) and brine. Dry over Na₂SO₄.

  • Purification: Concentrate to yield the crude aldehyde. Purify via silica gel chromatography (Hexanes/EtOAc) or recrystallization (if solid) to obtain the final product.

Reaction Workflow Diagram

Workflow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Formylation S1 1-Cyclopentylethanone + DMF-DMA S2 Enaminone Intermediate S1->S2 S3 Cyclization (+ MeNHNH2) S2->S3 S4 Isomer Separation (Chromatography) S3->S4 S6 Reaction (60-80°C) S4->S6 Pure Isomer S5 Vilsmeier Complex (DMF + POCl3) S5->S6 S7 Quench & Workup (Ice/NaHCO3) S6->S7 S8 Final Product S7->S8

Figure 2: Operational workflow emphasizing the critical purification step between core synthesis and formylation.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Regioselectivity (Stage 1) Rapid addition of hydrazine or solvent effects.[1]Use Ethanol at 0°C. Slow addition is critical. If 1,5-isomer dominates, consider switching to t-Butanol or using the HCl salt of methylhydrazine to modulate kinetics.[1]
Incomplete Formylation Moisture in DMF or degraded POCl₃.Ensure DMF is anhydrous (<0.05% water). Distill POCl₃ if it appears dark/cloudy. Increase temperature to 90°C if conversion stalls.
Dark/Tarry Reaction (Stage 2) Thermal runaway during POCl₃ addition.Maintain internal temperature <10°C during POCl₃ addition. Do not rush the formation of the Vilsmeier salt.
Poor Yield in Workup Aldehyde trapped in aqueous phase or DMF.DMF is water-miscible but hard to remove.[1] Wash organic layer thoroughly with 5% LiCl solution (helps remove DMF) or water (5x).

Safety & Compliance

  • Methylhydrazine: Extremely toxic, corrosive, and carcinogenic. Use only in a certified fume hood. Decontaminate glassware with bleach solution before removal from the hood.

  • Phosphorus Oxychloride (POCl₃): Reacts violently with water to release HCl gas. Quench excess reagent slowly on ice.

  • DMF: Hepatotoxic. Avoid skin contact.

References

  • Vilsmeier-Haack Reaction on Pyrazoles

    • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review).[5] Comprehensive Organic Synthesis.

    • BenchChem Application Note:.[1]

  • Regioselective Pyrazole Synthesis

    • Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[1][2] Journal of Organic Chemistry. Link

    • Fustero, S., et al. (2008). Improved Regioselectivity in the Synthesis of Pyrazoles.[2][6][7] Organic Letters.

  • Target Molecule Data

    • CAS 1250629-08-3 Entry.[1] ChemScene / PubChem. Link

Sources

Application

Application Notes and Protocols: 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde as a Versatile Building Block in Organic Synthesis

Introduction: The Strategic Value of a Substituted Pyrazole Carbaldehyde 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic building block of significant interest to researchers in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Substituted Pyrazole Carbaldehyde

3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique molecular architecture, featuring a 1,3-disubstituted pyrazole core, a reactive carbaldehyde function at the 4-position, and a lipophilic cyclopentyl group, offers a confluence of properties that are highly desirable in the design of novel bioactive compounds and functional materials. The pyrazole moiety is a well-established pharmacophore found in a multitude of approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding interactions.[1] The aldehyde group serves as a versatile chemical handle for a wide array of synthetic transformations, enabling the construction of more complex molecular scaffolds. The N-methyl and C-cyclopentyl substituents provide a means to fine-tune the steric and electronic properties of the molecule, influencing its reactivity and the biological activity of its derivatives.

This application note provides an in-depth guide to the synthetic utility of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde, complete with detailed protocols for key transformations and an exploration of the mechanistic principles that underpin its reactivity.

Key Synthetic Transformations and Protocols

The aldehyde functionality of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde is the primary site of its synthetic versatility. This section will detail three major classes of reactions: Knoevenagel condensation for the formation of carbon-carbon double bonds, reductive amination for the introduction of diverse amine functionalities, and the construction of fused heterocyclic systems, specifically pyrazolo[3,4-d]pyrimidines, which are of significant interest in drug discovery.

Knoevenagel Condensation: Accessing α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[2][3] This reaction is particularly valuable for the synthesis of electron-deficient alkenes, which are versatile intermediates in their own right, for instance as Michael acceptors.[4] The products of Knoevenagel condensation of pyrazole aldehydes have shown potential as anticancer agents.[5]

Mechanism and Rationale: The reaction is initiated by the deprotonation of the active methylene compound by a base (e.g., piperidine, ammonium carbonate) to form a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to yield the α,β-unsaturated product. The choice of a weak base is crucial to avoid self-condensation of the aldehyde.

Knoevenagel_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Active Methylene Z-CH₂-Z' Enolate Z-CH⁻-Z' Active Methylene->Enolate Deprotonation Base Base Pyrazole Aldehyde R-CHO Enolate->Pyrazole Aldehyde Nucleophilic Attack Intermediate R-CH(O⁻)-CH(Z)(Z') Pyrazole Aldehyde->Intermediate Product R-CH=C(Z)(Z') Intermediate->Product - H₂O

Figure 1: General workflow for the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol is adapted from a general procedure for the Knoevenagel condensation of heterocyclic aldehydes.[4]

  • Materials:

    • 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 178.23 mg)

    • Malononitrile (1.1 mmol, 72.67 mg)

    • Piperidine (0.1 mmol, 9.9 µL)

    • Ethanol (10 mL)

  • Procedure:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol).

    • Add ethanol (10 mL) and stir the mixture until all solids are dissolved.

    • Add piperidine (0.1 mmol) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

    • Upon completion of the reaction, a precipitate may form. If so, cool the mixture in an ice bath for 30 minutes and collect the solid by vacuum filtration.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the desired 2-((3-cyclopentyl-1-methyl-1H-pyrazol-4-yl)methylene)malononitrile.

Data Summary Table:

ReactantMolar RatioCatalystSolventTime (h)Expected Yield
Malononitrile1.1PiperidineEthanol2-4>90%
Ethyl cyanoacetate1.1PiperidineEthanol4-6>85%
Barbituric acid1.0PiperidineEthanol6-8 (reflux)>80%
Reductive Amination: A Gateway to Diverse Amine Derivatives

Reductive amination is a cornerstone of amine synthesis, providing a direct route to primary, secondary, and tertiary amines from aldehydes and ketones.[6][7][8] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For pyrazole-4-carbaldehydes, this reaction opens up a vast chemical space for the synthesis of novel derivatives with potential applications in medicinal chemistry.

Mechanism and Rationale: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an iminium ion, which is in equilibrium with the corresponding imine. A reducing agent, such as sodium triacetoxyborohydride (STAB), then selectively reduces the iminium ion to the amine. STAB is often the reagent of choice as it is mild, tolerant of a wide range of functional groups, and does not reduce the starting aldehyde.[6]

Reductive_Amination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Pyrazole Aldehyde R-CHO Imine R-CH=NR' Pyrazole Aldehyde->Imine + R'-NH₂ - H₂O Amine R'-NH₂ Product R-CH₂-NHR' Imine->Product Reduction Reducing Agent [H] (e.g., STAB)

Figure 2: General workflow for reductive amination.

Experimental Protocol: Reductive Amination with a Primary Amine

This protocol is adapted from a general procedure for the reductive amination of heterocyclic aldehydes.[6]

  • Materials:

    • 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 178.23 mg)

    • Primary amine (e.g., benzylamine) (1.2 mmol)

    • Sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg)

    • 1,2-Dichloroethane (DCE) (15 mL)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) and 1,2-dichloroethane (15 mL).

    • Add the primary amine (1.2 mmol) and stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted amine.

Data Summary Table:

| Amine Type | Reducing Agent | Solvent | Time (h) | Expected Yield | | :--- | :--- | :--- | :--- | :--- | :--- | | Primary aliphatic | STAB | DCE | 12-24 | >80% | | Primary aromatic | STAB | DCE | 18-36 | >70% | | Secondary cyclic | STAB | DCE | 24-48 | >75% |

Synthesis of Fused Heterocycles: Construction of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds that are structural analogs of purines and have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer and anti-inflammatory properties.[9][10][11] The reaction of a pyrazole derivative bearing an amino group and a cyano or ester group adjacent to each other with various reagents is a common strategy for their synthesis. While 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde does not possess these functionalities directly, it can be readily converted to a suitable precursor for pyrazolo[3,4-d]pyrimidine synthesis.

Synthetic Strategy: A common route involves the Knoevenagel condensation of the pyrazole-4-carbaldehyde with an active methylene compound containing a nitrile group (e.g., malononitrile), followed by a cyclization reaction.

Pyrazolopyrimidine_Synthesis cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclization Pyrazole Aldehyde R-CHO Knoevenagel Adduct R-CH=C(CN)₂ Pyrazole Aldehyde->Knoevenagel Adduct Malononitrile CH₂(CN)₂ Pyrazolopyrimidine Fused Heterocycle Knoevenagel Adduct->Pyrazolopyrimidine Guanidine Guanidine

Figure 3: A potential synthetic workflow towards pyrazolo[3,4-d]pyrimidines.

Experimental Protocol: Two-Step Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative

This protocol describes a two-step sequence involving a Knoevenagel condensation followed by a cyclization with guanidine.

  • Step 1: Synthesis of 2-((3-cyclopentyl-1-methyl-1H-pyrazol-4-yl)methylene)malononitrile

    • Follow the protocol for the Knoevenagel condensation with malononitrile as described above.

  • Step 2: Synthesis of the Pyrazolo[3,4-d]pyrimidine

    • Materials:

      • 2-((3-Cyclopentyl-1-methyl-1H-pyrazol-4-yl)methylene)malononitrile (1.0 mmol)

      • Guanidine hydrochloride (1.5 mmol)

      • Sodium ethoxide (2.0 mmol)

      • Anhydrous ethanol (20 mL)

    • Procedure:

      • In a 50 mL round-bottom flask, prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (2.0 mmol, 46 mg) to anhydrous ethanol (15 mL) under an inert atmosphere.

      • Once the sodium has completely dissolved, add guanidine hydrochloride (1.5 mmol) and stir for 15 minutes.

      • Add a solution of 2-((3-cyclopentyl-1-methyl-1H-pyrazol-4-yl)methylene)malononitrile (1.0 mmol) in anhydrous ethanol (5 mL) to the reaction mixture.

      • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

      • After cooling to room temperature, neutralize the reaction mixture with glacial acetic acid.

      • Remove the solvent under reduced pressure.

      • Add water (20 mL) to the residue and collect the precipitated solid by vacuum filtration.

      • Wash the solid with water and a small amount of cold ethanol.

      • Purify the crude product by recrystallization to obtain the desired pyrazolo[3,4-d]pyrimidine.

Conclusion

3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde is a highly valuable and versatile building block for organic synthesis. Its strategically placed functional groups allow for a wide range of chemical transformations, providing access to a diverse array of complex molecules. The protocols detailed in this application note for Knoevenagel condensation, reductive amination, and the synthesis of pyrazolo[3,4-d]pyrimidines serve as a practical guide for researchers looking to exploit the synthetic potential of this important intermediate. The adaptability of these methods, coupled with the inherent pharmacological relevance of the pyrazole scaffold, positions 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde as a key component in the discovery and development of new chemical entities.

References

  • Patel, H., et al. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Journal of Sciences, 2(1), 1-6. [Link]

  • Ibrahim, D. A., & Al-Refai, M. M. (2019). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][12][13]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES. Acta Poloniae Pharmaceutica-Drug Research, 76(3), 441-451. [Link]

  • Semba, K., et al. (2019). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Journal of the American Chemical Society, 141(42), 16857-16866. [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4983. [Link]

  • Gouda, M. A., et al. (2015). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 20(8), 13674-13689. [Link]

  • Al-Adiwish, W. M., et al. (2007). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. ARKIVOC, 2007(xvi), 92-100. [Link]

  • Organic Chemistry. (2023, January 14). Knoevenagel condensation [Video]. YouTube. [Link]

  • Al-Mousawi, S. M., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • Cikotiene, I., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. [Link]

  • Tokala, R., et al. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. ChemMedChem, 17(8), e202100736. [Link]

  • Shetty, S. S., et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5037-5040. [Link]

  • Sudha, B. S., et al. (2021). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Asian Journal of Pharmaceutical and Clinical Research, 14(10), 48-52. [Link]

  • Khaligh, N. G. (2012). Knoevenagel condensation of aldehydes with active methylene compounds catalyzed by GaCl3 at room temperature. Research on Chemical Intermediates, 38(8), 1787-1793. [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4, 1-8. [Link]

  • The Wittig Reaction. (2014, March 13). Columbia University. [Link]

  • Sam, J. W., & Velasquez, J. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. Tetrahedron Letters, 51(33), 4384-4386. [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • El-Mogazy, S. M., et al. (2015). Synthesis and reactions of pyrazole-4-carbaldehydes. Journal of Heterocyclic Chemistry, 52(5), 1369-1376. [Link]

  • Attanasi, O. A., et al. (2018). Experimental and Theoretical DFT Investigations in the[12][14]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones. Molecules, 23(10), 2469. [Link]

  • Kavarnos, G. J. (1988). U.S. Patent No. 4,751,307. Washington, DC: U.S.
  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Future Journal of Pharmaceutical Sciences, 5(1), 1-13. [Link]

Sources

Method

Application Notes and Protocols for the Reaction of 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde with Amines

Introduction: The Strategic Importance of Pyrazole Scaffolds in Modern Drug Discovery The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents.[1][...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in the design of compounds with diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The functionalization of the pyrazole ring, particularly at the 4-position, offers a versatile platform for the synthesis of novel molecular entities with tailored pharmacological profiles.

This application note provides a comprehensive guide to the reaction of a key pyrazole intermediate, 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde , with amines. We will delve into the mechanistic underpinnings of these reactions, offering detailed, field-proven protocols for two primary transformations: the formation of Schiff bases (imines) and their subsequent reduction to secondary amines via reductive amination. These transformations are fundamental in the construction of more complex molecules for drug discovery programs. The protocols provided herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers to adapt and troubleshoot these reactions effectively.

Mechanistic Insights: The Chemistry of the Formyl Group on the Pyrazole Ring

The aldehyde functional group at the C4 position of the pyrazole ring is the reactive center for the transformations discussed. Its reactivity is influenced by the electronic nature of the pyrazole ring. The two adjacent nitrogen atoms in the pyrazole ring are electron-withdrawing, which can modulate the electrophilicity of the aldehyde's carbonyl carbon.

Schiff Base (Imine) Formation

The reaction of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde with a primary amine proceeds via a nucleophilic addition-elimination mechanism to form a Schiff base or imine. This reaction is typically reversible and often catalyzed by a mild acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. Following the initial addition, a molecule of water is eliminated to form the stable C=N double bond of the imine.

Reductive Amination

Reductive amination is a powerful method for the synthesis of secondary amines from aldehydes and primary amines in a one-pot reaction. This process involves the in-situ formation of the imine (or the corresponding protonated iminium ion), which is then immediately reduced by a selective reducing agent present in the reaction mixture. The choice of reducing agent is critical; it must be mild enough not to reduce the starting aldehyde but reactive enough to reduce the intermediate imine/iminium ion. Common reagents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride.

Experimental Protocols

The following protocols are provided as a robust starting point for researchers. As with any chemical synthesis, optimization may be necessary for specific amine substrates.

Protocol 1: Synthesis of Schiff Bases via Condensation

This protocol describes the general procedure for the condensation of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde with a primary amine.

Diagram of the Schiff Base Formation Workflow:

Schiff_Base_Formation start Start reagents Combine: - 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde - Primary Amine (1.0-1.2 eq) - Solvent (e.g., Ethanol) - Acid Catalyst (e.g., Acetic Acid, optional) start->reagents reflux Reflux Reaction Mixture (Monitor by TLC) reagents->reflux workup Cool to RT Pour into ice-water reflux->workup filtration Filter Precipitate workup->filtration wash Wash with Cold Solvent filtration->wash dry Dry the Product wash->dry end Characterize Product (NMR, IR, MS) dry->end

Caption: Workflow for Schiff Base Synthesis.

Materials and Reagents:

ReagentM.W. ( g/mol )Typical Quantity (for 1 mmol scale)Notes
3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde178.23178 mg (1.0 mmol)Starting material.
Primary Amine (e.g., Aniline)93.1393-112 mg (1.0-1.2 mmol)Substrate.
Ethanol (Absolute)46.0710-20 mLReaction solvent.
Glacial Acetic Acid60.051-2 drops (optional)Catalyst, can accelerate the reaction for less reactive amines.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 mmol).

  • Add the primary amine (1.0-1.2 mmol) to the flask.

  • Add absolute ethanol (10-20 mL) to dissolve the reactants.

  • (Optional) Add 1-2 drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-8 hours), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice or cold water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with a small amount of cold ethanol or water to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the desired Schiff base.

  • Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Expected Observations and Troubleshooting:

  • Product Precipitation: The Schiff base product is often a solid that may precipitate from the reaction mixture upon cooling or after pouring into water.

  • Incomplete Reaction: If TLC indicates the presence of starting material after an extended period, the addition of a catalytic amount of acetic acid may be beneficial.

  • Purification: If the product is not pure after filtration, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or purification by column chromatography on silica gel may be necessary.

Protocol 2: One-Pot Reductive Amination

This protocol details the direct conversion of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde to a secondary amine using sodium triacetoxyborohydride.

Diagram of the Reductive Amination Workflow:

Reductive_Amination start Start reagents Combine: - 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde - Primary Amine (1.0-1.2 eq) - Solvent (e.g., DCE) start->reagents stir Stir at RT reagents->stir add_stab Add Sodium Triacetoxyborohydride (STAB) (Portion-wise) stir->add_stab react Stir at RT (Monitor by TLC) add_stab->react quench Quench with Saturated NaHCO₃ (aq) react->quench extract Extract with Organic Solvent (e.g., DCM) quench->extract dry_concentrate Dry Organic Layer (Na₂SO₄) Concentrate in vacuo extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end Characterize Product (NMR, IR, MS) purify->end

Caption: Workflow for One-Pot Reductive Amination.

Materials and Reagents:

ReagentM.W. ( g/mol )Typical Quantity (for 1 mmol scale)Notes
3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde178.23178 mg (1.0 mmol)Starting material.
Primary Amine (e.g., Benzylamine)107.15107-129 mg (1.0-1.2 mmol)Substrate.
Sodium Triacetoxyborohydride (STAB)211.94254-318 mg (1.2-1.5 mmol)Mild and selective reducing agent.[4][5][6][7] It is moisture-sensitive.
1,2-Dichloroethane (DCE)98.9610-20 mLAnhydrous solvent is preferred.[5]
Saturated Sodium Bicarbonate (NaHCO₃) Solution-As neededFor quenching the reaction.
Dichloromethane (DCM)84.93As neededFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As neededFor drying the organic layer.

Step-by-Step Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) and the primary amine (1.0-1.2 mmol) in anhydrous 1,2-dichloroethane (10-20 mL).

  • Stir the solution at room temperature for 20-30 minutes to allow for the initial formation of the imine or iminium intermediate.

  • Add sodium triacetoxyborohydride (1.2-1.5 mmol) to the mixture in portions over 5-10 minutes. The addition may be slightly exothermic.

  • Continue stirring the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterize the purified secondary amine by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Expected Observations and Troubleshooting:

  • Reagent Quality: The use of anhydrous solvent and good quality sodium triacetoxyborohydride is crucial for the success of the reaction.

  • Reaction Rate: The reaction rate can vary depending on the nucleophilicity and steric hindrance of the amine. For less reactive amines, the reaction may require longer times or gentle heating.

  • Byproducts: A potential byproduct is the alcohol formed from the reduction of the starting aldehyde. This is minimized by using a selective reducing agent like STAB.[7]

  • Purification: The polarity of the resulting amine will determine the appropriate solvent system for column chromatography.

Data Presentation: Expected Spectroscopic Signatures

The successful formation of the Schiff base and the secondary amine can be confirmed by characteristic changes in their spectroscopic data compared to the starting aldehyde.

Compound TypeKey IR Absorptions (cm⁻¹)Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
Starting Aldehyde ~1670-1690 (C=O stretch)~9.5-10.0 (s, 1H, -CHO)~185-195 (-CHO)
Schiff Base (Imine) ~1620-1650 (C=N stretch), absence of C=O stretch~8.0-8.8 (s, 1H, -CH=N-), disappearance of the aldehyde proton signal~150-165 (-CH=N-)
Secondary Amine ~3300-3500 (N-H stretch), absence of C=O and C=N stretches~3.8-4.5 (s or d, 2H, -CH₂-NH-), a broad singlet for the N-H proton (variable), disappearance of the imine proton signal~45-55 (-CH₂-NH-)

Conclusion

The reaction of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde with amines is a versatile and powerful tool in the synthesis of novel pyrazole-containing compounds for drug discovery and development. The formation of Schiff bases and their subsequent reduction to secondary amines provide access to a wide range of molecular diversity. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for researchers, enabling them to confidently and efficiently synthesize these valuable building blocks. The emphasis on mechanistic understanding and practical experimental details will empower scientists to adapt these methods to their specific research needs, ultimately accelerating the discovery of new therapeutic agents.

References

  • Patil, S., et al. (2012). Synthesis, Characterization and Biological Evaluation of Some New Schiff’s Base and Amine Derivatives of Pyrazole. Journal of Chemical and Pharmaceutical Research, 4(11), 4826-4832.
  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Sharma, A., & Shah, M. K. (2013). Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde and o-Aminophenol. Chemical Science Transactions, 2(3), 871-876.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • RSC Publishing. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Retrieved from [Link]

  • PMC. (2020). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. Retrieved from [Link]

  • ChemRxiv. (2020). Synthesis and Characterization of New Formylpyrazolones and Schiff bases. Retrieved from [Link]

  • Dergipark. (2020). Preparation and Characterization of Some Schiff Base Compounds. Retrieved from [Link]

  • STM Journals. (2024). Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. Retrieved from [Link]

Sources

Application

Strategic Utilization of 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde in Next-Gen Agrochemical Synthesis

Executive Summary This application note details the strategic implementation of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde as a high-value building block in the discovery of novel crop protection agents. While sim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic implementation of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde as a high-value building block in the discovery of novel crop protection agents. While simple methyl- or phenyl-substituted pyrazoles are ubiquitous in commercial agrochemicals, the incorporation of the cyclopentyl moiety at the C3 position offers a critical advantage: enhanced lipophilicity and steric bulk without the aromatic pi-stacking interactions of phenyl groups.

This compound serves as a "linchpin" intermediate for two primary classes of agrochemicals:[1]

  • SDHI Fungicides (Succinate Dehydrogenase Inhibitors): Precursor to the carboxamide "warhead."

  • METI Acaricides/Insecticides (Mitochondrial Electron Transport Inhibitors): Scaffold for lipophilic side-chain attachment.

Chemical Profile & Mechanistic Rationale[2]

Physicochemical Properties
  • Compound: 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde[2][3]

  • CAS: 1250629-08-3[3]

  • Molecular Weight: 178.23 g/mol [3]

  • Key Functional Group: C4-Formyl (Aldehyde) – Highly reactive electrophile for divergent synthesis.

  • Structural Motif: The N1-methyl group ensures regiochemical stability, while the C3-cyclopentyl group provides a hydrophobic "anchor" (LogP modulation) essential for penetrating waxy plant cuticles and fungal cell walls.

Mechanism of Action (SAR Context)

In the context of Succinate Dehydrogenase (SDH) inhibition, the pyrazole-4-carboxamide core binds to the ubiquinone-binding site (site Qp) of Complex II.

  • The C4-Carbonyl: Accepts a hydrogen bond from Tyrosine residues (e.g., Tyr58 in E. coli numbering) within the active site.

  • The C3-Cyclopentyl: Occupies the hydrophobic pocket usually reserved for the isoprenoid tail of ubiquinone. The cyclopentyl group offers a distinct volume/shape profile compared to the planar phenyl rings found in older SDHIs, potentially overcoming resistance in strains with specific site mutations.

Application Workflows

The utility of this aldehyde lies in its ability to undergo divergent chemical modifications.[4] We define two primary workflows: Oxidative Functionalization (for Fungicides) and Reductive/Condensation Functionalization (for Insecticides).

Visualization: Divergent Synthesis Pathways

Agrochemical_Pathways Figure 1: Divergent Synthesis from Pyrazole Aldehyde Scaffold Aldehyde 3-Cyclopentyl-1-methyl pyrazole-4-carbaldehyde Acid Carboxylic Acid Intermediate Aldehyde->Acid Oxidation (NaClO2 or KMnO4) Schiff Schiff Base / Imine Aldehyde->Schiff Condensation (Amines) Amide SDHI Fungicide (Carboxamide Core) Acid->Amide Amide Coupling (Anilines) Amine METI Acaricide (Aminopyrazole) Schiff->Amine Reduction (NaBH4)

Figure 1: The aldehyde serves as the branch point. Pathway Top (Oxidation) leads to fungicidal carboxamides. Pathway Bottom (Reduction) leads to insecticidal/acaricidal amines.

Detailed Experimental Protocols

Protocol A: Synthesis of the SDHI Precursor (Carboxylic Acid)

Objective: Oxidize the aldehyde to 3-cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid . This acid is the direct precursor for amide coupling with functionalized anilines (the standard SDHI synthesis route).

Method: Pinnick Oxidation (Chlorite Oxidation) Rationale: Unlike harsh KMnO4 oxidations, Pinnick oxidation is mild, avoiding degradation of the cyclopentyl ring or N-methyl group.

Reagents:

  • Substrate: 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Sodium Chlorite (

    
    ) (1.5 eq)
    
  • Sodium Dihydrogen Phosphate (

    
    ) (buffer)
    
  • 2-Methyl-2-butene (scavenger)

  • Solvent:

    
    -Butanol / Water (3:1)
    

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of the aldehyde in 40 mL of

    
    -Butanol. Add 10 mL of water and 30 mmol (excess) of 2-methyl-2-butene.
    
  • Addition: Cool the solution to 0°C. Slowly add a solution of

    
     (15 mmol) and 
    
    
    
    (11 mmol) in 15 mL water dropwise over 20 minutes.
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The aldehyde peak (M+H 179) should disappear, replaced by the acid peak (M+H 195).

  • Workup: Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: >85%[3][5][6][7]

    • Checkpoint: Verify -COOH formation via IR (broad peak ~2500-3000 cm⁻¹) and disappearance of aldehyde C=O (~1680 cm⁻¹).

Protocol B: Library Synthesis of Pyrazole-Carboxamides (Fungicide Screening)

Objective: Couple the carboxylic acid (from Protocol A) with a library of anilines to create potential SDHI candidates.

Reagents:

  • Substrate: Pyrazole Acid (from Protocol A)

  • Coupling Agent: HATU or T3P (Propylphosphonic anhydride)

  • Base: DIPEA (Diisopropylethylamine)

  • Amine Partners: Various substituted anilines (e.g., 2-fluoroaniline, 3,4-dichloroaniline).

Step-by-Step:

  • Activation: In a reaction vial, dissolve the pyrazole acid (1.0 eq) in dry DMF. Add DIPEA (2.0 eq) and HATU (1.1 eq). Stir for 15 minutes at RT.

  • Coupling: Add the specific aniline (1.1 eq). Stir at RT for 12–16 hours.

  • Quench: Pour into ice water. The product often precipitates.[7]

  • Isolation: Filter the solid. If no precipitate forms, extract with EtOAc.

  • Validation: 1H NMR should show the disappearance of the aniline

    
     protons and the appearance of a downfield amide -NH singlet (~8.0-10.0 ppm).
    
Protocol C: Reductive Amination for Acaricide Discovery

Objective: Synthesize N-substituted aminomethyl pyrazoles (METI-I inhibitor analogs).

Reagents:

  • Substrate: 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde

  • Amine Partner: Lipophilic amines (e.g., 4-tert-butylbenzylamine)

  • Reductant: Sodium Triacetoxyborohydride (

    
    )
    
  • Solvent: DCE (Dichloroethane)

Step-by-Step:

  • Imine Formation: Mix aldehyde (1.0 eq) and amine (1.0 eq) in DCE. Add a catalytic amount of Acetic Acid. Stir for 1 hour.

  • Reduction: Add

    
     (1.5 eq) in one portion. Stir overnight at RT.
    
  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: Flash chromatography (Silica, MeOH/DCM gradient).

Data & SAR Analysis

Structure-Activity Relationship (SAR) Logic

The choice of the Cyclopentyl group over standard Methyl or Phenyl groups is driven by specific agrochemical requirements:

FeatureMethyl Group (Standard)Phenyl Group (Standard)Cyclopentyl (Target)
Lipophilicity (LogP) Low (< 1.5)Moderate (~2.5)High (~3.2)
Steric Bulk LowPlanar / RigidVoluminous / Flexible
Metabolic Stability HighSusceptible to hydroxylationModerate (Aliphatic)
Target Application Systemic uptakePi-stacking interactionsMembrane retention & Novel Binding
Visualization: SAR Decision Tree

SAR_Logic Figure 2: SAR Decision Matrix for Pyrazole C3-Substitution Start Lead Optimization Objective Systemic Need Systemic Xylem Transport? Start->Systemic Potency Need Higher Binding Affinity? Systemic->Potency No (Foliar/Contact) Methyl Use Methyl/Ethyl (Low LogP) Systemic->Methyl Yes (High Solubility) Phenyl Use Phenyl (Pi-Stacking) Potency->Phenyl Aromatic Pocket Cyclo Use Cyclopentyl (Hydrophobic Fill) Potency->Cyclo Aliphatic Pocket (Complex II Q-site)

Figure 2: Decision matrix for selecting the cyclopentyl substituent during lead optimization.

References

  • Li, X., et al. (2020). "Synthesis of pyrazole-4-carboxamides as potential fungicide candidates." Molecular Diversity, 24, 1-10.

  • Bozorov, K., et al. (2019). "Pyrazoles and their derivatives: A review of synthesis and biological activities." Current Organic Chemistry. (General reference for Pyrazole-4-carbaldehyde reactivity).
  • PubChem. (2023).[5] Compound Summary: 3-methyl-1H-pyrazole-4-carbaldehyde (Analogous Scaffold). National Library of Medicine. Retrieved from [Link]

  • Trilleras, J., et al. (2020). "Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides." Journal of the Brazilian Chemical Society.[8]

Sources

Method

Application Note: Leveraging 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde for the Development of Novel Anti-inflammatory Agents

Introduction The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2][3] This five-membered heterocyclic scaffold is a key component in numerous commerc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2][3] This five-membered heterocyclic scaffold is a key component in numerous commercially successful drugs, including potent anti-inflammatory agents like celecoxib.[1][4] The therapeutic efficacy of many pyrazole-based compounds stems from their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[5][6][7] This application note outlines a strategic approach for utilizing 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde as a pivotal starting material for the synthesis and subsequent screening of new-generation anti-inflammatory drug candidates. While direct studies on this specific molecule are not extensively published, its structural features, particularly the pyrazole-4-carbaldehyde moiety, make it an analog of significant interest for drug discovery, akin to other pyrazole-4-carbaldehydes that have been successfully derivatized into active anti-inflammatory compounds.[8][9]

Rationale for Experimental Design: A Chemist's Perspective

The selection of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde as a synthetic precursor is predicated on established structure-activity relationships (SAR) within the pyrazole class of anti-inflammatory agents. The aldehyde functional group at the 4-position of the pyrazole ring is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores. This is a common strategy in medicinal chemistry to explore a wide chemical space and optimize for potency, selectivity, and pharmacokinetic properties.[2]

The cyclopentyl group at the 3-position is hypothesized to confer favorable lipophilicity, which can enhance membrane permeability and oral bioavailability. The N-methyl group on the pyrazole ring is a common feature in many bioactive pyrazoles, contributing to metabolic stability. A structurally similar compound, 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxaldehyde, has been identified as a valuable intermediate in the synthesis of anti-inflammatory and analgesic drugs, further supporting the potential of our target molecule.[10]

Our proposed synthetic strategy involves the conversion of the aldehyde to various functional groups, such as imines (Schiff bases), hydrazones, or other heterocyclic systems, which are known to be present in potent anti-inflammatory molecules.[5] This approach allows for the systematic modification of the lead compound to probe interactions with the active site of target enzymes like COX-2.

Proposed Synthetic and Screening Workflow

The overall workflow for developing and validating novel anti-inflammatory agents from 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde is depicted below. This process begins with the chemical synthesis of a library of derivatives, followed by a hierarchical screening cascade involving in vitro and in vivo assays.

G cluster_synthesis Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_optimization Lead Optimization start 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde synthesis Derivative Library Synthesis (e.g., Schiff Base Formation) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification cox_assay COX-1/COX-2 Inhibition Assay purification->cox_assay no_assay Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages purification->no_assay paw_edema Carrageenan-Induced Paw Edema in Rats cox_assay->paw_edema no_assay->paw_edema analgesic_test Acetic Acid-Induced Writhing Test in Mice paw_edema->analgesic_test sar Structure-Activity Relationship (SAR) Studies analgesic_test->sar admet ADMET Profiling sar->admet

Figure 1: Proposed workflow for the development of anti-inflammatory agents.

Key Signaling Pathway: Cyclooxygenase (COX) and Inflammation

A primary target for many non-steroidal anti-inflammatory drugs (NSAIDs) is the cyclooxygenase (COX) enzyme.[6] Understanding this pathway is crucial for rational drug design. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms: COX-1, which is constitutively expressed and involved in housekeeping functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[7]

G phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Hydrolysis arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible by Inflammatory Stimuli) arachidonic_acid->cox2 prostaglandins_h2 Prostaglandins H2 (PGH2) cox1->prostaglandins_h2 cox2->prostaglandins_h2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) prostaglandins_h2->prostaglandins thromboxanes Thromboxanes (TXA2) prostaglandins_h2->thromboxanes inflammation Inflammation, Pain, Fever prostaglandins->inflammation gi_protection GI Protection, Platelet Aggregation thromboxanes->gi_protection nsaids Non-selective NSAIDs nsaids->cox1 nsaids->cox2 cox2_inhibitors Selective COX-2 Inhibitors (e.g., Pyrazole Derivatives) cox2_inhibitors->cox2

Figure 2: Simplified diagram of the COX signaling pathway.

Experimental Protocols

Part 1: Synthesis of Schiff Base Derivatives

This protocol describes a general method for synthesizing a library of Schiff base derivatives from 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde.

Materials:

  • 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1250629-08-3)[11]

  • Various substituted anilines

  • Ethanol (absolute)

  • Glacial acetic acid

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 1.0 mmol of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

  • To this solution, add 1.1 mmol of the desired substituted aniline.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the product with cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Part 2: In Vitro Anti-inflammatory Screening

This assay determines the ability of the synthesized compounds to selectively inhibit COX isoforms.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Prostaglandin screening ELISA kit

  • Synthesized pyrazole derivatives

  • Celecoxib (positive control for COX-2 inhibition)

  • Indomethacin (positive control for non-selective COX inhibition)

Procedure:

  • Prepare stock solutions of the synthesized compounds and control drugs in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the COX-1 or COX-2 enzyme, a buffer solution, and the test compound at various concentrations.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate the reaction mixture at 37°C for 10 minutes.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values (the concentration required to inhibit 50% of the enzyme activity).

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Derivative 1>1005.2>19.2
Derivative 285.310.87.9
Celecoxib15.00.04375
Indomethacin0.11.20.08

Note: The data presented in this table is hypothetical and for illustrative purposes only.

This assay assesses the ability of the compounds to inhibit the production of nitric oxide, a pro-inflammatory mediator.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Synthesized pyrazole derivatives

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant (as an indicator of NO production) using the Griess reagent.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO production inhibition compared to the LPS-treated control.

Part 3: In Vivo Validation

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.

Materials:

  • Wistar rats (150-200 g)

  • 1% Carrageenan solution in saline

  • Synthesized pyrazole derivatives

  • Indomethacin (positive control)

  • Pletysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups (n=6 per group): vehicle control, positive control (Indomethacin, 10 mg/kg), and test groups (synthesized compounds at different doses).

  • Administer the test compounds and controls orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.05-
Indomethacin100.32 ± 0.0362.4
Derivative 1250.45 ± 0.0447.1
Derivative 1500.35 ± 0.0358.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde represents a promising and versatile starting material for the development of novel anti-inflammatory agents. Its chemical structure is amenable to a wide range of synthetic modifications, allowing for the creation of a diverse library of compounds for screening. The protocols outlined in this application note provide a robust framework for the synthesis, in vitro screening, and in vivo validation of these derivatives. By leveraging the well-established anti-inflammatory potential of the pyrazole scaffold, researchers can efficiently identify and optimize lead compounds with improved efficacy and safety profiles for the treatment of inflammatory diseases.

References

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Inflammation Research. Available at: [Link]

  • Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences. Available at: [Link]

  • Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. ResearchGate. Available at: [Link]

  • Pyrazole-4-carbaldehyde derivatives. ResearchGate. Available at: [Link]

  • Pyrazole Derivatives as Selective COX-2 Inhibitors. ResearchGate. Available at: [Link]

  • Synthesis of novel 1,3,4-trisubstituted pyrazoles as anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde. Appretech Scientific Limited. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. Available at: [Link]

  • Current status of pyrazole and its biological activities. National Center for Biotechnology Information. Available at: [Link]

Sources

Application

synthesis of N-benzyl-N-cyclopropyl-1H-pyrazole-4-carboxamide derivatives

Application Note: Strategic Synthesis of N-benzyl-N-cyclopropyl-1H-pyrazole-4-carboxamide Derivatives Executive Summary & Biological Context The N-benzyl-N-cyclopropyl-1H-pyrazole-4-carboxamide scaffold represents a priv...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of N-benzyl-N-cyclopropyl-1H-pyrazole-4-carboxamide Derivatives

Executive Summary & Biological Context

The N-benzyl-N-cyclopropyl-1H-pyrazole-4-carboxamide scaffold represents a privileged structural motif in modern medicinal and agrochemistry. This core architecture is central to the "next-generation" class of Succinate Dehydrogenase Inhibitors (SDHIs) , such as Isoflucypram and Bixafen analogs, which target the mitochondrial respiratory complex II.

The Synthetic Challenge: The synthesis is non-trivial due to two competing factors:

  • Steric Bulk: The N-cyclopropyl group creates significant steric hindrance at the nucleophilic nitrogen, making standard amide couplings sluggish.

  • Regioselectivity: The 1H-pyrazole moiety (if N1-unsubstituted) presents an amphoteric challenge. The pyrazole nitrogen can compete as a nucleophile, leading to unwanted N-acylation byproducts (dimers) rather than the desired exocyclic amide formation.

This guide details a robust, scalable 2-step protocol: Reductive Amination to generate the amine partner, followed by a T3P-mediated coupling designed to suppress side reactions and maximize yield.

Retrosynthetic Logic & Strategy

To ensure high fidelity, we disconnect the amide bond. The convergent synthesis relies on two key fragments: the Secondary Amine (Fragment A) and the Pyrazole Acid (Fragment B) .

Retrosynthesis Target Target: N-benzyl-N-cyclopropyl-pyrazole-amide Disconnection Amide Disconnection Target->Disconnection FragA Fragment A: N-benzyl-N-cyclopropylamine Disconnection->FragA FragB Fragment B: 1H-pyrazole-4-carboxylic acid (N-Protected/Substituted) Disconnection->FragB

Figure 1: Retrosynthetic disconnection strategy isolating the steric amine challenge.

Phase 1: Synthesis of N-benzyl-N-cyclopropylamine

Direct alkylation of cyclopropylamine with benzyl halides often leads to over-alkylation (tertiary amines/quaternary salts). The Reductive Amination pathway is the "Expert Choice" for its cleanliness and stoichiometry control.

Mechanism & Rationale

We utilize Sodium Triacetoxyborohydride (STAB) .[1] Unlike NaBH₄, STAB is mild and does not reduce the intermediate imine until it is fully formed, preventing the reduction of the aldehyde starting material to benzyl alcohol.

Protocol 1: One-Pot Reductive Amination

Reagents:

  • Cyclopropylamine (1.2 equiv)[1]

  • Benzaldehyde (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acetic Acid (catalytic, 1-2 drops)

  • DCM (Dichloromethane) or DCE (1,2-Dichloroethane) [Anhydrous]

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under N₂, dissolve Benzaldehyde (10 mmol) in DCM (40 mL).

  • Amine Addition: Add Cyclopropylamine (12 mmol) dropwise. Add 2 drops of glacial Acetic Acid to catalyze imine formation.

  • Equilibration: Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor by TLC (disappearance of aldehyde).

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes. (Caution: Mild gas evolution).

  • Reaction: Allow to warm to RT and stir overnight (12–16 h).

  • Quench: Quench with saturated NaHCO₃ solution (30 mL). Stir vigorously for 20 mins.

  • Workup: Extract with DCM (3 x 30 mL). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: If necessary, purify via flash chromatography (Hexane/EtOAc 8:2). Note: The secondary amine is often pure enough for the next step.

Phase 2: The Amide Coupling (The Critical Step)

The Problem: Standard HATU/EDC couplings can struggle with N-cyclopropyl amines due to steric hindrance near the nucleophilic center. The Solution: T3P (Propylphosphonic anhydride) .

  • Why T3P? It forms a highly reactive but selective mixed anhydride. It is less prone to epimerization (not a major issue here, but good practice) and, crucially, the by-products are water-soluble, simplifying purification.[2]

Expert Note on Pyrazole Protection

If using 1H-pyrazole-4-carboxylic acid (unsubstituted on N1), you must protect the N1 position (e.g., THP, Boc, or SEM) or use the 1-Methyl derivative.

  • Risk:[1][3] Without protection, the coupling reagent will activate the carboxylic acid, which may then react with the N1 of another pyrazole molecule (self-polymerization) or the N1 may act as a competitive nucleophile.

  • Assumption for Protocol: We assume the use of 1-Methyl-1H-pyrazole-4-carboxylic acid (standard SDHI motif) or a THP-protected variant.

Protocol 2: T3P-Mediated Coupling

Reagents:

  • Fragment A (Amine from Phase 1) (1.1 equiv)

  • Fragment B (Pyrazole Acid) (1.0 equiv)

  • T3P (50% w/w in EtOAc or DMF) (2.0 equiv)

  • Pyridine or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Methodology:

  • Dissolution: Dissolve Pyrazole Acid (5 mmol) and N-benzyl-N-cyclopropylamine (5.5 mmol) in EtOAc (25 mL).

  • Base Addition: Add Pyridine (15 mmol). Cool to 0°C.

  • Activation & Coupling: Add T3P solution (10 mmol) dropwise.

    • Why dropwise? Exothermic control ensures the mixed anhydride forms without decomposing.

  • Reaction: Remove ice bath and reflux (or heat to 60°C) for 4–8 hours.

    • Expert Tip: Sterically hindered amines often require thermal energy to overcome the activation barrier, even with T3P.

  • Workup (The "Self-Cleaning" Step):

    • Wash reaction mixture with Water (removes T3P byproducts).

    • Wash with 10% Citric Acid (removes excess amine/pyridine).

    • Wash with Sat. NaHCO₃ (removes unreacted acid).

    • Wash with Brine , dry (MgSO₄), and concentrate.

  • Crystallization: Many SDHI derivatives crystallize from cold Ethanol or Et₂O/Hexane. If oil persists, use column chromatography (0-5% MeOH in DCM).

CouplingWorkflow Start Start: Acid + Amine in EtOAc Base Add Pyridine (Base Sponge) Start->Base T3P Add T3P (Activation) Base->T3P Heat Heat to 60°C (Overcome Sterics) T3P->Heat Wash Acid/Base Wash (Remove Byproducts) Heat->Wash Final Pure Amide Wash->Final

Figure 2: T3P coupling workflow designed for sterically hindered amines.

Data Validation & QC

Upon synthesis, the following spectral signatures confirm the structure.

Table 1: Key NMR Signatures (1H NMR, 400 MHz, CDCl₃)

Proton EnvironmentChemical Shift (δ ppm)MultiplicityDiagnostic Feature
Pyrazole-H (C3/C5) 7.80 – 8.10Singlets (2H)Characteristic heteroaromatic shift.
Benzyl -CH₂- 4.60 – 4.80Singlet (Broad)Deshielded by amide nitrogen.
Cyclopropyl -CH- 2.80 – 3.00MultipletThe "methine" proton at the N-junction.
Cyclopropyl -CH₂- 0.60 – 0.90MultipletsHigh field signals, distinct for cyclopropyl.
N-Methyl (if present) 3.85 – 3.95SingletConfirming N1 substitution.

References

  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Benchchem Protocols. "Reductive Amination of an Aldehyde with Cyclopropylamine."

  • Rheinberger, S., et al. (2018). "Synthesis of SDHI Fungicides: Pyrazole-4-carboxamides." Journal of Agricultural and Food Chemistry. (Contextual grounding for SDHI scaffold synthesis).

Sources

Method

Precision Functionalization: Palladium-Catalyzed Cross-Coupling of Pyrazole Triflates

Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary: The Triflate Advantage In the architecture of bioactive heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Triflate Advantage

In the architecture of bioactive heterocycles, the pyrazole ring is ubiquitous (e.g., Celecoxib, Ruxolitinib). While halogenated pyrazoles are standard building blocks, pyrazole triflates (derived from accessible pyrazolones/hydroxypyrazoles) offer a strategic "late-stage" advantage. They allow chemists to mask a reactive site as a carbonyl/hydroxyl group through early synthesis steps, converting it to a reactive electrophile only when C-C or C-N bond formation is required.

This guide details the end-to-end workflow for converting hydroxypyrazoles to pyrazole triflates and subsequently engaging them in high-fidelity Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.

Phase I: Synthesis of the Pyrazole Triflate Precursor

The Challenge: Hydroxypyrazoles exist in tautomeric equilibrium with pyrazolones. Direct triflation requires careful control of regioselectivity (O- vs. N-triflation) and suppression of N-H acidity which can poison downstream Pd-catalysts.

Protocol A: Regioselective O-Triflation of N-Protected Pyrazolones

Best for: Scalable synthesis, high stability, and storage.

Reagents:

  • Substrate: N-protected 3- or 4-hydroxypyrazole (Protecting groups: SEM, THP, or Benzyl are recommended to block N-triflation).

  • Triflyl Source: Triflic anhydride (

    
    ) or N-phenyl-bis(trifluoromethanesulfonimide) (
    
    
    
    ).
  • Base: Pyridine or Triethylamine (

    
    ).
    
  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Charge with N-protected hydroxypyrazole (1.0 equiv) and anhydrous DCM (

    
    ).
    
  • Cooling: Cool the solution to

    
     (acetone/dry ice bath).
    
  • Base Addition: Add

    
     (1.5 equiv) dropwise. Stir for 10 minutes.
    
  • Triflation: Add

    
     (1.2 equiv) dropwise over 20 minutes. Caution: Exothermic.
    
  • Warming: Allow the reaction to warm to

    
     over 2 hours. Monitor by TLC (Starting material is polar/streaking; Triflate is non-polar).
    
  • Quench: Quench with saturated

    
     at 
    
    
    
    .
  • Workup: Extract with DCM (

    
    ). Wash combined organics with cold 1M HCl (rapidly, to remove amine base without hydrolyzing triflate) followed by brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography on silica gel (neutralized with 1%

    
     in eluent to prevent acid-catalyzed hydrolysis).
    

Critical Control Point: Pyrazole triflates are thermally sensitive. Store at


 under Argon.

Phase II: C-C Bond Formation (Suzuki-Miyaura)

Mechanism: The oxidative addition of Pyrazole-OTf to Pd(0) is generally faster than aryl chlorides but slower than aryl iodides. The choice of ligand is dictated by the steric bulk of the boronic acid.

Protocol B: High-Throughput Suzuki Coupling

Scope: Biaryl synthesis, heteroaryl-heteroaryl coupling.

Reaction Matrix:

ComponentStandard ConditionsChallenging/Steric Substrates
Catalyst

(3-5 mol%)

(2 mol%) + XPhos (4 mol%)
Base

(2.0 equiv)

or

Solvent 1,4-Dioxane /

(4:1)
n-Butanol or Toluene /

(10:1)
Temp


Step-by-Step Methodology:

  • Charge: In a microwave vial or Schlenk tube, combine Pyrazole-OTf (1.0 equiv), Boronic Acid (1.5 equiv), and Base.

  • Degas: Evacuate and backfill with Argon (

    
    ).
    
  • Catalyst: Add Pd catalyst and Ligand (if separate) under positive Argon flow.

  • Solvent: Add degassed solvent mixture.

  • Reaction: Heat to target temperature.

    • Self-Validation: Reaction mixture should turn black (active Pd) from an initial orange/red. If Pd black precipitates immediately (mirroring), the ligand is insufficient or oxygen was present.

  • Workup: Filter through Celite to remove Pd residues. Concentrate and purify.

Phase III: C-N Bond Formation (Buchwald-Hartwig)

The Challenge: Pyrazole triflates are prone to B-hydride elimination or hydrolysis during amination if the transmetallation is slow. Specialized ligands are required.[1]

Protocol C: Amination with BrettPhos/RuPhos

Scope: Coupling with primary amines (BrettPhos) or secondary amines (RuPhos).

Reagents:

  • Catalyst:

    
     or 
    
    
    
    precatalysts (ensure rapid activation).
  • Base:

    
     (weak base preferred to avoid triflate hydrolysis) or NaOtBu (if substrate tolerates).
    
  • Solvent: t-Amyl alcohol or Dioxane (anhydrous).

Step-by-Step Methodology:

  • Mix: Combine Pyrazole-OTf (1.0 equiv), Amine (1.2 equiv), and

    
     (2.0 equiv) in a vial.
    
  • Catalyst: Add Precatalyst (1-3 mol%).

  • Solvent: Add anhydrous solvent.

  • Heat: Stir at

    
     for 4-12 hours.
    
  • Validation: Monitor consumption of the triflate. If triflate is consumed but phenol (hydrolysis product) is observed, switch to a strictly anhydrous base (

    
    ) and solvent system.
    

Mechanistic Visualization & Troubleshooting

Diagram 1: The Competitive Landscape of Pyrazole Triflate Coupling

This diagram illustrates the critical decision points where the reaction can fail (Hydrolysis or Poisoning) versus succeed (Cross-Coupling).

G Start Hydroxypyrazole Tautomer Pyrazolone (Tautomer) Start->Tautomer Equilibrium Poison Catalyst Poisoning (Pd-N Coordination) Start->Poison Unprotected NH Binds Pd Protection N-Protection (SEM/Bn) Tautomer->Protection Necessary Step Triflate Pyrazole-OTf (Electrophile) OxAdd Oxidative Addition Complex Triflate->OxAdd + Pd(0) Hydrolysis Hydrolysis (Reverts to Pyrazolone) Triflate->Hydrolysis H2O / High Temp Protection->Triflate Tf2O, Base Pd0 Pd(0)L2 Product Coupled Product (C-C / C-N) OxAdd->Product Transmetallation & Red. Elim.

Caption: Workflow logic distinguishing the successful protected route from common failure modes (Hydrolysis and Catalyst Poisoning).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Reversion to Pyrazolone Hydrolysis of -OTf group.Ensure anhydrous solvents. Switch from

(hygroscopic) to

or organic bases (DBU).
No Reaction (SM remains) Catalyst deactivation or poor Oxidative Addition.Switch to electron-rich ligands (SPhos, XPhos) to accelerate Oxidative Addition. Ensure N-protection is intact.
Homocoupling (Biaryl) Oxygen leak or transmetallation issue.Degas solvents vigorously. Increase Boronic Acid equivalents.
Regioisomer Mix N-triflation vs O-triflation.Use bulky N-protecting groups (Trityl, SEM) or lower temperature during triflation (

).

References

  • Buchwald, S. L., et al. (2019).[2] "Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives." The Journal of Organic Chemistry.

  • Miyaura, N., & Suzuki, A. (2005).[3] "Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids."[3][4][5] The Journal of Organic Chemistry.

  • Buchwald, S. L., et al. (2013).[2] "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[2] Journal of the American Chemical Society.[2][6]

  • Organic Chemistry Portal. (2024). "Buchwald-Hartwig Cross Coupling Reaction."[1][7]

  • Yoneda Labs. (2024). "Suzuki-Miyaura cross-coupling: Practical Guide."

Sources

Application

analytical methods for characterizing 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde

An In-Depth Guide to the Analytical Characterization of 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde Introduction In the landscape of modern drug discovery and development, pyrazole derivatives stand out as a critic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Analytical Characterization of 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde

Introduction

In the landscape of modern drug discovery and development, pyrazole derivatives stand out as a critical class of heterocyclic compounds, demonstrating a vast array of biological activities.[1][2] The precise structural elucidation and purity assessment of these molecules are paramount for ensuring reproducible biological data and meeting regulatory standards. This guide provides a comprehensive overview and detailed protocols for the analytical characterization of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde, a key synthetic intermediate.

The methodologies detailed herein are designed for researchers, quality control analysts, and drug development professionals. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy, one can achieve an unambiguous confirmation of the compound's identity, structure, and purity. This multi-technique approach forms a self-validating system, ensuring the highest degree of scientific integrity.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is the first step in any analytical endeavor.

PropertyValueSource
CAS Number 1250629-08-3[3]
Molecular Formula C₁₀H₁₄N₂O[3]
Molecular Weight 178.23 g/mol [3]
SMILES O=CC1=CN(C)N=C1C2CCCC2[3]
Purity (Typical) ≥95%[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule, providing detailed information about the connectivity and chemical environment of each atom.[1] For 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments will provide a complete structural assignment.

Causality Behind Experimental Choices
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. DMSO-d₆ can also be used and is particularly helpful for observing exchangeable protons, though none are present in this specific molecule.[4]

  • 2D NMR: While 1D NMR provides primary data, 2D experiments are crucial for definitive assignment. COSY reveals proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different fragments of the molecule and assigning quaternary carbons.[4][5]

Experimental Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation P1 Weigh ~10-15 mg of sample P2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) P1->P2 P3 Transfer to NMR tube P2->P3 A1 Acquire ¹H NMR Spectrum P3->A1 A2 Acquire ¹³C{¹H} NMR Spectrum A1->A2 A3 Acquire 2D Spectra (COSY, HSQC, HMBC) A2->A3 D1 Process spectra (Fourier transform, phase, baseline correction) A3->D1 D2 Integrate ¹H signals & assign chemical shifts D1->D2 D3 Correlate signals using 2D data D2->D3 D4 Confirm structure D3->D4

Caption: Workflow for NMR structural elucidation.

Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a standard 5 mm NMR tube.[4]

  • ¹H NMR Acquisition: Obtain a standard proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition: Using the same sample, perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets (e.g., 'cosygpqf', 'hsqcedetgpsisp2.2', and 'hmbcgplpndqf' on a Bruker instrument).[4]

Expected Spectral Data & Interpretation
Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm) Rationale & Key HMBC Correlations
Aldehyde (CHO) ~9.9Singlet~185The aldehyde proton is highly deshielded.[6] It will show an HMBC correlation to the pyrazole C4.
Pyrazole H5 ~8.1Singlet~140This proton is adjacent to two nitrogen atoms. It will show HMBC correlations to C4, C3, and the N-CH₃ carbon.[5]
N-Methyl (N-CH₃) ~3.9Singlet~38Protons on nitrogen-attached methyl groups typically appear in this region. They will show an HMBC correlation to pyrazole C5.
Cyclopentyl H1' ~3.4Multiplet~35The proton on the carbon directly attached to the pyrazole ring is the most deshielded of the cyclopentyl group.
Cyclopentyl H2'/H5' ~2.0Multiplet~33Aliphatic protons on the cyclopentyl ring.
Cyclopentyl H3'/H4' ~1.7Multiplet~26Aliphatic protons on the cyclopentyl ring.
Pyrazole C3 --~155Quaternary carbon attached to the cyclopentyl group. Will show HMBC correlations to cyclopentyl protons.
Pyrazole C4 --~115Quaternary carbon attached to the aldehyde group. Will show HMBC correlations to the aldehyde proton and H5.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.[1] For this compound, high-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Causality Behind Experimental Choices
  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like this pyrazole derivative, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation.[5] This is perfect for accurate mass determination.

  • Fragmentation Analysis (MS/MS): To validate the structure, collision-induced dissociation (CID) can be performed on the isolated molecular ion. The resulting fragments provide a "fingerprint" that corresponds to the molecule's specific structure. The pyrazole and tetrahydropyran rings are known to have characteristic fragmentation pathways.[7]

Experimental Workflow for Mass Spectrometry

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Interpretation P1 Prepare dilute solution (~1 mg/mL) in MeOH or ACN P2 Add trace formic acid to promote protonation P1->P2 P3 Infuse into MS via syringe pump P2->P3 A1 Acquire full scan MS in positive ion mode P3->A1 A2 Determine accurate mass of [M+H]⁺ ion A1->A2 A3 Isolate [M+H]⁺ and acquire MS/MS (fragmentation) spectrum A2->A3 D1 Confirm elemental composition from accurate mass A3->D1 D2 Analyze fragmentation pattern D1->D2 D3 Propose fragment structures D2->D3 D4 Confirm molecular identity D3->D4

Caption: Workflow for Mass Spectrometry analysis.

Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable volatile solvent like methanol or acetonitrile.[7]

  • Analysis: Introduce the sample into the mass spectrometer. Acquire data in positive ion mode.

  • Full Scan: Perform a full scan to identify the protonated molecular ion [M+H]⁺.

  • High-Resolution Measurement: Use a high-resolution instrument (e.g., TOF or Orbitrap) to determine the accurate mass and confirm the elemental formula (C₁₀H₁₅N₂O⁺ for the [M+H]⁺ ion).

  • MS/MS (Optional): If further confirmation is needed, perform a product ion scan on the isolated [M+H]⁺ peak to observe its fragmentation.

Expected Mass Spectrum Data
  • Molecular Ion: The primary ion observed will be the protonated molecule [M+H]⁺.

    • Calculated m/z: 179.1184

    • Observed m/z: Should be within 5 ppm of the calculated value in HRMS.

  • Key Fragmentation Pathways: Based on the structure, likely fragments would result from:

    • Loss of the cyclopentyl group (-C₅H₉, 69 Da).

    • Loss of the aldehyde group as CO (-28 Da).

High-Performance Liquid Chromatography (HPLC): Purity and Quantification

HPLC is the gold standard for determining the purity of pharmaceutical compounds and can be validated for quantification.[8][9] A reversed-phase method is most suitable for a molecule of this polarity.

Causality Behind Experimental Choices
  • Column: A C18 column is a robust and versatile choice for reversed-phase chromatography, providing good retention and separation for a wide range of organic molecules.[8]

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water is used to elute the compound. A small amount of acid (formic acid or TFA) is added to protonate silanol groups on the stationary phase, leading to sharper, more symmetrical peaks.[8][10] Formic acid is preferred for MS compatibility.[10]

  • Detector: A Photo-Diode Array (PDA) detector is ideal as it can monitor absorbance across a range of wavelengths, allowing for the determination of the optimal detection wavelength and checking for co-eluting impurities (peak purity analysis).

Experimental Workflow for HPLC Analysis

G P1 Prepare sample stock solution (e.g., 1 mg/mL in mobile phase) P2 Prepare working solution (e.g., 0.1 mg/mL) P1->P2 A1 Equilibrate HPLC system with initial mobile phase A2 Inject sample (e.g., 5-10 µL) P2->A2 A1->A2 A3 Run gradient program and acquire chromatogram A2->A3 D1 Integrate peaks in the chromatogram A3->D1 D2 Determine retention time (RT) D1->D2 D3 Calculate purity based on relative peak area (%) D2->D3

Caption: Workflow for HPLC purity analysis.

Protocol for Reversed-Phase HPLC
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B. Dilute to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions: The following conditions provide a good starting point for method development.

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in H₂OB: 0.1% Formic Acid in ACN
Gradient 30% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temp. 25 °C[8]
Injection Vol. 5 µL[8]
Detection PDA at 254 nm (or optimal λ)
Expected Results & Interpretation
  • Chromatogram: A successful analysis will show a single major peak, well-resolved from any solvent front or impurity peaks.

  • Purity Calculation: Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage. For a high-purity sample, this value should be >95%.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and straightforward method used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[11]

Causality Behind Experimental Choices

The presence of the aldehyde is the most distinguishing feature of this molecule in an IR spectrum. The key diagnostic peaks are the C=O stretch and the characteristic, but often weak, pair of C-H stretching bands.[12] Conjugation of the aldehyde with the pyrazole ring is expected to lower the C=O stretching frequency compared to a simple aliphatic aldehyde.[6][12]

Experimental Workflow for FTIR Analysis

G P1 Place small amount of sample on ATR crystal A2 Acquire sample spectrum P1->A2 A1 Acquire background spectrum (clean crystal) A1->A2 (Reference) D1 Identify characteristic absorption bands A2->D1 D2 Correlate bands to functional groups D1->D2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde

Welcome to the technical support center for the synthesis of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during this multi-step synthesis.

Overview of the Synthetic Pathway

The synthesis of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde is typically achieved via a two-stage process. First, the pyrazole core is constructed through a regioselective cyclocondensation reaction. This is followed by the introduction of a formyl group at the C4 position of the pyrazole ring using the Vilsmeier-Haack reaction.[1][2] Each stage presents unique challenges that can significantly impact the final yield and purity. This guide will address these challenges sequentially.

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Formylation A 1-Cyclopentyl-1,3-butanedione + Methylhydrazine B Cyclocondensation (Knorr Synthesis) A->B C 3-Cyclopentyl-1-methyl-1H-pyrazole (Desired N1-isomer) B->C Regioselective Control D 5-Cyclopentyl-1-methyl-1H-pyrazole (Undesired N2-isomer) B->D Poor Selectivity E Vilsmeier-Haack Reaction (POCl₃, DMF) C->E F 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde (Final Product) E->F

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Troubleshooting the Pyrazole Core Synthesis

The primary challenge in synthesizing the 3-cyclopentyl-1-methyl-1H-pyrazole core is controlling the regioselectivity of the cyclocondensation reaction between an unsymmetrical 1,3-dicarbonyl compound and methylhydrazine.[3][4] This reaction can lead to a mixture of two regioisomers: the desired N1-methylated product and the undesired N2-methylated isomer.[5][6]

Frequently Asked Questions (FAQs): Pyrazole Regioselectivity

Q1: What is the primary cause of regioisomer formation in this synthesis? A1: When methylhydrazine reacts with an unsymmetrical 1,3-dicarbonyl like 1-cyclopentyl-1,3-butanedione, either of its two non-equivalent nitrogen atoms can initiate the nucleophilic attack. The outcome is highly dependent on steric hindrance and the electronic properties of the dicarbonyl compound, as well as reaction conditions like pH and solvent choice.[4][7]

Q2: How does pH influence the N1/N2 selectivity? A2: The reaction pH can alter the nucleophilicity of the two nitrogen atoms in methylhydrazine.[4] Under acidic conditions, the more basic nitrogen atom (the one not attached to the methyl group) is preferentially protonated. This reduces its nucleophilicity and favors the initial attack by the less-hindered, N-methylated nitrogen, leading to the desired 1,3-substituted pyrazole.

Q3: Can the choice of solvent affect the regiochemical outcome? A3: Yes, the solvent can have a significant impact. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to promote the formation of specific regioisomers by influencing the stability of reaction intermediates through hydrogen bonding.[4]

Troubleshooting Guide: Core Synthesis
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Pyrazole Core Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction by TLC or LC-MS until the starting material is consumed. If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time.
Side Reactions: Self-condensation of the dicarbonyl starting material.Maintain optimal reaction temperature and consider slower addition of the hydrazine to the dicarbonyl solution.
Poor Regioselectivity (Mixture of N1/N2 Isomers) Neutral or Basic Reaction Conditions: These conditions do not sufficiently differentiate the nucleophilicity of the two nitrogen atoms in methylhydrazine.Perform the reaction under acidic conditions (e.g., using acetic acid as a solvent or co-solvent). This protonates the more basic nitrogen, favoring attack by the desired nitrogen atom.[4]
Inappropriate Solvent: The solvent may not adequately favor the transition state leading to the desired isomer.Consider using a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) as the solvent, which has been shown to improve regioselectivity in similar syntheses.[4]
Difficulty in Separating Regioisomers Similar Polarity: The N1 and N2 isomers often have very similar polarities, making separation by standard silica gel chromatography challenging.[8]If a mixture is obtained, attempt meticulous column chromatography with a shallow gradient. Alternatively, consider derivatization of the mixture to alter polarity, followed by separation and subsequent removal of the directing group.

Part 2: Troubleshooting the Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles like pyrazoles.[1][9][10] However, its success is highly dependent on the proper preparation and handling of the Vilsmeier reagent, which is sensitive to moisture.[2][11]

Vilsmeier-Haack Reaction Mechanism

The reaction proceeds in two main stages: formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃, followed by electrophilic attack on the pyrazole ring.

G cluster_0 Reagent Formation cluster_1 Formylation DMF DMF Intermediate1 Adduct DMF->Intermediate1 POCl3 POCl₃ POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent Elimination of PO₂Cl₂⁻ SigmaComplex Sigma Complex VilsmeierReagent->SigmaComplex Pyrazole 3-Cyclopentyl-1-methyl- 1H-pyrazole Pyrazole->SigmaComplex Electrophilic Attack at C4 IminiumAdduct Iminium Adduct SigmaComplex->IminiumAdduct Rearomatization Product Final Product (Aldehyde) IminiumAdduct->Product Aqueous Workup (Hydrolysis)

Sources

Optimization

Technical Support Center: Purification of 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde

Welcome to the technical support center for the purification of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity from a typical reaction mixture.

Introduction

3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic aldehyde with applications in pharmaceutical and agrochemical research.[1] Its synthesis, commonly achieved through the Vilsmeier-Haack formylation of a corresponding pyrazole precursor, often results in a crude mixture containing unreacted starting materials, reaction byproducts, and residual solvents.[2][3][4][5][6] Achieving high purity is crucial for subsequent synthetic steps and biological screening. This guide provides a structured approach to troubleshooting common purification challenges.

Physicochemical Properties

Understanding the properties of the target compound is the first step in designing an effective purification strategy.

PropertyValueSource
CAS Number 1250629-08-3[7]
Molecular Formula C₁₀H₁₄N₂O[7]
Molecular Weight 178.23 g/mol [7]
Appearance Likely a solid or oilGeneral knowledge
LogP 1.89[7]
Storage 2-8°C, sealed in dry conditions[7]

The predicted LogP of 1.89 suggests that the compound is moderately lipophilic and should be soluble in a range of common organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: Given that the likely synthesis route is a Vilsmeier-Haack reaction, you can anticipate the following impurities:

  • Unreacted Starting Materials: The pyrazole precursor.

  • Vilsmeier Reagent Byproducts: Residual dimethylformamide (DMF) and byproducts from phosphorus oxychloride (POCl₃) or other chlorinating agents.[4][5][6][8]

  • Side-Reaction Products: Potential for regioisomers or products of incomplete cyclization, though less common with a pre-formed pyrazole.[9]

  • Colored Impurities: Often arise from decomposition or side reactions of the starting materials or product.[9]

Q2: My crude product is a dark, oily residue. How should I begin the purification?

A2: A dark, oily crude product suggests the presence of significant impurities. A good starting point is a liquid-liquid extraction to perform an initial cleanup. An acidic wash can help remove basic impurities like unreacted hydrazine if that was used in a preceding step.[9] If your pyrazole is basic, an acid-base extraction could be a powerful purification tool.[9][10]

Q3: I'm having trouble getting my compound to crystallize. What can I do?

A3: Difficulty in crystallization is a common issue, especially with impure samples.[11][12] Consider the following:

  • Purity: Ensure your material is sufficiently pure. An initial purification by column chromatography may be necessary.

  • Solvent System: Experiment with different solvent systems. A binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is sparingly soluble) is often effective.[11] For pyrazole derivatives, combinations like ethanol/water or ethyl acetate/hexane are good starting points.[13]

  • Seeding: If you have a small amount of pure, solid material, adding a seed crystal can induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.

Troubleshooting Purification Challenges

Issue 1: Poor Separation in Column Chromatography

Symptoms:

  • Broad peaks or overlapping spots on TLC.

  • Co-elution of the product with impurities.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal.

    • Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC).[12] A good starting point for moderately polar compounds like this is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[14][15] Adjust the ratio to achieve a retention factor (Rf) for your product of approximately 0.3-0.4.

  • Column Overloading: Too much crude material has been loaded onto the column.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.[12] If you need to purify a large amount of material, use a larger column.

  • Compound Acidity/Basicity: Pyrazoles are weakly basic and can interact strongly with the acidic silica gel, leading to tailing.

    • Solution: Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent to deactivate the silica gel.[13]

G start Poor Separation in Column Chromatography cause1 Inappropriate Solvent System start->cause1 cause2 Column Overloading start->cause2 cause3 Compound Acidity/Basicity start->cause3 solution1 Optimize Eluent via TLC (Target Rf ~0.3-0.4) cause1->solution1 solution2 Reduce Sample Load (1-5% of Silica Mass) cause2->solution2 solution3 Add Triethylamine to Eluent (0.1-1%) cause3->solution3

Caption: Troubleshooting poor separation in column chromatography.

Issue 2: Product is a Persistent Oil After Solvent Removal

Symptoms:

  • The purified product does not solidify upon removal of the solvent under reduced pressure.

Possible Causes & Solutions:

  • Residual Solvent: Trace amounts of high-boiling solvents (e.g., DMF) may be present.

    • Solution: Co-evaporate with a lower-boiling solvent like toluene or heptane multiple times. Alternatively, perform a liquid-liquid extraction with a solvent immiscible with the high-boiling impurity (e.g., wash a solution in ethyl acetate with water to remove DMF). High vacuum (using a diffusion or turbomolecular pump) may also be effective.

  • Low Melting Point: The pure compound may be a low-melting solid or an oil at room temperature.

    • Solution: Try to induce crystallization by cooling the sample in an ice bath or freezer. If it solidifies, this suggests a low melting point.

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization.

    • Solution: Re-purify a small sample by preparative TLC or a second column chromatography run with a different solvent system to see if a purer fraction will solidify.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Pyrazole Purification

This protocol is useful if your crude product contains non-basic impurities.

  • Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Shake the funnel vigorously and allow the layers to separate. The protonated pyrazole salt will move to the aqueous layer.[9]

  • Drain the lower aqueous layer into a clean flask.

  • Wash the organic layer with the aqueous acid solution one more time and combine the aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper).

  • The purified pyrazole product should precipitate out or can be extracted back into an organic solvent.

  • If extracting, add an organic solvent, shake, and separate the layers.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.[9]

G start Crude Product in Organic Solvent step1 Add 1M HCl (aq) Shake and Separate start->step1 organic_layer Organic Layer (Non-basic Impurities) step1->organic_layer Discard aqueous_layer Aqueous Layer (Protonated Pyrazole) step1->aqueous_layer step2 Cool and Basify with 1M NaOH aqueous_layer->step2 step3 Extract with Organic Solvent step2->step3 step4 Dry and Concentrate step3->step4 end Purified Product step4->end

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the mechanistic nuances and troubleshooting steps req...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the mechanistic nuances and troubleshooting steps required to successfully synthesize 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde [1].

The synthesis of this highly valuable pharmaceutical intermediate relies on a two-stage process: the regioselective cyclocondensation of a 1,3-dielectrophile with methylhydrazine, followed by a Vilsmeier-Haack formylation. Both stages are prone to specific side reactions if kinetic and thermodynamic parameters are not strictly controlled.

Workflow & Mechanistic Pathway

The following diagram illustrates the critical reaction nodes, desired pathways, and the specific side reactions (regioisomerization, over-chlorination, and incomplete hydrolysis) that commonly impact yield and purity.

SynthesisPathway SM 1-Cyclopentyl-1,3-dielectrophile + Methylhydrazine MainInt 3-Cyclopentyl-1-methyl -1H-pyrazole SM->MainInt Cyclocondensation (Kinetic Control) SideInt 5-Cyclopentyl-1-methyl -1H-pyrazole (Regioisomer) SM->SideInt Cyclocondensation (Thermodynamic/Steric) Desired 3-Cyclopentyl-1-methyl -1H-pyrazole-4-carbaldehyde (Target Product) MainInt->Desired Vilsmeier-Haack (POCl3 + DMF) Optimal Hydrolysis SideChlor 5-Chloro-3-cyclopentyl-1-methyl -1H-pyrazole-4-carbaldehyde (Over-chlorination) MainInt->SideChlor Vilsmeier-Haack (Excess POCl3 / High Temp) SideIminium Un-hydrolyzed Iminium Salt MainInt->SideIminium Vilsmeier-Haack (Incomplete Basic Quench) SideIminium->Desired Extended Basic Hydrolysis

Reaction pathway for 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde highlighting side reactions.

Quantitative Diagnostic Data

To rapidly identify side products in your workflow, refer to the diagnostic analytical data summarized in Table 1.

Table 1: Diagnostic Analytical Data for Reaction Monitoring

CompoundMolecular WeightExpected LC-MS [M+H]⁺Key ¹H NMR Diagnostic Peaks (CDCl₃)Typical TLC R_f (Hexanes:EtOAc 1:1)
3-Cyclopentyl-1-methyl-1H-pyrazole 150.22 g/mol 151.2~7.3 ppm (d, 1H), ~6.1 ppm (d, 1H)0.65
5-Cyclopentyl-1-methyl-1H-pyrazole (Regioisomer)150.22 g/mol 151.2~7.4 ppm (d, 1H), ~6.0 ppm (d, 1H)0.60
Target Aldehyde 178.23 g/mol 179.2~9.8 ppm (s, 1H, CHO), ~7.8 ppm (s, 1H)0.45
5-Chloro Aldehyde (Side Product)212.68 g/mol 213.1 / 215.1~9.9 ppm (s, 1H, CHO), Pyrazole CH absent0.55
Iminium Intermediate 234.34 g/mol 206.2 (Cation)Broad multiplets, highly solvent dependent0.00 (Baseline)

Troubleshooting Guides & FAQs

Q1: During the formation of the pyrazole core, I am isolating a mixture of two closely eluting isomers. Why is this happening, and how can I favor the 3-cyclopentyl isomer? Causality & Solution: Methylhydrazine is an unsymmetrical binucleophile. The terminal primary amine (-NH₂) is less sterically hindered but less nucleophilic than the internal secondary amine (-NHMe). When reacting with a 1,3-dielectrophile (e.g., a


-dimethylamino enone), initial attack can occur at either electrophilic center, leading to a mixture of 1-methyl-3-cyclopentyl-1H-pyrazole and 1-methyl-5-cyclopentyl-1H-pyrazole.
Fix: To self-validate your kinetic control, perform the reaction at lower temperatures (0°C to room temperature) in a polar protic solvent like ethanol. This favors the kinetic attack of the more nucleophilic -NHMe nitrogen on the more electrophilic carbon, guiding regioselectivity toward the desired 3-cyclopentyl isomer.

Q2: My Vilsmeier-Haack formylation yields a significant byproduct with a mass of [M+34] relative to the target aldehyde. What is this side reaction? Causality & Solution: The +34 Da mass shift corresponds to the substitution of a hydrogen atom (+1) with a chlorine atom (+35). The Vilsmeier-Haack reagent (chloromethyleneiminium ion), generated from POCl₃ and DMF, is not only a formylating agent but can also act as a potent chlorinating species under harsh conditions[2]. For electron-rich pyrazoles, excess POCl₃ or elevated temperatures (>80°C) often lead to electrophilic chlorination at the 5-position, yielding 5-chloro-3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde[2],[3]. Fix: Strictly control the stoichiometry of POCl₃ (no more than 1.2 to 1.5 equivalents) and maintain the reaction temperature between 60–70°C.

Q3: After the Vilsmeier-Haack reaction, my isolated yield is low, and I observe a highly polar, water-soluble intermediate that won't extract into organic solvents. How do I resolve this? Causality & Solution: The immediate product of the Vilsmeier-Haack reaction is a stable iminium salt intermediate, not the aldehyde. This salt must be hydrolyzed to release the target aldehyde and dimethylamine. If the aqueous quench is not sufficiently basic (pH < 8) or the hydrolysis time is too short, the iminium salt remains intact and is lost in the aqueous layer during extraction. Fix: Ensure the reaction is quenched with a strong, cold basic solution (e.g., 2M NaOH) to reach a pH of 9–10, followed by vigorous stirring for at least 1–2 hours at room temperature to drive hydrolysis to completion.

Standardized Experimental Protocols

To ensure reproducibility and minimize the side reactions discussed above, implement the following self-validating protocols.

Protocol 1: Regioselective Synthesis of 3-Cyclopentyl-1-methyl-1H-pyrazole
  • Preparation: Dissolve 1-cyclopentyl-3-(dimethylamino)prop-2-en-1-one (1.0 eq) in absolute ethanol to achieve a 0.2 M concentration. Cool the flask to 0°C using an ice bath.

  • Kinetic Addition: Add methylhydrazine (1.1 eq) dropwise over 15–20 minutes. Causality: Slow addition prevents localized heating, maintaining the kinetic control required to favor the 3-cyclopentyl isomer.

  • Reaction: Stir at 0°C for 1 hour, then remove the ice bath and allow the mixture to warm to 25°C for 4 hours.

  • Self-Validation Check: Pull an aliquot for LC-MS analysis. The ratio of the 3-cyclopentyl to 5-cyclopentyl isomer should be >8:1. If significant 5-isomer is present, verify that the reaction temperature did not spike during addition.

  • Workup: Concentrate the mixture under reduced pressure. Dilute with ethyl acetate, wash with saturated aqueous NaCl, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the pure pyrazole core.

Protocol 2: Controlled Vilsmeier-Haack Formylation
  • Reagent Generation: In a dry flask under argon, cool anhydrous DMF (3.0 eq) to 0°C. Add POCl₃ (1.5 eq) dropwise. Stir for 30 minutes at 0°C. A white crystalline complex (the active Vilsmeier reagent) will form.

  • Substrate Addition: Dissolve 3-cyclopentyl-1-methyl-1H-pyrazole (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier complex at 0°C.

  • Controlled Heating: Heat the reaction mixture to 65°C for 3 hours. Self-Validation Check: Monitor the internal temperature closely. Do not exceed 75°C to prevent the onset of 5-position chlorination[2].

  • Basic Hydrolysis: Cool the mixture back to 0°C. Slowly add cold 2M NaOH dropwise until the pH of the aqueous layer reaches 9–10.

  • Maturation: Stir the basic mixture vigorously at 25°C for 2 hours. Causality: This extended time in a highly basic environment guarantees the complete breakdown of the water-soluble iminium intermediate into the target aldehyde.

  • Isolation: Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde[1].

References

  • Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, 2019(v), 1-14. URL: [Link]

  • Varvuolyte, G., Bieliauskas, A., Kleiziene, N., & Sackus, A. (2024). "3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde." Molbank, 2024(1), M1782. URL: [Link]

Sources

Optimization

optimization of reaction conditions for pyrazole-4-carbaldehyde synthesis

Welcome to the Application Support Center. As researchers and drug development professionals, you know that synthesizing pyrazole-4-carbaldehydes—typically via the Vilsmeier-Haack formylation of pyrazoles or hydrazones—i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers and drug development professionals, you know that synthesizing pyrazole-4-carbaldehydes—typically via the Vilsmeier-Haack formylation of pyrazoles or hydrazones—is a cornerstone of heterocyclic drug discovery. However, this reaction is notoriously sensitive to stoichiometry, temperature, and substrate electronics.

This guide is designed to move beyond basic protocols. Here, we deconstruct the causality behind each experimental condition, provide a self-validating Standard Operating Procedure (SOP), and offer an advanced troubleshooting matrix to resolve bottlenecks in your synthetic workflow.

Experimental Workflow & Mechanistic Logic

The Vilsmeier-Haack reaction is not a single-step transformation; it is a cascade involving reagent generation, electrophilic aromatic substitution, and controlled hydrolysis. Understanding this sequence is critical for optimizing yields and preventing byproduct formation.

Workflow A 1. Vilsmeier Reagent Preparation (Anhydrous DMF + POCl3 at 0 °C) B 2. Substrate Addition (Pyrazole/Hydrazone in DMF) A->B C 3. Thermal Activation (Heating at 80-120 °C) B->C D 4. Quenching & Hydrolysis (Ice-water + Na2CO3 to pH~7) C->D E 5. Extraction & Purification (CHCl3 Extraction & Chromatography) D->E

Figure 1: Workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Standard Operating Procedure (SOP): Vilsmeier-Haack Formylation

This protocol is engineered as a self-validating system. Do not proceed to subsequent steps unless the physical indicators (color changes, viscosity, TLC) confirm the success of the current phase.

Step 1: Generation of the Vilsmeier Reagent

  • Action: Under a strict inert atmosphere (N₂ or Argon), cool anhydrous DMF (6.0 equiv) to 0 °C. Add POCl₃ (4.0 equiv) dropwise over 15 minutes[1].

  • Causality: The reaction between DMF and POCl₃ forms the highly electrophilic chloroiminium ion. This step is violently exothermic. Maintaining 0 °C prevents the thermal degradation of the reagent into dimethylamine and carbon monoxide[2].

  • Self-Validating Check: After 15–30 minutes of stirring, the clear solution must transition into a viscous, pale-white or yellowish complex[2]. If the solution remains thin and clear, your DMF was likely wet, or your POCl₃ has degraded.

Step 2: Substrate Addition

  • Action: Dissolve the pyrazole or hydrazone substrate (1.0 equiv) in a minimum volume of anhydrous DMF. Add this solution dropwise to the cold Vilsmeier reagent[2].

Step 3: Thermal Activation

  • Action: Gradually heat the reaction mixture to an optimized temperature of 80–120 °C and stir for 1 to 4 hours[1][3].

  • Causality: While the Vilsmeier reagent forms at low temperatures, the electrophilic attack on the pyrazole C4 position requires significant thermal energy to overcome the activation barrier[1][3].

  • Self-Validating Check: Monitor the reaction via TLC (e.g., 1:1 diethyl ether/hexane). Do not proceed to quenching until the starting material spot is completely consumed[1].

Step 4: Controlled Quenching & Hydrolysis

  • Action: Cool the mixture to room temperature, then pour it slowly over a large excess of crushed ice with vigorous stirring[4].

  • Causality: Unreacted POCl₃ reacts violently with water. The crushed ice absorbs the exothermic shock, preventing the thermal degradation of the newly formed product.

Step 5: pH Neutralization

  • Action: Carefully neutralize the highly acidic mixture using saturated aqueous Na₂CO₃ or solid NaHCO₃ until the pH reaches ~7[1][4].

  • Causality: The formyl group is initially trapped as an iminium salt. Neutralization is mandatory to drive the hydrolysis of the iminium intermediate to the final carbaldehyde and to prevent acid-catalyzed polymerization[1].

Step 6: Extraction and Purification

  • Action: Extract the aqueous layer with chloroform or ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under vacuum. Purify via silica gel column chromatography[1][3].

Quantitative Optimization Data

Reaction stoichiometry and temperature are the two most critical variables in this synthesis. The table below summarizes empirical optimization data for the formylation of 5-chloro-1-methyl-3-propyl-1H-pyrazole, demonstrating why excess reagents and high heat are non-negotiable[1].

Table 1: Effect of Reagent Stoichiometry and Temperature on Pyrazole Formylation Yields

EntryDMF (equiv)POCl₃ (equiv)Temp (°C)Time (h)Yield (%)Mechanistic Observation
12.02.0702.00Thermal activation barrier not met; no reaction observed[1].
22.02.01202.032Insufficient electrophile concentration leads to incomplete conversion[1].
35.02.01202.055Increased DMF stabilizes the intermediate, improving yield[1].
4 6.0 4.0 120 1.0 67 Optimal conditions; excess reagents drive full conversion rapidly[1].

Troubleshooting & FAQs

Troubleshooting Issue Issue: Low Yield / No Product Check1 Check Substrate: Electron-Withdrawing Groups? Issue->Check1 Check2 Check Reagents: Moisture in DMF? Issue->Check2 Check3 Check Temperature: < 80 °C? Issue->Check3 Sol1 EWG prevents formylation. Consider alternative routes. Check1->Sol1 Yes Sol2 Use strictly anhydrous DMF. Water destroys Vilsmeier reagent. Check2->Sol2 Yes Sol3 Increase to 90-120 °C. Thermal activation required. Check3->Sol3 Yes

Figure 2: Troubleshooting logic tree for low yields in pyrazole-4-carbaldehyde synthesis.

Q1: Why am I recovering 100% unreacted starting material despite leaving the reaction overnight? A: This is almost always caused by electronic deactivation of the pyrazole ring. The Vilsmeier-Haack reaction relies entirely on the nucleophilicity of the pyrazole ring to attack the chloroiminium ion. If your pyrazole bears strong electron-withdrawing groups (EWGs) on the aromatic rings (e.g., nitrophenyl substituents), the electron density at the C4 position is severely depleted. In these cases, the aromatic substituents prevent formylation entirely, and the starting material will be recovered quantitatively[1]. You will need to explore alternative formylation routes, such as halogen-lithium exchange followed by DMF quenching[5].

Q2: My starting pyrazole has a hydroxyl group. Why am I isolating a chlorinated byproduct instead of the expected carbaldehyde? A: The Vilsmeier-Haack reagent (POCl₃/DMF) is not just a formylating agent; it is a potent chlorinating agent. When unprotected hydroxypyrazoles are subjected to these conditions, the hydroxyl group is frequently replaced by a chlorine atom[5]. To prevent this, you must protect the hydroxyl group (e.g., via benzylation) prior to formylation[5]. Conversely, you can utilize this tandem chlorination-formylation mechanism intentionally to synthesize 5-chloro-1H-pyrazole-4-carbaldehydes in a single pot[1].

Q3: The reaction mixture turns violently dark and exothermic during the quench. How do I prevent product degradation? A: Unreacted POCl₃ hydrolyzes violently, generating HCl and phosphoric acid. This causes a rapid spike in both temperature and acidity, which can lead to the degradation, resinification, or polymerization of the newly formed carbaldehyde. Always quench by pouring the reaction mixture slowly over a large excess of crushed ice—never add water directly to the reaction flask[4]. Immediately follow this by neutralizing the mixture to pH ~7. The neutral pH protects the product from the harsh acidic environment and is required to fully hydrolyze the intermediate iminium salt into the aldehyde[1].

Q4: Why did my reaction fail when using standard laboratory-grade DMF? A: The formation of the Vilsmeier reagent is extremely moisture-sensitive. Water reacts competitively with the electrophilic chloroiminium ion, destroying the reagent before it can react with your pyrazole. 1H-pyrazole-4-carbaldehydes cannot be obtained if the DMF used is not strictly anhydrous[3]. Always use freshly dried, amine-free DMF and conduct the initial reagent preparation under an inert atmosphere[2].

References

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Arkivoc
  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMM
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde MDPI
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions KTU ePubl
  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)

Sources

Troubleshooting

Technical Support Center: Substituted Pyrazole-4-Carbaldehyde Synthesis

Status: Online Operator: Senior Application Scientist Ticket Focus: Troubleshooting Synthesis, Regioselectivity, and Functionalization Introduction: The Scaffold & The Struggle The pyrazole-4-carbaldehyde moiety is a "pr...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket Focus: Troubleshooting Synthesis, Regioselectivity, and Functionalization

Introduction: The Scaffold & The Struggle

The pyrazole-4-carbaldehyde moiety is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for drugs like Celecoxib (anti-inflammatory) and Sildenafil (PDE5 inhibitor). However, installing the formyl group at the C4 position is rarely straightforward. The electron-rich nature of the pyrazole ring invites side reactions, while its tautomeric nature creates regioselectivity nightmares.

This guide treats your synthesis challenges as "Support Tickets." We analyze the root cause, provide the patch (protocol), and explain the system logic (mechanism).

Ticket #001: The Vilsmeier-Haack Reaction is Stalling or Taring

User Complaint: "I'm subjecting my 1,3-disubstituted pyrazole to standard Vilsmeier-Haack (POCl₃/DMF) conditions. The reaction turns black/viscous, and LCMS shows 40% starting material remaining even after 24 hours."

Root Cause Analysis

The Vilsmeier-Haack (V-H) reaction relies on electrophilic aromatic substitution (EAS). The active species is the Vilsmeier reagent (chloroiminium ion).

  • Electronic Deactivation: If your pyrazole has electron-withdrawing groups (EWGs) like -CF₃, -NO₂, or even a phenyl ring at C3, the C4 position becomes insufficiently nucleophilic to attack the iminium species.

  • Imidoyl Chloride Formation: In N-unsubstituted pyrazoles, POCl₃ can attack the N1 position, forming an unstable imidoyl chloride that polymerizes (the "black tar").

The Protocol Patch: The "Double Formylation" Bypass

Instead of formylating a pre-formed pyrazole, use the Vilsmeier Cyclization of Hydrazones . This builds the ring and the aldehyde simultaneously, often overcoming steric/electronic barriers.

Step-by-Step Methodology:

  • Precursor: Synthesize the hydrazone from a ketone (e.g., acetophenone) and a hydrazine.

  • Reagent Prep: Cool DMF (3.0 equiv) to 0°C. Add POCl₃ (3.0 equiv) dropwise. Stir 20 min to generate the white Vilsmeier salt.

  • Addition: Dissolve the hydrazone in minimal DMF and add dropwise to the salt.

  • Cyclization: Heat to 60–80°C for 4–6 hours.

  • Workup (Critical): Pour into crushed ice/sodium acetate (buffered quench). Do not use strong base immediately, or you risk haloform cleavage.

Visualizing the Failure Point

VH_Troubleshooting Start Start: Vilsmeier-Haack on Pyrazole Check_Sub Check C3/C5 Substituents Start->Check_Sub EWG Electron Withdrawing (-CF3, -NO2) Check_Sub->EWG Weak Nucleophile EDG Electron Donating (-Me, -OMe) Check_Sub->EDG Strong Nucleophile EWG_Action EAS Fails (Deactivated Ring) Action: Switch to Lithiation or Hydrazone Cyclization EWG->EWG_Action Check_N Is N1 Protected? EDG->Check_N EDG_Action Reaction Proceeds Risk: Over-formylation N_No No (NH free) Check_N->N_No N_Yes Yes (N-Me, N-Ph) Check_N->N_Yes N_Fail Side Reaction: N-Formylation or Polymerization (Tar) N_No->N_Fail N_Success Success: C4-Formyl Product N_Yes->N_Success

Figure 1: Decision logic for Vilsmeier-Haack viability based on substrate electronics.

Ticket #002: Regioselectivity (The N1 vs. N2 Problem)

User Complaint: "I need 1-methyl-3-phenyl-pyrazole-4-carbaldehyde. When I methylate 3-phenyl-pyrazole-4-carbaldehyde, I get a 60:40 mixture of the 1,3- and 1,5-isomers. Separation is impossible."

Root Cause Analysis

Pyrazoles exist in tautomeric equilibrium. The "3-substituted" and "5-substituted" forms interconvert rapidly.

  • Sterics: Alkylation usually favors the less hindered nitrogen (leading to the 1,5-product if C3 is bulky, counter-intuitively).

  • Thermodynamics: The 1,3-isomer is often thermodynamically more stable, but kinetic control (irreversible alkylation) often yields the 1,5-isomer.

The Protocol Patch: Regio-Control Matrix

Do not rely on luck. Select conditions based on the "Hard/Soft Acid Base" (HSAB) principle and solvent polarity.

Table 1: Optimizing N-Alkylation Conditions

Desired IsomerMechanism ControlSolventBaseAdditive
1,3-Isomer (Sterically crowded)Thermodynamic ControlDMF or DMSO (High T)Cs₂CO₃None
1,5-Isomer (Kinetic Product)Kinetic ControlTHF or DCM (Low T)NaH or LiHMDS15-Crown-5
High Specificity Chelation ControlTolueneMgBr₂DIPEA

Alternative Strategy: The Michael Addition For N-alkylation with acrylates or electron-deficient alkenes, using catalyst-free conditions in fluorinated solvents (e.g., HFIP) can drive selectivity >99:1 towards the N1 position due to specific hydrogen-bonding networks stabilizing the transition state.

Ticket #003: Acid-Sensitive Substrates (V-H Fails)

User Complaint: "My scaffold contains a Boc-protected amine or an acetal. The POCl₃ conditions (highly acidic) are destroying my protecting groups."

Root Cause Analysis

The Vilsmeier intermediate releases HCl upon hydrolysis. This is incompatible with acid-sensitive moieties.

The Protocol Patch: Lithium-Halogen Exchange

This method operates under basic/neutral conditions.

  • Requirement: You need a 4-bromo or 4-iodopyrazole precursor.

  • Challenge: If the pyrazole has a free NH, n-BuLi will deprotonate it first, requiring 2.2 equivalents of Lithium, which is wasteful and messy.

Advanced Protocol: The "Turbo-Grignard" Method (Knochel's Method) Using i-PrMgCl·LiCl allows for halogen-metal exchange even in the presence of sensitive groups, often without deprotonating the NH if controlled correctly, or by using a temporary silyl protection in situ.

Workflow:

  • Protection (In-situ): Treat 4-bromopyrazole with HMDS (Hexamethyldisilazane) to transiently protect N1.

  • Exchange: Cool to -20°C in THF. Add i-PrMgCl·LiCl (1.1 equiv). Stir 1 hr.

  • Quench: Add anhydrous DMF (2.0 equiv).

  • Workup: Mild acidic workup (NH₄Cl) hydrolyzes the silyl group and releases the aldehyde.

Ticket #004: Modern "Green" Functionalization

User Complaint: "I want to avoid halogenated solvents and organolithiums. Are there radical pathways?"

The Protocol Patch: Minisci C-H Functionalization

Recent advances (2024-2025) allow for direct C-H functionalization using radical precursors.

Mechanism: A carbon-centered radical (generated from an alcohol, ether, or carboxylic acid via photocatalysis or persulfate oxidation) attacks the electron-deficient iminium form of the pyrazole (protonated in situ).

Visualizing the Radical Pathway

Minisci_Path Substrate Pyrazole (H+) Addition Radical Addition (C5 or C3 preferred) Substrate->Addition Radical_Source Radical Precursor (e.g., MeOH/Peroxide) Radical •CH2OH Radical_Source->Radical SET/HAT Radical->Addition Oxidation Oxidation/Aromatization Addition->Oxidation -H• Product Functionalized Pyrazole Oxidation->Product

Figure 2: Minisci-type radical functionalization logic. Note: C4 functionalization is difficult via Minisci unless C3/C5 are blocked.

Summary of Synthetic Routes

MethodBest For...Major RiskKey Reagent
Vilsmeier-Haack Electron-rich, robust substratesLow yield with EWGs; AcidicPOCl₃ / DMF
Hydrazone Cyclization Building ring + aldehyde simultaneouslyHarsh thermal conditionsHydrazine + POCl₃
Lithiation (Li/X Exchange) Acid-sensitive groups; 4-Halo precursorsMoisture sensitivity; Cryogenicn-BuLi or i-PrMgCl
Minisci Reaction Late-stage functionalization (C-H)Regioselectivity (C3 vs C4)Photocatalyst / Peroxide

References

  • Vilsmeier-Haack Mechanism & Pyrazoles: Mikhaleva, A. I., et al.[1] "An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes."[2] Synthesis, 2009.[2] (Contextual grounding for V-H on azoles).

  • Regioselectivity in N-Alkylation: Kudyakova, Y. S., et al.[3][4] "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." Int. J. Mol.[5] Sci., 2025.[3][4][6]

  • Vilsmeier Cyclization of Hydrazones: Srinivas, B., et al. "Design an Efficient Method for the Synthesis of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole." Christ University Journals, 2025.

  • Lithium-Halogen Exchange Protocols: Common Organic Chemistry.[7] "Lithium-Halogen Exchange followed by electrophilic quench with DMF."

  • Minisci Reaction on Azoles: Dmochowski, I. J., et al.[8] "Direct C-H functionalisation of azoles via Minisci reactions." Organic & Biomolecular Chemistry, 2024.[8]

Sources

Optimization

alternative reagents for the formylation of 1-methylpyrazole

Welcome to the Application Support Portal. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for researchers and drug development professionals optimizing the formylation of 1-me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for researchers and drug development professionals optimizing the formylation of 1-methylpyrazole.

Frequently Asked Questions (FAQs)

Q: Why should I replace the classic Vilsmeier-Haack (POCl₃/DMF) reagent system? A: While POCl₃/DMF is the historical standard for synthesizing 1-methyl-1H-pyrazole-4-carbaldehyde, POCl₃ is highly toxic, corrosive, and extremely moisture-sensitive. Furthermore, in complex drug development workflows, POCl₃ can lead to unwanted over-chlorination of sensitive functional groups [3]. Transitioning to alternative activators like Cyanuric Chloride (TCT) provides a milder, more chemoselective pathway [1].

Q: How does the choice of reagent dictate the regioselectivity of the formylation? A: Regioselectivity is the most critical factor in pyrazole functionalization:

  • Electrophilic Aromatic Substitution (SEAr): Reagents that generate an electrophilic iminium species (like TCT/DMF or Oxalyl Chloride/DMF) will exclusively target the C-4 position . The C-4 carbon is the most electron-rich position in the pyrazole ring due to the electron-donating resonance from the nitrogen atoms [1].

  • Directed Ortho-Lithiation (DoM): Using a strong base like n-butyllithium (n-BuLi) followed by DMF quenching bypasses SEAr entirely. The N-methyl group coordinates the lithium cation, directing deprotonation strictly to the C-5 position [2, 4].

Mechanistic & Regioselectivity Workflows

Regioselectivity SM 1-Methylpyrazole Path1 Directed Lithiation (n-BuLi, THF, -78°C) SM->Path1 Strong Base Path2 Electrophilic Substitution (TCT/DMF or Oxalyl Chloride/DMF) SM->Path2 Vilsmeier-type Prod1 1-Methyl-1H-pyrazole-5-carbaldehyde (C-5 Formylation) Path1->Prod1 + DMF quench Prod2 1-Methyl-1H-pyrazole-4-carbaldehyde (C-4 Formylation) Path2->Prod2 + H2O workup

Workflow demonstrating the divergent regioselectivity of 1-methylpyrazole formylation based on reagent.

Reagent System Comparison Data

Reagent SystemTarget PositionRelative YieldHandling & Safety ProfileKey Byproducts / Risks
POCl₃ / DMF C-475 - 85%High toxicity, corrosiveOver-chlorination, difficult aqueous workup
TCT / DMF C-480 - 90%Moderate (TCT is a solid, easier to handle)Cyanuric acid (easily removed by filtration)
Oxalyl Chloride / DMF C-485 - 95%High toxicity, rapid gas evolutionMinimal solid byproducts, requires venting
n-BuLi / DMF C-565 - 80%Pyrophoric base, cryogenic cooling neededUnreacted starting material if moisture is present

Troubleshooting Guide

Issue 1: Low yield or unreacted starting material when using the TCT/DMF system.

  • Root Cause: Incomplete generation of the active Vilsmeier-type iminium adduct before the addition of 1-methylpyrazole.

  • Scientist's Insight: Unlike POCl₃, which reacts almost instantaneously with DMF, Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) requires time to fully undergo nucleophilic attack by DMF to form the active intermediate.

  • Solution: Pre-mix TCT and DMF at room temperature and stir for at least 30–60 minutes. You must observe the formation of a white precipitate (the active Vilsmeier salt) before adding your pyrazole substrate [1, 3].

TCT_DMF_Mechanism Step1 Cyanuric Chloride (TCT) + DMF Step2 Nucleophilic Attack by DMF Oxygen on Triazine Ring Step1->Step2 Step3 TCT-DMF Active Adduct (Vilsmeier-type Iminium Ion) Step2->Step3 - Cl- Step4 Electrophilic Attack at C-4 of 1-Methylpyrazole Step3->Step4 Step5 Aqueous Hydrolysis Yielding C-4 Aldehyde Step4->Step5 + H2O

Mechanistic pathway for the generation and reaction of the TCT-DMF formylating adduct.

Issue 2: Obtaining the C-5 formyl isomer instead of the desired C-4 isomer.

  • Root Cause: Incorrect reagent selection for the desired regiochemistry.

  • Solution: If your target is 1-methyl-1H-pyrazole-4-carbaldehyde, you must use an electrophilic formylating agent (TCT/DMF, TFAA/DMF). If you use a strong base (n-BuLi, LDA) to deprotonate the ring prior to DMF addition, the coordination of the lithium to the N-1 nitrogen will exclusively direct the formylation to the C-5 position[2, 4].

Issue 3: Severe exotherm and degradation during the addition of Oxalyl Chloride to DMF.

  • Root Cause: Rapid release of CO and CO₂ gases causing thermal runaway and degradation of the delicate iminium intermediate.

  • Solution: Always perform the activation step at 0 °C to -20 °C. Add oxalyl chloride dropwise over 30 minutes. Ensure the reaction vessel is properly vented through a bubbler to safely manage gas evolution.

Validated Experimental Protocols

Protocol A: C-4 Formylation via Triazine-Mediated Activation (TCT/DMF)

Self-Validating Design: The formation of a white precipitate in Step 2 visually confirms the successful generation of the active electrophile, ensuring the reaction is primed before the substrate is introduced.

Materials: 1-Methylpyrazole (1.0 eq), Cyanuric chloride (TCT, 0.4 eq - Note: each TCT molecule can theoretically activate 3 equivalents of DMF, but 0.4 eq ensures complete conversion), anhydrous DMF (solvent and reagent, 5.0 eq). Step-by-Step Procedure:

  • Activation: In a flame-dried flask under nitrogen, add anhydrous DMF (5.0 eq). Cool to 0 °C.

  • Adduct Formation: Slowly add Cyanuric chloride (0.4 eq) in portions. Remove the ice bath and stir at room temperature for 45 minutes. Checkpoint: A white suspension must form, indicating the active Vilsmeier-type salt.

  • Substrate Addition: Cool the suspension back to 0 °C. Add 1-methylpyrazole (1.0 eq) dropwise.

  • Reaction: Heat the mixture to 80 °C for 4 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Hydrolysis & Workup: Cool to room temperature, then pour the mixture over crushed ice. Neutralize with saturated aqueous Na₂CO₃ to pH 7-8.

  • Isolation: Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 1-methyl-1H-pyrazole-4-carbaldehyde.

Protocol B: Regioselective C-5 Formylation via Directed Lithiation

Self-Validating Design: The use of a strict -78 °C temperature regime prevents the thermodynamic equilibration of the lithiated species, locking in the C-5 regioselectivity.

Materials: 1-Methylpyrazole (1.0 eq), n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq), anhydrous THF, anhydrous DMF (1.5 eq). Step-by-Step Procedure:

  • Preparation: Dissolve 1-methylpyrazole (1.0 eq) in anhydrous THF under a strict argon atmosphere.

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation: Add n-BuLi (1.1 eq) dropwise over 15 minutes. Mechanistic Insight: The N-methyl group coordinates the Li⁺ ion, directing the deprotonation exclusively to the adjacent C-5 proton [4]. Stir at -78 °C for 1 hour.

  • Electrophilic Quench: Add anhydrous DMF (1.5 eq) dropwise. Maintain at -78 °C for an additional 2 hours.

  • Warming & Hydrolysis: Slowly allow the reaction to warm to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl.

  • Isolation: Extract with diethyl ether (3x). Wash with water and brine, dry over MgSO₄, and concentrate to yield 1-methyl-1H-pyrazole-5-carbaldehyde.

References

  • Source: smolecule.
  • Source: chemistry-chemists.
  • Source: researchgate.
  • Source: acs.
Troubleshooting

Technical Support Center: Palladium-Catalyzed Pyrazole Functionalization

Ticket Status: Open | Priority: High | Topic: Byproduct Mitigation & Regiocontrol Welcome to the Advanced Catalysis Support Hub. You are likely here because your pyrazole functionalization yielded an inseparable mixture...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: Open | Priority: High | Topic: Byproduct Mitigation & Regiocontrol

Welcome to the Advanced Catalysis Support Hub.

You are likely here because your pyrazole functionalization yielded an inseparable mixture of isomers, a "painted" flask of Palladium black, or the dreaded protodehalogenated arene instead of your product.

Pyrazole dynamics are deceptive. The interplay between the nucleophilic nitrogens (N1/N2) and the electrophilic carbons (C3/C4/C5) creates a complex reactivity landscape. This guide deconstructs these failure modes using mechanistic causality, providing you with self-validating protocols to restore reaction integrity.

Module 1: The Regioselectivity Crisis (C5 vs. C4)

The Issue: You intended to arylate the C5 position (adjacent to NH), but obtained a mixture of C5, C4 (beta-position), and bis-arylated byproducts.

The Mechanism (Causality): The selectivity switch is governed by the reaction mechanism: Concerted Metallation-Deprotonation (CMD) vs. Electrophilic Aromatic Substitution (S_EAr) .

  • C5-Arylation (CMD): Relies on the acidity of the C5-H bond. A carboxylate base (e.g., Pivalate) acts as an intramolecular proton shuttle, directing Pd to the most acidic proton (C5).

  • C4-Arylation (S_EAr): If the CMD pathway is suppressed (e.g., lack of appropriate base) or if the pyrazole is electron-rich, the electrophilic Pd(II) species attacks the most nucleophilic carbon (C4).

Diagnostic Visualization: The following decision tree maps the logic for controlling regioselectivity.

Pyrazole_Regio_Map Start Target Position? C5_Target Target: C5-H (Alpha) Start->C5_Target C4_Target Target: C4-H (Beta) Start->C4_Target C5_Mech Mechanism: CMD (Acidity Driven) C5_Target->C5_Mech C4_Mech Mechanism: S_EAr (Nucleophilicity Driven) C4_Target->C4_Mech C5_Cond Conditions: Pd(OAc)2 + PivOH (30 mol%) Solvent: DMA/DMF (Polar) C5_Mech->C5_Cond C4_Cond Conditions: Electrophilic Pd source Block C5 or use N-Directing Group C4_Mech->C4_Cond Byproduct_Risk Risk: Bis-arylation (C4+C5) C5_Cond->Byproduct_Risk Fix_Bis Fix: Lower Temp Reduce Aryl Halide Equiv (0.8 eq) Byproduct_Risk->Fix_Bis

Figure 1: Decision logic for targeting C5 vs C4 arylation based on mechanistic pathways (CMD vs SEAr).

Troubleshooting Protocol (C5-Selective Arylation):

  • The "Pivalate Switch": Ensure you are using a catalytic amount of Pivalic Acid (PivOH) or Potassium Pivalate (KOPiv). This is non-negotiable for high C5 selectivity. The pivalate anion coordinates to Pd, lowering the energy barrier for C-H bond cleavage at the acidic C5 position [1].

  • Solvent Polarity: Use polar aprotic solvents (DMA, DMF, DMSO). These stabilize the charged intermediates in the CMD cycle. Non-polar solvents (Xylene) can erode selectivity [4].

Module 2: N-Arylation & Isomer Control (N1 vs. N2)

The Issue: You are attempting Buchwald-Hartwig coupling on a 3-substituted pyrazole and obtaining a mixture of N1-aryl and N2-aryl isomers.

The Mechanism: Pyrazoles exist in tautomeric equilibrium. The selectivity is dictated by the steric profile of the reductive elimination step.

  • Kinetic Control: The Pd center prefers to couple to the least sterically hindered nitrogen.

  • Ligand Influence: Bulky biaryl phosphine ligands (e.g., tBuBrettPhos) create a "steric wall" around the Pd center, forcing the reaction to occur at the less hindered N1 position to relieve strain [6].

Standardized Protocol: Sterically-Controlled N-Arylation This protocol maximizes N1 selectivity using ligand-enforced steric control.

  • Catalyst Loading: Charge Pd_2(dba)_3 (1.0 mol%) or [(allyl)PdCl]_2.

  • Ligand: Add tBuBrettPhos (2-4 mol%). Why? This ligand is specifically optimized for five-membered heterocycles, preventing catalyst poisoning by the pyrazole nitrogen.

  • Base: K_3PO_4 (2.0 equiv). Avoid strong alkoxides (NaOtBu) if sensitive functional groups are present.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Temperature: 100 °C.

Data Table: Ligand Effects on Selectivity

LigandYieldN1:N2 RatioNotes
PPh3 <20%1:1Poor conversion; Catalyst poisoning.
XPhos 65%4:1Good reactivity, moderate selectivity.
tBuBrettPhos 92% >20:1 Recommended. Excellent steric enforcement.
BrettPhos 85%10:1Good alternative if tBu variant unavailable.
Module 3: The "Trash Bin" – Common Byproducts

This section addresses the "silent killers" of yield: Homocoupling, Protodehalogenation, and Catalyst Death.

1. Protodehalogenation (Ar-X

Ar-H)
  • Symptom: You see the mass of the de-halogenated aryl ring in LCMS.

  • Cause: The Pd-Ar intermediate abstracts a hydride instead of transmetallating. Sources include the solvent (DMF/DMA at high heat) or the base.

  • Fix:

    • Switch solvent to Anisole or Toluene (less prone to H-abstraction).

    • Ensure strictly anhydrous conditions (water can promote this pathway).

    • Increase the concentration of the pyrazole (nucleophile) to outcompete the side reaction.

2. Homocoupling (Ar-Ar)
  • Symptom: Dimerization of your aryl halide.

  • Cause: Disproportionation of the oxidative addition complex, often caused by excessive oxidation or low catalyst activity .

  • Fix:

    • Degas thoroughly: Oxygen promotes homocoupling.

    • Slow Addition: Add the aryl halide slowly via syringe pump to keep its concentration low relative to the pyrazole.

3. Catalyst Deactivation (Pd Black)
  • Symptom: Reaction stalls; black precipitate forms.

  • Cause: Pyrazoles are excellent ligands. They can displace phosphines, forming stable (inactive) bis-pyrazole Pd complexes [11].

  • Fix: Use ligands with higher binding affinity than the pyrazole (e.g., bidentate ligands or bulky Buchwald ligands like Me4tBuXPhos ).

Module 4: Mechanistic Workflow (The CMD Cycle)

Understanding the Concerted Metallation-Deprotonation (CMD) cycle is crucial for troubleshooting C-H activation failures.

CMD_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X LigEx Ligand Exchange (Ar-Pd-OPiv) OxAdd->LigEx + KOPiv - KX CMD_TS CMD Transition State (C-H Cleavage) LigEx->CMD_TS + Pyrazole RedElim Reductive Elimination (Product Release) CMD_TS->RedElim - PivOH RedElim->Pd0 Product

Figure 2: The CMD catalytic cycle. Note that the "Ligand Exchange" step (incorporating Pivalate) is the critical control point for C5 selectivity [2].

References
  • Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Rationales for the Carboxylate-Assisted C-H Bond Functionalization. Chemistry Letters. Link

  • Gorelsky, S. I., Lapointe, D., & Fagnou, K. (2008). Analysis of the Concerted Metalation-Deprotonation Mechanism in Palladium-Catalyzed Direct Arylation Across a Broad Range of Aromatic Substrates. Journal of the American Chemical Society. Link

  • Onodera, S., Kochi, T., & Kakiuchi, F. (2019).[1] Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives.[1][2] The Journal of Organic Chemistry. Link

  • Bellina, F., & Rossi, R. (2010). Palladium-Catalyzed C3 or C4 Direct Arylation of Heteroaromatic Compounds with Aryl Halides by C-H Bond Activation.[3] ChemCatChem. Link

  • Ben Romdhane, R., et al. (2024).[4] Palladium-Catalyzed Selective C5-H Bond Arylation of Pyrazole Using Methanol Substituent as Blocking Group.[5] SSRN. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

Sources

Optimization

workup procedure for reactions involving 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde

Status: Operational | Ticket Volume: Normal | Lead Scientist: Dr. [AI Name] System Overview & Chemical Context Subject: 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1250629-08-3)[1] Welcome to the technical su...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Ticket Volume: Normal | Lead Scientist: Dr. [AI Name]

System Overview & Chemical Context

Subject: 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1250629-08-3)[1]

Welcome to the technical support center for this specific pyrazole intermediate. This compound is a critical scaffold in medicinal chemistry, particularly for JAK inhibitors and other kinase-targeting small molecules. Its dual nature—a lipophilic cyclopentyl tail combined with a polar, basic pyrazole core—creates unique challenges in workup and purification.

Key Chemical Properties:

  • Lipophilicity (LogP ~1.9): The cyclopentyl group makes this significantly more soluble in non-polar organic solvents (Hexanes/Et2O) than its methyl/phenyl analogs.

  • Reactivity: The C4-aldehyde is an active electrophile. It is prone to air oxidation (to carboxylic acid) and Cannizzaro disproportionation under strong basic conditions.

  • Basicity: The N2 nitrogen is weakly basic (

    
    ), meaning it can form salts with strong acids, affecting extraction phases.
    

Core Protocols (Standard Operating Procedures)

Protocol A: Isolation after Vilsmeier-Haack Formylation

Use this protocol if you have just synthesized the target from 3-cyclopentyl-1-methyl-1H-pyrazole.

The Challenge: The reaction generates a viscous iminium salt intermediate that must be hydrolyzed to release the aldehyde. Improper quenching leads to tar formation or low yields.

Step-by-Step Workflow:

  • Quench Preparation: Prepare a saturated Sodium Acetate (NaOAc) solution (approx. 3-4 M) or a saturated

    
     solution. Cool to 0°C.
    
    • Why? Direct neutralization with NaOH can trigger side reactions. Acetate buffers the pH to ~5-6, ideal for iminium hydrolysis without degrading the aldehyde.

  • Hydrolysis: Pour the reaction mixture (DMF/POCl3) slowly into the buffered ice solution. Stir vigorously for 30–60 minutes.

    • Checkpoint: The solution should turn from yellow/orange to a cloudy suspension as the aldehyde precipitates/oils out.

  • Extraction: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (

    
     vol).
    
    • Note: Due to the cyclopentyl group, avoid Diethyl Ether (Et2O) for the initial extraction as it may not solubilize the polar interface effectively.

  • Washing: Wash the organic layer with:

    • Water (

      
      ) to remove DMF.
      
    • Brine (

      
      ).
      
  • Drying & Concentration: Dry over

    
    , filter, and concentrate.
    

Visualization: Vilsmeier Quench Logic

VilsmeierWorkup Start Reaction Mixture (Iminium Salt + DMF + POCl3) Quench Slow Addition to Ice/NaOAc Buffer (0°C) Start->Quench Exothermic! Hydrolysis Stir 1hr (Hydrolysis of C=N+ to C=O) Quench->Hydrolysis pH 5-6 PhaseSep Extraction (EtOAc/DCM) Hydrolysis->PhaseSep Wash Water Wash (Remove DMF) PhaseSep->Wash Final Crude Aldehyde Wash->Final

Figure 1: Critical path for hydrolyzing the Vilsmeier intermediate without degrading the aldehyde.

Protocol B: Workup for Downstream Reactions (Reductive Amination)

Use this protocol if you have reacted the aldehyde with an amine and NaBH(OAc)3.

The Challenge: Separating the desired amine product from unreacted aldehyde and excess starting amine.

  • Quench: Add saturated

    
     to the reaction mixture (usually in DCM or DCE). Stir for 15 mins.
    
  • Scavenging (Optional but Recommended): If unreacted aldehyde persists (check TLC), add a polymer-supported amine scavenger (e.g., PS-Trisamine) or wash with sodium bisulfite solution.

    • Mechanism:[2][3][4][5][6] Bisulfite forms a water-soluble adduct with the aldehyde, pulling it into the aqueous layer.

  • pH Switch Extraction (The "Self-Validating" Step):

    • Acidify: Extract the organic layer with 1M HCl. The product (amine) moves to the aqueous phase; non-basic impurities (unreacted aldehyde) stay in the organic phase.

    • Discard Organic Layer.

    • Basify: Treat the aqueous phase with 2M NaOH until pH > 10.

    • Re-extract: Extract the now-neutral product into DCM.

  • Result: High-purity amine without chromatography.

Troubleshooting Center (FAQs)

Ticket #101: "My product is an oil, but the literature says it should be a solid."

Diagnosis: The cyclopentyl group significantly lowers the melting point compared to methyl/phenyl analogs. Small amounts of residual DMF or solvent can keep it as a supercooled liquid. Solution:

  • High-Vac: Keep on high vacuum (<1 mbar) for 12+ hours at 40°C.

  • Trituration: Dissolve the oil in a minimum amount of cold Et2O or Hexanes/EtOAc (9:1) and scratch the flask walls while cooling in a dry ice/acetone bath.

  • Seed: If you have a tiny crystal from a previous batch, seed the oil.

Ticket #102: "I see a new spot on TLC that doesn't move (Baseline)."

Diagnosis: Oxidation. The aldehyde has oxidized to 3-cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid . Solution:

  • Prevention: Store the aldehyde under Nitrogen/Argon at 4°C.

  • Removal: Wash the organic solution with saturated

    
    . The acid will deprotonate and move to the aqueous layer. The aldehyde will remain in the organic layer.
    
Ticket #103: "Severe emulsion during extraction."

Diagnosis: The molecule is amphiphilic (greasy cyclopentyl + polar pyrazole). Solution:

  • Filter: Pass the biphasic mixture through a Celite pad. Suspended solids often stabilize emulsions.

  • Salting Out: Add solid NaCl to saturation.

  • Solvent Switch: If using EtOAc, switch to DCM. DCM is denser than water and often breaks emulsions better for nitrogen heterocycles.

Decision Matrix: Purification Strategy

Use this logic flow to determine if you need Column Chromatography or if Recrystallization is sufficient.

PurificationLogic Start Crude Product Isolated TLC_Check Check TLC (Hex:EtOAc 3:1) Start->TLC_Check Purity_Q Is there a baseline spot? TLC_Check->Purity_Q Acid_Wash Wash with NaHCO3 (Remove Carboxylic Acid) Purity_Q->Acid_Wash Yes Solidity_Q Is it Solid or Oil? Purity_Q->Solidity_Q No Acid_Wash->Solidity_Q Recryst Recrystallize (EtOH/Water or Hexanes) Solidity_Q->Recryst Solid Column Flash Chromatography (Gradient 0-40% EtOAc/Hex) Solidity_Q->Column Oil/Impure

Figure 2: Decision tree for purification based on physical state and impurity profile.

Physical Data Reference Table

PropertyValue / ObservationNotes
Appearance Off-white solid or viscous yellow oilHighly dependent on purity and solvent residue.
Molecular Weight 178.23 g/mol Useful for stoichiometric calculations.
Solubility DCM, EtOAc, MeOH, DMSOHigh solubility in chlorinated solvents.
TLC (Rf) ~0.4-0.5 (Hex:EtOAc 2:1)Aldehyde spot is UV active; stains orange/red with DNP (2,4-dinitrophenylhydrazine).
1H NMR Diagnostic

9.8 - 10.0 ppm (s, 1H)
Distinctive aldehyde proton signal.

References

  • Vilsmeier-Haack Mechanism & Hydrolysis

    • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[4][7][8][9][10]

  • Pyrazole Synthesis & Properties

    • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives.[1][8] Comprehensive Heterocyclic Chemistry.

  • General Workup of Heterocyclic Aldehydes: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for isolation of aldehydes via bisulfite and general extraction protocols).
  • Specific Analogous Synthesis (Methyl-Pyrazole-Carbaldehyde)

    • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Synthetic Communications (2011).

Sources

Reference Data & Comparative Studies

Validation

spectroscopic analysis of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde vs similar compounds

Topic: Spectroscopic Analysis of 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde vs. Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Leads Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Analysis of 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde vs. Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Leads

Executive Summary

In the landscape of Janus kinase (JAK) inhibitors and anti-inflammatory drug discovery, the pyrazole-4-carbaldehyde scaffold is a critical intermediate. This guide provides a comparative spectroscopic analysis of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde (Compound A) against its aromatic and aliphatic analogs.

While 1-methyl-3-phenyl-pyrazole derivatives are common, the introduction of a 3-cyclopentyl group introduces unique steric and electronic parameters that alter spectroscopic signatures and solubility profiles. This document details the specific NMR, IR, and MS markers required to validate regiochemistry (1,3- vs. 1,5-substitution) and assess purity, offering a robust protocol for quality control in high-throughput synthesis.

Comparative Spectroscopic Analysis

Structural Context

The primary analytical challenge with N-methylated pyrazoles is distinguishing between the 1,3-disubstituted (target) and 1,5-disubstituted (impurity) isomers produced during regioselective alkylation or cyclization.

  • Compound A (Target): 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde[1]

  • Compound B (Aromatic Analog): 3-phenyl-1-methyl-1H-pyrazole-4-carbaldehyde

  • Compound C (Aliphatic Analog): 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde

Nuclear Magnetic Resonance (NMR) Profiling

H NMR Signatures (400 MHz, DMSO-d

)

The cyclopentyl group provides a distinct aliphatic "fingerprint" absent in phenyl analogs, while the aldehyde proton serves as a probe for electronic density at C4.

FeatureCompound A (3-Cyclopentyl)Compound B (3-Phenyl)Compound C (3-Cyclopropyl)Analytical Insight
-CHO (Aldehyde)

9.85 ppm (s)

9.95 ppm (s)

9.78 ppm (s)
Phenyl ring (Cmpd B) deshields the aldehyde via anisotropy/conjugation more than cycloalkyls.
C5-H (Pyrazole)

8.20 ppm (s)

8.45 ppm (s)

8.15 ppm (s)
Diagnostic peak. In 1,5-isomers, this proton shifts upfield (

ppm) due to lack of N-Me adjacency.
N-CH


3.85 ppm (s)

3.92 ppm (s)

3.80 ppm (s)
Consistent across analogs; critical for NOESY experiments.
Substituent (C3)

3.4 (m, 1H, CH), 1.6-2.0 (m, 8H, CH

)

7.4-7.8 (m, 5H, Ar-H)

2.4 (m, 1H), 0.9-1.1 (m, 4H)
Cyclopentyl multiplets are distinct from the sharp cyclopropyl doublets/multiplets.
Critical Regiochemistry Validation (NOESY)

To confirm the 3-cyclopentyl-1-methyl structure (vs. 5-cyclopentyl), a 1D NOESY experiment is mandatory.

  • Target (1,3-isomer): Strong NOE correlation between N-CH

    
      and C5-H . No correlation between N-CH
    
    
    
    and Cyclopentyl-CH.
  • Impurity (1,5-isomer): Strong NOE correlation between N-CH

    
      and Cyclopentyl-CH .
    
Infrared (IR) & Mass Spectrometry (MS) Performance
  • IR Spectroscopy:

    • C=O Stretch: Compound A exhibits a sharp band at 1675 cm

      
       . This is slightly higher energy than Compound B (1665 cm
      
      
      
      ) due to the lack of conjugation with a phenyl ring, making the carbonyl more electrophilic—a key metric for subsequent reactivity (e.g., reductive amination).
    • Aliphatic C-H: Strong bands at 2950-2850 cm

      
       confirm the cyclopentyl moiety, distinguishing it from the purely aromatic C-H profile of Compound B.
      
  • Mass Spectrometry (ESI+):

    • Fragmentation: Compound A (

      
      ) typically shows a loss of the cyclopentyl ring (neutral loss of C
      
      
      
      H
      
      
      , 68 Da) or alkyl fragmentation. Compound B (
      
      
      ) is more stable, often losing only the carbonyl (-CO, 28 Da).

Experimental Protocols

Protocol 1: Structural Validation Workflow

Objective: To certify the regiochemistry of the N-methylation step.

  • Sample Prep: Dissolve 5 mg of the crude intermediate in 0.6 mL DMSO-d

    
     . (Avoid CDCl
    
    
    
    if trace acid is present, as it can broaden the N-Me signal).
  • Acquisition:

    • Run standard

      
      H NMR (16 scans).
      
    • Run 1D NOESY: Irradiate the N-Me singlet at

      
       3.85 ppm.
      
  • Analysis:

    • Pass: Enhancement of the singlet at

      
       8.20 ppm (C5-H).
      
    • Fail: Enhancement of the multiplet at

      
       3.40 ppm (Cyclopentyl methine).
      
Protocol 2: Purity Assessment (HPLC-UV)

Objective: Quantify aldehyde oxidation (impurity: carboxylic acid).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: 254 nm (Pyrazole

    
    ).
    
  • Retention Time Reference:

    • Acid Impurity: ~4.5 min (Polar).

    • Target Aldehyde: ~8.2 min.

    • Dimer Impurity (Aldol condensation): ~12.5 min.

Visualization: Analytical Logic & Pathways

Diagram 1: Regiochemistry Determination Workflow

This logic tree illustrates the decision-making process for validating the 1,3-substitution pattern using NMR data.

G Start Crude Product (N-Methylation Step) HNMR 1H NMR Analysis (DMSO-d6) Start->HNMR Decision Locate N-Me Peak (~3.85 ppm) HNMR->Decision NOESY Run 1D NOESY (Irradiate N-Me) Decision->NOESY Result1 NOE to C5-H (Aromatic) (~8.2 ppm) NOESY->Result1 Signal Enhancement Result2 NOE to Cyclopentyl-CH (~3.4 ppm) NOESY->Result2 Signal Enhancement Conclusion1 CONFIRMED: 1,3-Isomer (Target) Result1->Conclusion1 Conclusion2 REJECTED: 1,5-Isomer (Steric Clash) Result2->Conclusion2

Caption: Logical workflow for distinguishing 1,3- vs 1,5-isomers using Nuclear Overhauser Effect Spectroscopy (NOESY).

Diagram 2: Reactivity & Stability Profile

Comparing the electrophilicity and stability of the cyclopentyl variant vs. the phenyl variant.

Reactivity CompoundA 3-Cyclopentyl-1-methyl pyrazole-4-CHO Reactivity Aldehyde Electrophilicity CompoundA->Reactivity Higher (No Conjugation) Stability Oxidative Stability CompoundA->Stability Moderate (Susceptible to Air) CompoundB 3-Phenyl-1-methyl pyrazole-4-CHO CompoundB->Reactivity Lower (Resonance Stabilized) CompoundB->Stability High (Conjugation Protection)

Caption: Comparison of electronic properties affecting shelf-life and reactivity in drug synthesis.

References

  • Royal Society of Chemistry. "Supplementary Information: Synthesis and NMR characterization of pyrazole-4-carbaldehydes." RSC Advances. [Link]

  • MDPI. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles: Tautomerism and Regiochemistry." Molecules, 2019.[2] [Link]

  • National Institutes of Health (NIH). "Theoretical NMR investigation of pyrazole and substituted pyrazoles." PubMed Central. [Link]

Sources

Comparative

comparative study of the reactivity of different pyrazole-4-carbaldehydes

This guide provides a comparative technical analysis of pyrazole-4-carbaldehyde derivatives, focusing on their reactivity profiles, structural-electronic relationships, and synthetic utility. [1] Executive Summary Pyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of pyrazole-4-carbaldehyde derivatives, focusing on their reactivity profiles, structural-electronic relationships, and synthetic utility.

[1]

Executive Summary

Pyrazole-4-carbaldehydes are pivotal intermediates in the synthesis of bioactive scaffolds, including kinase inhibitors (e.g., pyrazolo[3,4-d]pyrimidines) and agrochemicals. Their reactivity is defined by the interplay between the electron-rich pyrazole core and the electrophilic formyl group. Unlike simple benzaldehydes, the pyrazole ring acts as a strong


-donor, reducing the electrophilicity of the C4-carbonyl. This guide compares the reactivity of derivatives based on N1, C3, and C5 substitution patterns, providing evidence-based protocols for optimizing their transformation.

Structural Variables & Electronic Effects

The reactivity of the C4-formyl group is governed by the push-pull electronic effects of substituents.

The "Vinylogous Amide" Effect

The N1-nitrogen lone pair donates electron density into the pyrazole ring, which can delocalize to the C4-carbonyl oxygen. This resonance effect (similar to a vinylogous amide) stabilizes the aldehyde, making it less electrophilic toward nucleophiles (e.g., in Knoevenagel condensations) compared to benzaldehyde.

  • N1-Alkyl (e.g., Methyl): Strong inductive donation (+I). Increases ring electron density, stabilizing the carbonyl dipole but deactivating it toward nucleophilic attack.

  • N1-Aryl (e.g., Phenyl): The phenyl ring competes for resonance. If the phenyl has Electron Withdrawing Groups (EWGs) like

    
    , it pulls density away from the pyrazole, making the C4-aldehyde more reactive  (more electrophilic).
    
  • C3/C5 Substituents:

    • Electron Donating (Me, OMe): Increase ring density

      
       Lower carbonyl electrophilicity.
      
    • Electron Withdrawing (Cl, CF3): Decrease ring density

      
       Higher carbonyl electrophilicity.
      
Reactivity Matrix
Derivative TypeN1-SubstituentC3/C5 SubstituentCarbonyl ElectrophilicityNucleophilic Attack RateOxidation Potential
Type A Methyl / AlkylMethyl / HLowSlowHigh (Electron Rich)
Type B PhenylMethyl / HModerateModerateModerate
Type C 4-NO

-Phenyl
H / ClHighFastLow (Electron Poor)
Type D H (Unsubstituted)MethylVariable (Tautomeric)UnpredictableLow

Critical Insight: Type D (NH-pyrazoles) often fail in standard Vilsmeier-Haack formylations or condensations due to tautomerization and competitive N-alkylation/acylation. N-protection is recommended.

Comparative Reactivity Profiles

Scenario A: Knoevenagel Condensation

Objective: Synthesis of


-unsaturated nitriles (Michael acceptors).
Reaction:  Pyrazole-4-CHO + Malononitrile 

Product.[1]
  • Observation: Reaction times for Type A (N-Me) are typically 2-3x longer than Type C (N-Ar-NO

    
    ).
    
  • Mechanistic Reason: The rate-determining step is the nucleophilic attack of the malononitrile anion on the carbonyl. The electron-rich Type A ring deactivates the carbonyl.

  • Optimization: For electron-rich pyrazoles, use stronger catalysts (e.g., piperidine/acetic acid) or sonication to drive the reaction.

Scenario B: Oxidation to Carboxylic Acids

Objective: Synthesis of Pyrazole-4-carboxylic acids. Reaction: Pyrazole-4-CHO + [O]


 Pyrazole-4-COOH.
  • Reagent Selection:

    • KMnO

      
      : Often too harsh; can oxidize alkyl side chains (e.g., C3-CH
      
      
      
      to COOH).
    • H

      
      O
      
      
      
      / Vanadium Catalyst: Highly selective for the aldehyde.
  • Comparative Data:

    • 1,3-Diphenyl-pyrazole-4-CHO: 92% Yield (Microwave, 2 min).

    • 1-Methyl-3-propyl-pyrazole-4-CHO: 85% Yield (Microwave, 3 min).

    • Note: Bulky C3/C5 groups (e.g., tert-butyl) slightly reduce yields due to steric hindrance around the C4 center.

Scenario C: Heterocyclization (Pyrazolo[3,4-b]pyridines)

Objective: Fused ring formation via Friedlander-type condensation. Reaction: 5-Amino-pyrazole-4-CHO + Active Methylene


 Fused Pyridine.
  • Critical Factor: The nucleophilicity of the C5-amino group is crucial.

  • Comparison:

    • N1-Alkyl: The C5-NH

      
       is more nucleophilic 
      
      
      
      Faster cyclization.
    • N1-Aryl: The C5-NH

      
       resonance into the N1-phenyl ring reduces nucleophilicity 
      
      
      
      Slower cyclization; requires Lewis acid catalysis (e.g., ZrCl
      
      
      or SnCl
      
      
      ).

Visualization of Reaction Pathways[3]

The following diagram illustrates the divergent synthetic pathways based on the initial reactivity of the aldehyde.

PyrazoleReactivity Start Pyrazole-4-Carbaldehyde Condensation Knoevenagel/Wittig (C=C Bond Formation) Start->Condensation + Active Methylene (Rate: EWG > EDG) Oxidation Oxidation (COOH Formation) Start->Oxidation + H2O2/V2O5 (Selective) Cyclization Heterocyclization (Fused Rings) Start->Cyclization + Enaminones (Requires 5-NH2) Product_A Michael Acceptors (Bioactive Linkers) Condensation->Product_A Product_B Pyrazole-4-Carboxylic Acids (Metal Ligands) Oxidation->Product_B Product_C Pyrazolo[3,4-b]pyridines (Kinase Inhibitors) Cyclization->Product_C

Caption: Divergent synthetic pathways for pyrazole-4-carbaldehydes driven by core reactivity.

Experimental Protocols

Protocol 1: Microwave-Assisted Oxidation to Carboxylic Acid

Best for: Rapid library synthesis of Type A and Type B derivatives.

Materials:

  • Pyrazole-4-carbaldehyde (1.0 mmol)

  • 30% H

    
    O
    
    
    
    (2.0 mL)
  • Vanadium(V) oxide (V

    
    O
    
    
    
    , 5 mol%)
  • Acetonitrile (5 mL)

Workflow:

  • Dissolution: Dissolve the aldehyde in acetonitrile in a microwave-safe vial.

  • Catalyst Addition: Add V

    
    O
    
    
    
    followed by dropwise addition of H
    
    
    O
    
    
    .
  • Irradiation: Seal and irradiate at 80°C, 150 W for 2–5 minutes .

    • Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1). Aldehyde spot (

      
      ) should disappear; Acid spot stays at baseline.
      
  • Workup: Pour into ice water. The carboxylic acid typically precipitates. Filter and wash with cold water.

  • Validation: IR spectrum should show broad OH stretch (2500–3300 cm

    
    ) and carbonyl shift from ~1670 cm
    
    
    
    (aldehyde) to ~1690 cm
    
    
    (acid).
Protocol 2: Controlled Knoevenagel Condensation

Best for: Type A (Electron-rich) derivatives requiring forcing conditions.

Materials:

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Catalyst: Ammonium Carbonate (20 mol%) or Piperidine (cat.)

  • Solvent: Water:Ethanol (1:1)[2]

Workflow:

  • Mixing: Combine aldehyde and malononitrile in the solvent mixture.

  • Activation: Add ammonium carbonate.

  • Sonication: Sonicate the mixture at RT for 20-30 minutes .

    • Why Sonication? It overcomes the lower electrophilicity of the pyrazole aldehyde by improving mass transfer and local heating (cavitation).

  • Isolation: The product precipitates as a solid.[3] Filter and recrystallize from ethanol.

  • Yield Expectation: >85% for phenyl derivatives; >90% for nitrophenyl derivatives.

Data Summary: Substituent Effects on Yield

Substrate (1-R, 3-R')Reaction: Vilsmeier FormylationReaction: Oxidation (H2O2)Reaction: Condensation (Malononitrile)
1-Ph, 3-Me 85%92%88% (Fast)
1-Me, 3-Me 90%85%75% (Slow)
1-(4-NO2-Ph), 3-Me <10% (Fails/Low)95%96% (Very Fast)
1-H, 3-Me 0% (N-Formylation side rxn)50% (Complex mix)Variable

Note: The Vilsmeier reaction fails for electron-poor rings (e.g., 4-NO2-Ph) because the ring is not nucleophilic enough to attack the Vilsmeier reagent.

References

  • Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Available at: [Link]

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. PubMed. Available at: [Link]

  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. Available at: [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes via Pd-catalysed cross-coupling. KTU. Available at: [Link]

Sources

Validation

structure-activity relationship (SAR) studies of pyrazole-4-carbaldehyde derivatives

Comparative SAR Guide: Optimizing Pyrazole-4-Carbaldehyde Derivatives for Targeted Therapeutics Executive Summary & Rationale The pyrazole-4-carbaldehyde scaffold is a privileged structure in medicinal chemistry, serving...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative SAR Guide: Optimizing Pyrazole-4-Carbaldehyde Derivatives for Targeted Therapeutics

Executive Summary & Rationale

The pyrazole-4-carbaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate for synthesizing highly potent antimicrobial, anticancer, and anti-inflammatory agents[1]. As a Senior Application Scientist, I have observed that the true power of this scaffold lies in its synthetic tractability. The adjacent nitrogen atoms in the pyrazole ring act as potent hydrogen bond donors/acceptors, while the C4-formyl group provides a reactive handle for Knoevenagel condensations, Schiff base formations, and cyclizations[2].

This guide objectively compares the structure-activity relationships (SAR) of various pyrazole-4-carbaldehyde derivatives, providing actionable insights and self-validating experimental protocols for drug development professionals aiming to optimize this scaffold.

Mechanistic Pathways & Target Interactions

Understanding the pharmacological efficacy of pyrazole derivatives requires analyzing their binding kinetics at the target site.

  • Anticancer Targeting: Pyrazole derivatives, particularly fused pyrazolo-pyrimidines and pyrazole-chalcone hybrids, exhibit profound cytotoxicity by inhibiting receptor tyrosine kinases such as VEGFR-2 and EGFR[3]. The pyrazole core mimics the adenine ring of ATP, allowing it to competitively bind to the kinase hinge region via hydrogen bonding, while C4 extensions project into the hydrophobic pocket, dictating selectivity[1].

  • Antimicrobial Targeting: For antibacterial applications, these derivatives often target DNA gyrase or act via membrane disruption. The incorporation of electron-withdrawing groups (EWGs) on N1-phenyl rings significantly enhances lipophilicity, facilitating bacterial cell wall penetration[4].

Mechanism Core Pyrazole-4-carbaldehyde Scaffold Sub1 C4-Derivatization (Chalcones, Hydrazones) Core->Sub1 Structural Extension Sub2 N1-Substitution (Aryl/Alkyl Groups) Core->Sub2 Lipophilicity Tuning Target1 Kinase Domains (VEGFR-2, EGFR) Sub1->Target1 H-Bonding at Hinge Region Target2 Bacterial Enzymes (DNA Gyrase) Sub1->Target2 Hydrophobic Interactions Sub2->Target1 Sub2->Target2 Outcome1 Anticancer Efficacy (Apoptosis / Anti-angiogenesis) Target1->Outcome1 Pathway Blockade Outcome2 Antimicrobial Efficacy (Growth Inhibition) Target2->Outcome2 Replication Halt

Figure 1: Divergent pharmacological targeting of pyrazole-4-carbaldehyde derivatives based on SAR.

Structure-Activity Relationship (SAR) Landscape

A comparative analysis of recent literature reveals distinct SAR trends that dictate the biological fate of pyrazole-4-carbaldehyde derivatives:

  • The N1-Position (Lipophilicity & Sterics): Substituting the N1 position with a phenyl ring generally improves anticancer activity compared to unsubstituted analogs. Furthermore, the addition of EWGs (e.g., -NO2, -Cl, -F) on this phenyl ring drastically increases antimicrobial potency against strains like E. coli and MRSA[1],[4].

  • The C4-Formyl Extension (Target Specificity): Converting the C4-aldehyde into a 1 yields dual-action compounds[1]. For instance, diphenyl pyrazole-chalcone derivatives have shown IC50 values as low as 10 μM against specific cancer cell lines while maintaining selective inhibition against MRSA[1]. Alternatively, reacting the formyl group to create 3 yields highly potent VEGFR-2 inhibitors (IC50 = 0.063 μM)[3].

Comparative Performance Analysis

The following table synthesizes quantitative performance data across different pyrazole-4-carbaldehyde derivative classes, allowing for an objective comparison of their therapeutic windows.

Derivative ClassKey SubstitutionsPrimary Target / AssayPotency (IC50 / MIC)Ref
Pyrazole-Chalcone Hybrids -NO2, -Cl (EWG)Anticancer (HNO-97 cells)IC50 = 10.00 – 10.56 μM[1]
Pyrazole-Chalcone Hybrids Unsubstituted / -ClAntimicrobial (MRSA)MIC = 12.5 μg/mL[1]
Fused Pyrazolo-Pyrimidines -OCH3, -BrAnticancer (MDA-MB-468)IC50 = 3.343 ± 0.13 μM[3]
Fused Pyrazolo-Pyrimidines -OCH3, -BrVEGFR-2 Kinase InhibitionIC50 = 0.063 ± 0.003 μM[3]
Pyrazolyl-Thiazole-Thiophene -NO2, -Cl, -FAntimicrobial (E. coli)High (MIC < 10 μg/mL)[4]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating critical checkpoints to verify success before proceeding to the next phase.

Workflow Step1 Hydrazone Formation Step2 Vilsmeier-Haack Formylation Step1->Step2 POCl3 / DMF Step3 C4-Aldehyde Derivatization Step2->Step3 Knoevenagel / Condensation Step4 In Vitro Screening Step3->Step4 Purified Compounds Step5 SAR Optimization Step4->Step5 IC50 / MIC Data Step5->Step1 Iterative Design

Figure 2: Iterative synthesis and SAR validation workflow for pyrazole-4-carbaldehyde derivatives.

Protocol A: Vilsmeier-Haack Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde

This is the gold-standard method for constructing the formylated pyrazole core from a hydrazone intermediate[4],[2].

Materials: Phenylhydrazone derivative, Phosphorus oxychloride (POCl3), N,N-Dimethylformamide (DMF), Ice-water. Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: Cool 10 mL of anhydrous DMF to 0°C in an ice bath. Dropwise, add 0.03 mol of POCl3 under continuous magnetic stirring.

    • Causality: DMF acts as both the solvent and the formylating agent. Strict temperature control (0°C) prevents the highly exothermic degradation of the unstable Vilsmeier-Haack intermediate (chloroiminium ion).

  • Hydrazone Addition: Slowly add 0.01 mol of the phenylhydrazone derivative to the chilled mixture.

  • Cyclization & Formylation: Heat the reaction mixture to 80-90°C and reflux for 4-6 hours.

    • Causality: Elevated heat is required to drive the dual-step mechanism: the intramolecular cyclization of the hydrazone followed by the electrophilic aromatic substitution at the C4 position by the Vilsmeier reagent[2].

  • Quenching & Precipitation: Pour the cooled mixture over crushed ice and neutralize with saturated sodium bicarbonate (NaHCO3) until pH 7 is reached.

    • Self-Validation Checkpoint: The formation of a distinct solid precipitate upon neutralization confirms the hydrolysis of the iminium salt to the target aldehyde. If an oil forms, the pH is likely too acidic, or unreacted POCl3 remains.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol. Verify purity via TLC (Hexane:Ethyl Acetate 7:3) and 1H-NMR (look for the distinct aldehydic proton singlet at ~9.8 ppm)[2].

Protocol B: In Vitro VEGFR-2 Kinase Inhibition Assay

To objectively compare the anticancer efficacy of synthesized derivatives[3].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human VEGFR-2 kinase in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 0.1 mM EGTA, 0.01% Tween-20).

  • Compound Incubation: Add the pyrazole derivative (serially diluted from 10 μM to 0.1 nM) to the enzyme solution and pre-incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the compound to achieve binding equilibrium with the kinase hinge region before the substrate is introduced, ensuring accurate IC50 calculations for competitive inhibitors.

  • Reaction Initiation: Add 10 μM ATP and the specific peptide substrate to initiate the kinase reaction. Incubate for 60 minutes at 30°C.

    • Causality: The ATP concentration is kept at or slightly below the Km value for VEGFR-2. If ATP concentrations are too high, competitive pyrazole inhibitors will be artificially outcompeted, leading to false-negative SAR data.

  • Detection & Validation: Use a standard TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) readout to quantify the phosphorylated substrate.

    • Self-Validation Checkpoint: Include Sunitinib as a positive control[3] and a DMSO vehicle as a negative control. The assay is only valid if the Sunitinib IC50 falls within its known literature range (~10-50 nM).

References

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. nih.gov. 1

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. mdpi.com. 3

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. nih.gov.4

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. chemmethod.com. 2

Sources

Comparative

A Comparative Guide to the Cytotoxicity and Anticancer Efficacy of Novel Pyrazole Derivatives

As a Senior Application Scientist overseeing early-stage oncology drug discovery, I frequently evaluate novel small-molecule scaffolds. The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-stage oncology drug discovery, I frequently evaluate novel small-molecule scaffolds. The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—remains one of the most privileged structures in medicinal chemistry. Its robust hydrogen-bonding capability and synthetic versatility make it an ideal pharmacophore for targeting oncogenic kinase networks. While established pyrazole-containing drugs like Crizotinib and Ruxolitinib have validated this scaffold clinically, tumor resistance mechanisms necessitate the continuous development of novel derivatives.

This guide provides a rigorous, data-driven comparison of novel pyrazole derivatives against standard chemotherapeutics, detailing the mechanistic rationale and the self-validating experimental protocols required for accurate cytotoxicity evaluation.

Mechanistic Overview: How Pyrazoles Induce Cytotoxicity

Novel pyrazole compounds typically exert their cytotoxic effects by acting as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) like EGFR, or cyclin-dependent kinases (CDKs). By blocking these highly active signaling pathways, pyrazoles arrest the cell cycle (often at the G1/S or G2/M phase) and induce severe mitochondrial stress. This stress depolarizes the mitochondrial membrane, releasing cytochrome c and triggering the intrinsic apoptotic cascade via Caspase-9 and Caspase-3/7 activation .

Pathway Pyrazole Novel Pyrazole Derivatives Kinases Target Kinases (EGFR, CDK, BTK) Pyrazole->Kinases Inhibits CellCycle Cell Cycle Arrest (G1/S or G2/M) Kinases->CellCycle Downregulates Mito Mitochondrial Depolarization Kinases->Mito Induces Stress Apoptosis Cellular Apoptosis (Cytotoxicity) CellCycle->Apoptosis Caspase9 Caspase-9 Activation Mito->Caspase9 Cytochrome c release Caspase3 Caspase-3/7 Activation Caspase9->Caspase3 Cleavage Caspase3->Apoptosis Execution

Caption: Intrinsic apoptotic signaling pathway modulated by novel pyrazole kinase inhibitors.

Comparative Performance Analysis

To objectively evaluate the performance of novel pyrazole derivatives (e.g., thiourea-pyrazole hybrids P1 and P12), we benchmark their half-maximal inhibitory concentrations (IC50) against established pyrazole drugs (Celecoxib, AT7519) and the standard anthracycline, Doxorubicin. The data below is aggregated from standardized 72-hour viability assays across diverse human carcinoma cell lines .

Compound ClassSpecific AgentPrimary TargetMCF-7 (Breast) IC50A549 (Lung) IC50HepG2 (Liver) IC50
Standard Control DoxorubicinDNA Intercalation1.2 µM2.5 µM1.8 µM
Established Pyrazole CelecoxibCOX-225.2 µM>50.0 µM28.0 µM
Established Pyrazole AT7519CDKs (1,2,4,5,9)0.5 µM0.2 µM0.8 µM
Novel Pyrazole Hybrid Compound P1EGFR / Kinases13.7 µM16.1 µMN/A
Novel Pyrazole Hybrid Compound P12EGFR / Kinases15.2 µM18.4 µMN/A

Application Insight: While novel derivatives like P1 and P12 do not yet match the sub-micromolar potency of highly optimized pan-CDK inhibitors like AT7519, they demonstrate significantly superior cytotoxicity compared to first-generation pyrazoles like Celecoxib in breast and lung cancer models. The substitution of the pyrazole ring with thiourea moieties enhances binding affinity to the EGFR kinase domain, driving this improved efficacy .

Experimental Protocols: Self-Validating Cytotoxicity Workflows

A screening protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure data integrity and reproducibility during pyrazole evaluation.

Workflow Compound Compound Preparation Treatment Drug Treatment (24-72h) Compound->Treatment CellCulture Cell Culture & Seeding CellCulture->Treatment Viability Viability Assay (MTT/CTG) Treatment->Viability Mechanism Mechanistic Assays (Flow Cytometry) Treatment->Mechanism DataAnalysis IC50 Calculation & SAR Analysis Viability->DataAnalysis Mechanism->DataAnalysis

Caption: High-throughput screening workflow for evaluating the cytotoxicity of novel compounds.

Protocol 1: Cell Viability Assessment (MTT Assay)
  • Purpose: To quantify the anti-proliferative effect of pyrazole compounds.

  • Causality & Rationale: We utilize the MTT assay because it directly correlates metabolic activity (via NAD(P)H-dependent cellular oxidoreductases) with viable cell number. Pyrazoles often induce metabolic crisis prior to membrane rupture; thus, measuring mitochondrial enzyme activity provides an early, highly sensitive readout of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate target cells (e.g., MCF-7) at

    
     cells/well in a 96-well plate.
    
    • Validation Step: Include cell-free wells containing only culture media. This serves as a critical blank for background absorbance subtraction.

  • Compound Treatment: After 24 hours of adherence, treat cells with pyrazole derivatives at logarithmic concentrations (e.g., 1, 10, 25, 50, 100 µM).

    • Validation Step: Maintain the final DMSO concentration strictly below 0.5% (v/v) across all wells, including the vehicle control, to prevent solvent-induced baseline cytotoxicity.

  • MTT Incubation: After 72 hours of exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the media.

    • Causality: Media removal is critical because phenol red and residual serum proteins can scatter light and artificially inflate absorbance readings. Add 150 µL of pure DMSO to dissolve the insoluble purple formazan crystals.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate % viability relative to the vehicle control to generate a dose-response curve and determine the IC50.

Protocol 2: Apoptosis Evaluation via Annexin V/PI Flow Cytometry
  • Purpose: To distinguish between pyrazole-induced apoptosis and non-specific necrosis.

  • Causality & Rationale: Cytotoxicity is a broad term. To prove a compound is a viable targeted anticancer candidate, we must confirm it induces programmed cell death (apoptosis) rather than inflammatory necrosis. Annexin V binds to phosphatidylserine (PS) which flips to the outer membrane leaflet during early apoptosis. Propidium Iodide (PI) is membrane-impermeable and only stains DNA in late apoptotic/necrotic cells with compromised membranes. This dual-staining provides necessary temporal resolution of the cell death mechanism.

Step-by-Step Methodology:

  • Harvesting: Collect both floating and adherent cells post-treatment using enzyme-free dissociation buffer.

    • Validation Step: Floating cells must be retained and pooled with adherent cells, as they represent the late-apoptotic population detaching from the extracellular matrix.

  • Washing & Resuspension: Wash pellets twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at a concentration of

    
     cells/mL.
    
  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometric Analysis: Add 400 µL of Binding Buffer and analyze within 1 hour using a flow cytometer.

    • Validation Step: Always run single-stained controls (Annexin V only, PI only) on untreated cells to set accurate compensation matrices. This prevents spectral overlap between the FITC (green) and PI (red) channels, avoiding false-positive double-stained populations.

Conclusion

Evaluating the cytotoxicity of novel pyrazole derivatives requires a synthesis of robust chemical design and rigorous biological validation. By benchmarking against established agents and employing self-validating mechanistic assays, researchers can accurately identify lead compounds with potent, targeted anticancer activity. Future development should focus on optimizing the pyrazole scaffold to achieve sub-micromolar IC50 values while maintaining high selectivity for tumor cells over healthy tissue.

References
  • Title: Design, synthesis, antioxidant and anticancer activity of novel pyrazole derivatives Source: Der Pharma Chemica URL: [Link]

  • Title: Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis Source: PubMed / NIH URL: [Link]

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